molecular formula C14H14O2 B032100 2,2'-Dimethoxybiphenyl CAS No. 4877-93-4

2,2'-Dimethoxybiphenyl

Cat. No.: B032100
CAS No.: 4877-93-4
M. Wt: 214.26 g/mol
InChI Key: VGMKUVCDINAAFC-UHFFFAOYSA-N
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Description

2,2'-Dimethoxybiphenyl (CAS 4877-93-4) is a high-purity organic compound characterized by its biphenyl core substituted with methoxy groups at the 2 and 2' positions. This configuration makes it a versatile and valuable building block in organic synthesis and materials science research. Key Applications & Research Value: This compound is primarily used as a fundamental scaffold for constructing complex biphenyl architectures. It has been demonstrated to be a key precursor in the preparation of biphenyl-tetrathiafulvalene derivatives and serves as a monomer in the synthesis of wholly aromatic polyketones. Its strong electron-donating methoxy groups confer excellent acyl-accepting ability in consecutive dual electrophilic aromatic aroylation reactions, enabling the creation of advanced polymeric materials. Structural Insights: Crystallographic studies reveal that the molecule adopts a twisted conformation, with an angle of approximately 66.94° between the planes of its two aromatic rings. This non-planar structure, sustained by a crystallographic twofold axis, is critical for its reactivity, as it helps modulate electronic effects between the rings during sequential functionalization. The crystal packing is further stabilized by intermolecular C-H···π interactions. Handling & Specifications: This product has a melting point of 152-156°C and is soluble in organic solvents such as chloroform and methanol. For prolonged stability, store under an inert atmosphere at room temperature, away from oxidizing agents. Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2-(2-methoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMKUVCDINAAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346395
Record name 2,2'-Dimethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4877-93-4
Record name 2,2'-Dimethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2'-Dimethoxybiphenyl from 2-Bromoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2,2'-dimethoxybiphenyl from 2-bromoanisole. This key biaryl compound serves as a valuable building block in the synthesis of various pharmaceuticals and functional materials. The following sections detail the experimental protocols and comparative data for the Ullmann, Suzuki, and Kumada coupling reactions, offering insights into the selection of the most appropriate method for specific research and development needs.

Introduction

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with broad applications in medicinal chemistry and materials science. This compound, in particular, is a precursor to a variety of complex molecules. The strategic formation of the C-C bond between two 2-methoxyphenyl units can be achieved through several cross-coupling methodologies. This guide focuses on three prominent, metal-catalyzed reactions originating from 2-bromoanisole: the classical copper-mediated Ullmann coupling, the versatile palladium-catalyzed Suzuki coupling, and the nickel- or palladium-catalyzed Kumada coupling. Each method presents distinct advantages and challenges in terms of reaction conditions, substrate scope, and overall efficiency.

Synthetic Methodologies

Ullmann Coupling

The Ullmann reaction is a classical method for the homocoupling of aryl halides using copper metal at elevated temperatures.[1][2][3] While effective, this method is often characterized by harsh reaction conditions and potentially modest yields.[1] The reaction proceeds through the formation of an organocopper intermediate.

Experimental Protocol: Ullmann Coupling of 2-Bromoanisole

A detailed experimental protocol for the Ullmann coupling of 2-bromoanisole is as follows:

  • In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromoanisole and activated copper bronze.

  • The mixture is heated to a high temperature (typically >200 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is extracted with a suitable organic solvent (e.g., toluene or xylenes) and filtered to remove the copper residues.

  • The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel or recrystallization to afford this compound.

Quantitative Data for Ullmann Coupling

ParameterValue/ConditionReference
Starting Material2-Bromoanisole[1]
ReagentActivated Copper Bronze[1]
SolventNone (neat)[1]
Temperature> 200 °C[1][3]
Reaction TimeSeveral hours[1]
YieldModerate[1]

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Mix 2-Bromoanisole and Activated Copper Bronze B Heat to >200 °C under Inert Atmosphere A->B Heating C Cool and Extract with Organic Solvent B->C Completion D Filter to Remove Copper Residues C->D E Concentrate and Purify (Chromatography/Recrystallization) D->E

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[4][5] For the synthesis of this compound, this involves the coupling of 2-bromoanisole with 2-methoxyphenylboronic acid. This method generally offers milder reaction conditions and higher yields compared to the Ullmann reaction.[6][7]

Experimental Protocol: Suzuki Coupling of 2-Bromoanisole with 2-Methoxyphenylboronic Acid

A representative experimental protocol for the Suzuki coupling is as follows:[6]

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromoanisole (1.0 mmol), 2-methoxyphenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₃PO₄, 3.0 mmol).

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 10 mL) via syringe.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90 °C) for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data for a Representative Suzuki Coupling

ParameterValue/ConditionReference
Aryl Halide4-Bromoanisole (as a model)[6]
Boronic Acid(4-Bromo-2,5-dimethoxyphenyl)boronic acid[6]
CatalystPd(PPh₃)₄ (3 mol%)[6]
BaseK₃PO₄[6]
Solvent1,4-Dioxane/H₂O (4:1)[6]
Temperature90 °C[6]
Reaction Time12 h[6]
Yield92%[6]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ + Base PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Kumada Coupling

The Kumada coupling is a nickel- or palladium-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide.[6][8] For the synthesis of this compound, this can be achieved through the homocoupling of 2-methoxyphenylmagnesium bromide or the cross-coupling of 2-methoxyphenylmagnesium bromide with 2-bromoanisole. Nickel catalysts are often favored for their cost-effectiveness.[9]

Experimental Protocol: Ni-Catalyzed Kumada Coupling

A general procedure for a nickel-catalyzed Kumada coupling is as follows:[9]

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, prepare 2-methoxyphenylmagnesium bromide from 2-bromoanisole and magnesium turnings in anhydrous tetrahydrofuran (THF).

  • Coupling Reaction: In a separate Schlenk flask, add the nickel catalyst (e.g., Ni(dppp)Cl₂) and the aryl halide (if a cross-coupling is intended).

  • Cool the catalyst mixture in an ice bath and slowly add the freshly prepared Grignard reagent solution via a cannula.

  • Allow the reaction to warm to room temperature and stir for the required duration.

  • Monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of dilute hydrochloric acid.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain this compound.

Quantitative Data for a Representative Ni-Catalyzed Kumada Coupling

ParameterValue/ConditionReference
Grignard ReagentPhenylmagnesium Bromide (as a model)[8]
Aryl HalideAryl Halides[8]
Catalyst[(Triphos)NiICl] (0.5 mol %)[8]
SolventTHF[8]
TemperatureRoom Temperature[8]
Reaction Time2.5 h[8]
Yield75-97%[8]

Kumada_Logical_Flow Start 2-Bromoanisole Grignard_Prep Grignard Formation (Mg, THF) Start->Grignard_Prep Coupling_Step Ni-Catalyzed Coupling (e.g., Ni(dppp)Cl₂) Start->Coupling_Step Cross-Coupling Partner (Optional) Grignard_Reagent 2-Methoxyphenyl- magnesium Bromide Grignard_Prep->Grignard_Reagent Grignard_Reagent->Coupling_Step Product This compound Coupling_Step->Product

Comparative Analysis

FeatureUllmann CouplingSuzuki CouplingKumada Coupling
Catalyst Copper (stoichiometric or excess)Palladium (catalytic)Nickel or Palladium (catalytic)
Reaction Temp. High (>200 °C)Moderate (e.g., 90 °C)Room Temperature to Moderate
Yields Generally ModerateGenerally HighGood to Excellent
Substrate Scope Limited, often requires activated aryl halidesBroad, tolerant of many functional groupsGood, but sensitive to moisture and air
Reagents Copper powderOrganoboron compounds (stable)Grignard reagents (moisture-sensitive)
Advantages Classical, simple reagentsMild conditions, high yields, functional group toleranceCost-effective (Ni), mild conditions
Disadvantages Harsh conditions, often low yieldsCost of palladium, requires boronic acid synthesisMoisture-sensitive Grignard reagent

Conclusion

The synthesis of this compound from 2-bromoanisole can be effectively achieved through several metal-catalyzed cross-coupling reactions. The choice of method depends on the specific requirements of the synthesis, including scale, cost, and functional group tolerance.

  • The Ullmann coupling , while historically significant, is often limited by its harsh reaction conditions and moderate yields.

  • The Suzuki-Miyaura coupling stands out as a highly versatile and reliable method, offering mild conditions and high yields, making it a preferred choice for many applications in research and drug development.

  • The Kumada coupling provides a cost-effective alternative, particularly with nickel catalysts, and can be performed under mild conditions. However, the moisture sensitivity of the Grignard reagent requires careful handling and anhydrous conditions.

For researchers and professionals in drug development, the Suzuki coupling generally offers the best balance of efficiency, reliability, and broad applicability. However, for large-scale synthesis where cost is a primary concern, the optimization of a nickel-catalyzed Kumada coupling may be a more economical approach.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,2'-Dimethoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and stereochemistry of 2,2'-dimethoxybiphenyl. It includes key physical and chemical data, detailed experimental protocols for its synthesis, and an exploration of its characteristic reactivity, including its propensity for electrophilic substitution and the phenomenon of atropisomerism.

Chemical and Physical Properties

This compound is a solid organic compound notable for its unique structural and chemical characteristics.[1][2] It serves as a valuable building block in organic synthesis, particularly in the preparation of complex biphenyl scaffolds.[1][3]

PropertyValueReference
Molecular Formula C₁₄H₁₄O₂[1][3][4][5]
Molecular Weight 214.26 g/mol [1][3][4]
Appearance White to off-white or pale cream crystals/powder[1][2]
Melting Point 151-160 °C[1][2]
Boiling Point 307.5 °C (estimated)[1]
Solubility Soluble in chloroform and methanol[1][3]
InChI Key VGMKUVCDINAAFC-UHFFFAOYSA-N[1][3]
CAS Number 4877-93-4[1][3][4]

Molecular Structure and Atropisomerism

A defining feature of this compound is its non-planar structure. The steric hindrance caused by the methoxy groups at the ortho positions restricts rotation around the central carbon-carbon single bond.[6][7] This restricted rotation gives rise to a form of stereoisomerism known as atropisomerism, where the different conformations (rotamers) can be stable enough to be isolated.[7][8]

The molecule exists as two non-superimposable, mirror-image enantiomers. The angle between the two phenyl rings has been determined to be approximately 66.94°.[6] This twisted conformation is crucial for its reactivity, as it can prevent the deactivating electronic effects of a substituent on one ring from being transmitted to the other.[6]

Caption: Atropisomerism in this compound due to hindered rotation.

Synthesis of this compound

There are two primary synthetic routes to this compound, each with its own advantages.

This method involves the methylation of the corresponding diol. It is a straightforward and often high-yielding approach.

Williamson_Synthesis Reactant 2,2'-Dihydroxybiphenyl Intermediate Dianion Intermediate Reactant->Intermediate + Reagent1 Reagent1 NaOH (aq) Reagent2 Dimethyl Sulfate Product This compound Intermediate->Product + Reagent2 Workup Filtration & Recrystallization Product->Workup

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Experimental Protocol:

  • Materials: 2,2'-dihydroxybiphenyl, aqueous sodium hydroxide solution (3.2 wt-%), dimethyl sulfate, chloroform, magnesium sulfate, acetone.

  • Procedure:

    • Dissolve 2,2'-dihydroxybiphenyl (5.5 g, 26 mmol) in an aqueous NaOH solution (3.2 wt-%, 220 ml).[6]

    • Cool the solution in an ice bath with vigorous stirring.

    • Add dimethyl sulfate (16 g, 127 mmol) dropwise over 10 minutes.[6]

    • Continue stirring for 3 hours. A precipitate will form.[6]

    • Collect the precipitate by filtration and dissolve it in approximately 100 ml of chloroform.[6]

    • Wash the chloroform solution with aqueous 1 M NaOH solution (approx. 100 ml).[6]

    • Dry the organic layer over granular magnesium sulfate.[6]

    • Evaporate the solvent to obtain the crude product.

    • Recrystallize the crude product from acetone to yield pure this compound.[6]

The Ullmann reaction provides a classic method for forming biaryl compounds through the copper-promoted coupling of two aryl halide molecules.[9][10] For this compound, this typically involves the homocoupling of 2-iodoanisole or 2-bromoanisole.

Ullmann_Coupling Reactant 2-Haloanisole (e.g., 2-Iodoanisole) Product This compound Reactant->Product + Catalyst Catalyst Copper Metal (Cu) Condition High Temperature (>200°C) Product->Condition Requires

Caption: Synthesis of this compound via Ullmann coupling.

Experimental Protocol (General):

  • Materials: 2-haloanisole, copper powder or a copper-bronze alloy.

  • Procedure:

    • Combine the 2-haloanisole with an excess of activated copper metal.

    • Heat the mixture to a high temperature (often exceeding 200°C) under an inert atmosphere.[9]

    • The reaction progress can be monitored by techniques such as TLC or GC.

    • Upon completion, the mixture is cooled, and the product is isolated through extraction and purified by chromatography or recrystallization.

Note: The Ullmann reaction often requires harsh conditions and can have variable yields. Modern palladium-catalyzed cross-coupling reactions are frequently used as alternatives.[10]

Chemical Reactivity

The methoxy groups are strong electron-donating groups, making the aromatic rings of this compound highly activated towards electrophilic substitution.[6] Due to the twisted conformation, the electronic effect of one ring has a reduced influence on the other, meaning the molecule can undergo consecutive substitutions while maintaining high reactivity.[6] This property makes it an excellent substrate for reactions like Friedel-Crafts acylation.[6]

The methoxy groups can be cleaved under strongly acidic conditions (e.g., using HBr or HI) or with strong Lewis acids like BBr₃.[11] This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, typically through an Sₙ2 mechanism, to yield 2,2'-dihydroxybiphenyl and methyl halides.[11]

Ether_Cleavage Start This compound Step1 Protonation of Ether Oxygen Start->Step1 + Reagent Reagent Strong Acid (e.g., HBr, BBr3) Step2 SN2 Attack by Nucleophile (Br-) Step1->Step2 Product1 2,2'-Dihydroxybiphenyl Step2->Product1 Product2 Methyl Bromide Step2->Product2

Caption: Reaction pathway for the acid-catalyzed cleavage of this compound.

Applications in Synthesis

This compound is a precursor for various more complex molecules. For instance, it is used in the synthesis of chiral ligands, such as MeO-BIPHEP derivatives, which are employed in asymmetric catalysis. The biphenyl scaffold it provides is also utilized in the preparation of materials like biphenyl-tetrathiafulvalene derivatives.[1][3] Its reactivity and defined stereochemistry make it a cornerstone for building axially chiral molecules.

References

Spectroscopic Profile of 2,2'-Dimethoxybiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2'-Dimethoxybiphenyl, a key chemical intermediate in various synthetic applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols. The information is intended to aid researchers in compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[1]

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.3 - 7.5Multiplet4HAromatic Protons (H-4, H-4', H-5, H-5')
~ 6.9 - 7.1Multiplet4HAromatic Protons (H-3, H-3', H-6, H-6')
~ 3.8Singlet6HMethoxy Protons (-OCH₃)

¹³C NMR (Carbon-13 NMR) Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmCarbon TypeAssignment
~ 157QuaternaryC-2, C-2' (Carbon attached to -OCH₃)
~ 131QuaternaryC-1, C-1' (ipso-Carbon)
~ 129TertiaryC-4, C-4'
~ 121TertiaryC-5, C-5'
~ 111TertiaryC-3, C-3'
~ 110TertiaryC-6, C-6'
~ 56Primary-OCH₃
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.[2] The expected IR absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3100 - 3000C-H StretchAromatic
2960 - 2850C-H Stretch-OCH₃
1600 - 1450C=C StretchAromatic Ring
1250 - 1200C-O Stretch (Aryl Ether)Methoxy
1100 - 1000C-O StretchMethoxy
800 - 600C-H Bend (Out-of-plane)Aromatic
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[3]

m/z (mass-to-charge ratio)Interpretation
214[M]⁺ (Molecular Ion)
199[M - CH₃]⁺
183[M - OCH₃]⁺
168[M - 2(CH₃)]⁺
152[M - 2(OCH₃)]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing.[5]

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[5]

Infrared (IR) Spectroscopy

For solid samples, the thin solid film or KBr pellet method is commonly used.

  • Thin Film Method: Dissolve a small amount of this compound in a volatile solvent (e.g., methylene chloride).

  • Sample Application: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Electron ionization (EI) is a common method for the mass analysis of small organic molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[6]

  • Ionization: Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.[6]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.[3]

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.[3]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: - Chemical Shift - Integration - Coupling Constants NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Weight - Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 2,2'-Dimethoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure and molecular geometry of 2,2'-Dimethoxybiphenyl (C₁₄H₁₄O₂), a key aromatic compound. The steric hindrance introduced by the ortho-methoxy groups significantly influences its conformation, which in turn governs its chemical reactivity and potential applications, particularly in the synthesis of complex aromatic molecules.

Molecular Structure and Conformation

The molecule of this compound possesses a non-planar conformation due to the steric repulsion between the methoxy groups at the ortho positions of the biphenyl core. The molecule exhibits a crystallographic twofold rotation axis that is perpendicular to the central carbon-carbon bond, with half of the molecule comprising the asymmetric unit.[1]

The dihedral angle between the least-squares planes of the two phenyl rings is a critical parameter defining its three-dimensional shape. In the crystalline state, this angle has been determined to be 66.94(7)°.[1][[“]] This significant twist from planarity is a direct consequence of the steric hindrance between the ortho-substituents.

Furthermore, the methoxy groups themselves are slightly displaced from the plane of their respective benzene rings. The twist angle of the methoxy group relative to the benzene ring plane is 10.69(8)°.[1][[“]] The crystal packing is primarily stabilized by van der Waals forces and C-H···π interactions between adjacent molecules along the c-axis.[1]

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. A summary of the crystallographic data is presented in the table below.

Parameter Value
Molecular FormulaC₁₄H₁₄O₂
Molecular Weight214.25 g/mol
Crystal SystemTetragonal
Space GroupI4₁/a
Unit Cell Dimensionsa = 7.39307(13) Å, c = 20.1623(4) Å
Unit Cell Volume1102.02(4) ų
Molecules per Unit Cell (Z)4
Radiation SourceCu Kα
Temperature193 K

Selected Geometric Parameters

The precise bond lengths and angles within the this compound molecule provide insight into its electronic and steric properties.

Bond/Angle Value (Å or °)
Bond Lengths
O1—C21.3682(16) Å
O1—C71.4279(16) Å
C1—C61.3918(18) Å
C1—C21.4053(18) Å
Dihedral Angle
Phenyl Ring - Phenyl Ring66.94(7)°
Twist Angle
Methoxy Group - Benzene Ring10.69(8)°

Experimental Protocols

Synthesis of this compound [1]

To a solution of 2,2'-dihydroxybiphenyl (5.5 g, 26 mmol) in an aqueous NaOH solution (3.2 wt%, 220 ml), dimethyl sulfate (16 g, 127 mmol) was added dropwise over a period of 10 minutes with ice-cooling and vigorous stirring. After stirring for 3 hours, the resulting precipitate was collected by filtration and dissolved in chloroform (ca. 100 ml). The solution was washed with an aqueous 1 M NaOH solution (ca. 100 ml) and dried over granular magnesium sulfate. The crude product obtained after evaporation of the solvent was recrystallized from acetone, yielding 72%.

Crystallization [1]

Colorless single crystals suitable for X-ray diffraction were obtained by allowing a hot acetone solution of the crude product to stand at room temperature in an Erlenmeyer flask fitted with a cork-stopper.

X-ray Data Collection and Structure Refinement [1]

Data collection was performed on a Rigaku R-AXIS RAPID diffractometer. The structure was solved using SIR2004 and refined with SHELXL97. All hydrogen atoms were located in difference maps and refined as riding atoms.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Crystal Structure Analysis s1 2,2'-dihydroxybiphenyl + Dimethyl Sulfate in NaOH(aq) s2 Stirring (3h) s1->s2 s3 Filtration s2->s3 s4 Dissolution in Chloroform s3->s4 s5 Washing & Drying s4->s5 s6 Evaporation s5->s6 c1 Recrystallization from Acetone s6->c1 a1 X-ray Data Collection (Rigaku R-AXIS RAPID) c1->a1 a2 Structure Solution (SIR2004) a1->a2 a3 Structure Refinement (SHELXL97) a2->a3

Experimental Workflow for this compound Analysis

molecular_geometry cluster_molecule Molecular Conformation cluster_interactions Key Geometric Parameters Ring1 Phenyl Ring 1 Ring2 Phenyl Ring 2 Ring1->Ring2 C-C Single Bond Methoxy1 Methoxy Group 1 Ring1->Methoxy1 Ortho-substitution Dihedral Dihedral Angle: 66.94(7)° Ring1->Dihedral Methoxy2 Methoxy Group 2 Ring2->Methoxy2 Ortho-substitution Ring2->Dihedral Twist Methoxy Twist Angle: 10.69(8)° Methoxy1->Twist Methoxy2->Twist

Key Molecular Geometry Features of this compound

References

Conformational analysis of 2,2'-Dimethoxybiphenyl and its atropisomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Analysis of 2,2'-Dimethoxybiphenyl and its Atropisomers

Introduction: The Phenomenon of Atropisomerism

Atropisomerism is a unique form of axial chirality that arises from hindered rotation around a single bond, most commonly the carbon-carbon bond connecting two aryl rings.[1] This restriction to rotation creates a significant energy barrier, allowing for the isolation of distinct, non-interconverting conformers known as atropisomers.[1] These isomers are not a result of a traditional stereocenter but of a chiral axis. The stability and interconversion rate of atropisomers are critical in medicinal chemistry and materials science, as different atropisomers can exhibit vastly different biological activities and physical properties.[2][3]

This compound serves as a classic model for studying this phenomenon. The steric hindrance imposed by the methoxy groups at the ortho positions of each phenyl ring creates a substantial barrier to rotation around the central C-C bond. This guide provides a comprehensive technical overview of the conformational analysis of this compound, detailing its structural properties, the experimental and computational methods used for its study, and the quantitative data that defines its conformational landscape.

Conformational Landscape and Stability

The rotation around the central C1-C1' bond in this compound defines its conformation. The key parameter is the dihedral angle (θ) between the planes of the two phenyl rings.

  • Stable Conformation: Due to the steric repulsion between the ortho-methoxy groups, a planar conformation (θ = 0° or 180°) is highly unstable. The molecule adopts a non-planar, or gauche, conformation in its lowest energy state. X-ray crystallographic studies have determined this dihedral angle with high precision.[4][[“]] The molecule possesses a crystallographic twofold axis perpendicular to the central C-C bond.[4]

  • Atropisomers: This non-planar structure is chiral. The two stable enantiomeric conformers are designated as (P) (plus) for a right-handed helix and (M) (minus) for a left-handed helix.

  • Rotational Barrier: The interconversion between the (P) and (M) atropisomers occurs through rotation around the central bond, passing through a high-energy planar transition state. The energy required to overcome this hurdle is known as the rotational barrier. The magnitude of this barrier determines the stability and isolability of the atropisomers at a given temperature.[1]

Quantitative Conformational Data

The following table summarizes the key quantitative data obtained from experimental and computational studies on this compound and related structures.

ParameterValueMethodSource(s)
Dihedral Angle (C-C-C-C) 66.94 (7)°X-ray Crystallography[4]
Methoxy Group Twist Angle 10.69 (8)°X-ray Crystallography[4]
Rotational Barrier Classification Class 1 AtropisomerGeneral Definition[2]
Comparative Dihedral Angles
2,2'-Dimethylbiphenyl~87°Fluorescence Spectroscopy[6]
2,2'-Dimethoxy-6,6'-dinitrobiphenyl60.5 (3)°X-ray Crystallography[7]

Note: Class 1 atropisomers possess rotational barriers under 84 kJ/mol (20 kcal/mol) and tend to racemize quickly at room temperature.[2]

Experimental and Computational Protocols

A combination of experimental techniques and computational modeling is employed to fully characterize the conformational properties of atropisomers like this compound.

Synthesis

A standard laboratory synthesis for this compound is detailed below.

Protocol:

  • Dissolve 2,2'-dihydroxybiphenyl (1 equivalent) in an aqueous sodium hydroxide solution.[4]

  • Cool the solution using an ice bath and stir vigorously.

  • Add dimethyl sulfate (approximately 5 equivalents) dropwise to the solution over a period of 10 minutes.[4]

  • Continue stirring for several hours to allow the reaction to complete.

  • Collect the resulting precipitate by filtration.

  • Dissolve the crude product in a suitable organic solvent (e.g., chloroform), wash with an aqueous NaOH solution, and dry over a desiccant like magnesium sulfate.[4]

  • Purify the final product by recrystallization from a solvent such as acetone.[4]

X-ray Crystallography

This technique provides the most precise information about the molecule's conformation in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of high purity this compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution.

  • Data Collection: Mount a single crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector.[7]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the unit cell. From this map, the positions of individual atoms are determined. The structural model is then refined to achieve the best fit with the experimental data.[4][7] This refinement yields precise bond lengths, bond angles, and the critical dihedral angle between the phenyl rings.

Variable-Temperature NMR (VT-NMR)

VT-NMR is a powerful method for measuring the kinetics of conformational interconversion and determining rotational energy barriers in solution.[8][9]

Protocol:

  • Sample Preparation: Dissolve a pure sample of the biphenyl derivative in a suitable deuterated solvent that remains liquid over a wide temperature range.

  • Initial Spectrum: Record a standard ¹H NMR spectrum at room temperature. For a rapidly interconverting atropisomer, signals for chemically equivalent protons on the two rings will appear averaged.

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe. As the rate of rotation slows, the signals for the now distinct protons in the "frozen" conformers will broaden, a phenomenon known as coalescence.

  • Coalescence and Splitting: At the coalescence temperature (Tc), the separate signals merge into a single broad peak. Below Tc, the single peak splits into two distinct signals corresponding to the individual atropisomers.[9]

  • Data Analysis: The rate constant (k) for interconversion at the coalescence temperature can be calculated from the separation of the signals (Δν) at low temperatures. The free energy of activation (ΔG‡), which represents the rotational barrier, is then determined using the Eyring equation.

Computational Chemistry

Theoretical methods, particularly Density Functional Theory (DFT), are used to model the conformational landscape, calculate rotational barriers, and corroborate experimental findings.[10][11]

Protocol:

  • Geometry Optimization: The three-dimensional structure of this compound is optimized to find its most stable (lowest energy) conformation. A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G*) are selected for this purpose.[11][12]

  • Potential Energy Surface (PES) Scan: To determine the rotational barrier, a relaxed PES scan is performed. The dihedral angle between the phenyl rings is systematically varied in small increments (e.g., 5-10°). At each step, the energy is calculated while allowing the rest of the molecule's geometry to relax.[13]

  • Transition State Search: The geometry corresponding to the highest point on the energy profile (the transition state, typically the planar conformation) is identified and confirmed through a frequency calculation (a single imaginary frequency).

  • Barrier Calculation: The rotational energy barrier is calculated as the energy difference between the optimized ground-state conformer and the transition state structure.

Visualizations of Conformational Dynamics

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of this compound.

G cluster_0 P-Enantiomer (P)-Enantiomer (Gauche Conformation) TS Transition State (Planar Conformation) P-Enantiomer->TS  ΔG‡ (Rotation) M-Enantiomer (M)-Enantiomer (Gauche Conformation) M-Enantiomer->TS  ΔG‡ (Rotation) TS->P-Enantiomer TS->M-Enantiomer

Caption: Interconversion pathway between the (P) and (M) atropisomers.

G cluster_input cluster_methods cluster_exp cluster_comp cluster_output A Synthesis & Purification of This compound B Experimental Analysis A->B C Computational Analysis A->C D X-Ray Crystallography (Solid-State Structure, Dihedral Angle) B->D E Variable-Temp NMR (Rotational Barrier, ΔG‡) B->E F DFT Calculations (Geometry Optimization, PES Scan) C->F G Conformational Profile (Angles, Barriers, Stability) D->G E->G F->G

Caption: Experimental and computational workflow for conformational analysis.

G GS Stable Gauche Conformations ((P) and (M) Atropisomers) TS Planar Transition State (High Energy) GS->TS Rotation about C-C bond TS->GS Relaxation Steric Steric Hindrance (Ortho-Methoxy Groups) Steric->GS Dictates Dihedral Angle Steric->TS Destabilizes

Caption: Logical relationships governing the conformational stability.

References

Navigating the Solubility of 2,2'-Dimethoxybiphenyl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2'-Dimethoxybiphenyl is a key structural motif in various fields of chemical research, including materials science and pharmaceutical development. A thorough understanding of its solubility in common organic solvents is paramount for its effective synthesis, purification, formulation, and application. This technical guide addresses the solubility of this compound, providing a comprehensive overview of the theoretical considerations, a detailed experimental framework for its determination, and a structured format for data presentation. While publicly available quantitative solubility data for this compound is limited, this guide equips researchers with the necessary protocols to generate this critical data in-house.

Introduction: The Significance of Solubility Data

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in solution. For researchers and drug development professionals, solubility data is critical for:

  • Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for synthesis and purification, and controlling crystallization processes.

  • Formulation Science: Developing stable and effective formulations for drug delivery and other applications.

  • Analytical Chemistry: Preparing solutions for analysis and understanding potential precipitation issues.

  • Pharmacokinetics: Influencing the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

Given the importance of this parameter, the lack of readily available quantitative solubility data for this compound necessitates a standardized approach for its determination.

Theoretical Framework: Factors Influencing Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility. The solubility of a solid solute, such as this compound, in a liquid solvent is governed by a balance of intermolecular forces:

  • Solute-Solute Interactions: The strength of the crystal lattice of this compound must be overcome for dissolution to occur.

  • Solvent-Solvent Interactions: The solvent molecules must create a cavity to accommodate the solute molecule.

  • Solute-Solvent Interactions: Favorable interactions (e.g., van der Waals forces, dipole-dipole interactions) between this compound and the solvent molecules drive the dissolution process.

This compound is a moderately polar molecule due to the presence of two methoxy groups on the biphenyl scaffold. Therefore, it is expected to be more soluble in polar aprotic and moderately polar solvents. Qualitative information from various chemical suppliers indicates that this compound is soluble in chloroform and methanol.[1][2] However, for precise applications, quantitative data is essential.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. To facilitate research and development, the following table is provided as a template for researchers to populate with their experimentally determined data.

SolventChemical ClassTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method
MethanolAlcohol25Shake-Flask
EthanolAlcohol25Shake-Flask
IsopropanolAlcohol25Shake-Flask
AcetoneKetone25Shake-Flask
Ethyl AcetateEster25Shake-Flask
Diethyl EtherEther25Shake-Flask
TetrahydrofuranEther25Shake-Flask
TolueneAromatic Hydrocarbon25Shake-Flask
DichloromethaneHalogenated Solvent25Shake-Flask
ChloroformHalogenated Solvent25Shake-Flask
AcetonitrileNitrile25Shake-Flask
Dimethyl SulfoxideSulfoxide25Shake-Flask

Experimental Protocol: Determination of Equilibrium Solubility

The isothermal shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound. This method involves creating a saturated solution of the compound at a constant temperature and subsequently quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • To ensure the complete removal of any undissolved solid particles, filter the collected supernatant through a syringe filter into a clean vial. This step is critical to prevent an overestimation of the solubility.

    • Dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_quant Quantification A Weigh excess This compound B Add known volume of organic solvent A->B C Shake at constant temperature (24-48h) B->C D Centrifuge or allow to settle C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC or UV-Vis F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for Solubility Determination.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While quantitative data is not yet widely available, the detailed experimental protocol presented herein offers a standardized method for researchers to generate reliable and reproducible solubility data. The systematic approach outlined in this guide will facilitate the effective use of this compound in various scientific and industrial applications, ultimately accelerating research and development efforts.

References

An In-depth Technical Guide to the Physical Properties of 2,2'-Dimethoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of 2,2'-Dimethoxybiphenyl. It includes detailed experimental protocols for the determination of these properties and visual workflows to aid in experimental design and execution.

Physical Properties of this compound

This compound is a biphenyl derivative with the chemical formula C₁₄H₁₄O₂. It is a white to pale cream crystalline powder.[1] The accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and handling in various research and development applications.

Data Presentation: A Summary of Physical Constants

The following table summarizes the reported melting and boiling points for this compound from various sources.

Physical PropertyReported Value (°C)
Melting Point 151.0 - 160.0[1][2][3]
154 - 154.5[4]
152 - 156[5]
Boiling Point 338.4[6]

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid organic compound like this compound.

2.1. Melting Point Determination via Capillary Method

This method relies on heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Heating oil (if using a Thiele tube)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end. The sample should be tightly packed.

  • Apparatus Setup:

    • Thiele Tube: Secure the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample in the capillary should be level with the thermometer bulb. Immerse the thermometer and attached capillary in the oil bath of the Thiele tube.

    • Digital Melting Point Apparatus: Insert the capillary tube into the designated sample holder in the apparatus.

  • Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be done to determine an approximate melting range. For a more accurate measurement, heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This provides the melting point range. A narrow melting range (0.5-2°C) is indicative of a pure compound.

2.2. Boiling Point Determination via Micro-Boiling Point (Capillary) Method

This technique is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted to apply this method.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Thiele tube or other heating apparatus

  • Heating oil

  • Rubber band or thread

Procedure:

  • Sample Preparation: Place a small amount of this compound into the small test tube and gently heat it until it melts.

  • Capillary Insertion: Place the capillary tube, with its open end down, into the molten liquid in the test tube.

  • Apparatus Setup: Attach the test tube containing the molten sample and the inverted capillary tube to a thermometer using a rubber band or thread. The sample should be level with the thermometer bulb.

  • Heating: Immerse the assembly in an oil bath within a Thiele tube. Begin heating the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

  • Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube. Record this temperature.

Mandatory Visualizations: Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

MeltingPointWorkflow Experimental Workflow: Melting Point Determination A Sample Preparation (Fine, dry powder) B Load Capillary Tube (2-3 mm height) A->B C Setup Apparatus (Thiele tube or digital device) B->C D Initial Rapid Heating (Determine approximate range) C->D E Controlled Heating (1-2°C per minute) D->E Cool and repeat for accuracy F Observe Sample E->F G Record T1 (First liquid appears) F->G H Record T2 (Last solid disappears) G->H I Determine Melting Point Range (T2 - T1) H->I

Caption: Workflow for Melting Point Determination of this compound.

BoilingPointWorkflow Experimental Workflow: Micro-Boiling Point Determination A Sample Preparation (Melt solid sample) B Insert Inverted Capillary Tube A->B C Setup Apparatus (Thiele tube) B->C D Heat Apparatus (Observe bubble stream) C->D E Observe Rapid Bubbling D->E F Remove Heat (Allow to cool slowly) E->F G Observe Cessation of Bubbling F->G H Record Temperature (Liquid enters capillary) G->H

Caption: Workflow for Micro-Boiling Point Determination of this compound.

References

Quantum Chemical Blueprint: Unraveling the Conformational Dynamics and Spectroscopic Signature of 2,2'-Dimethoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Discovery and Materials Science

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, energetic, and spectroscopic properties of 2,2'-Dimethoxybiphenyl. This molecule serves as a key structural motif in various pharmacologically active compounds and functional materials. Understanding its conformational preferences and electronic landscape is paramount for rational drug design and the development of novel materials with tailored properties. This document outlines the theoretical framework, computational methodologies, and expected outcomes from such a study, presented in a manner accessible to researchers, scientists, and drug development professionals.

Molecular Geometry and Conformational Landscape

The three-dimensional structure of this compound is primarily dictated by the torsional or dihedral angle (φ) between the two phenyl rings. This rotation around the central C-C bond is influenced by the steric hindrance of the ortho-methoxy groups and the subtle interplay of non-covalent interactions.

Optimized Molecular Structure

Quantum chemical calculations, specifically Density Functional Theory (DFT), are instrumental in determining the minimum energy conformation of this compound in the gas phase. The B3LYP functional combined with a triple-zeta basis set, such as 6-311+G(d,p), is a widely accepted level of theory for such calculations, providing a good balance between accuracy and computational cost.[1][2]

Table 1: Comparison of Key Experimental and Theoretically Optimized Geometrical Parameters for this compound.

ParameterExperimental (Crystal Structure)[3]Calculated (DFT/B3LYP/6-311+G(d,p))
C-C (inter-ring) bond length (Å)1.495Value would be populated here
C-O bond length (Å)1.375Value would be populated here
C-C-O bond angle (°)116.5Value would be populated here
Dihedral Angle (φ) (°)66.94Value would be populated here
O-C-C-C dihedral angle (°)10.69Value would be populated here

Note: The calculated values are illustrative and would be obtained from a full geometry optimization calculation.

Torsional Potential Energy Surface and Rotational Barriers

A critical aspect of understanding the dynamics of this compound is the characterization of its torsional potential energy surface (PES). This is achieved by performing a relaxed scan of the dihedral angle φ, typically from 0° (syn-planar) to 180° (anti-planar), while optimizing the rest of the molecular geometry at each step. This allows for the identification of energy minima (stable conformers) and transition states (rotational barriers).

The steric clash between the ortho-methoxy groups is expected to result in a significant rotational barrier at a dihedral angle of 0°. The global minimum is anticipated to be a gauche conformation, consistent with the experimental crystal structure.[3] A secondary, higher energy minimum may exist at the anti-planar conformation (φ = 180°).

Table 2: Calculated Rotational Barriers for this compound.

ConformationDihedral Angle (φ)Relative Energy (kcal/mol)
Global Minimum (Gauche)~60-70°0.0
Transition State (Syn-planar)Calculated Barrier Height
Local Minimum (Anti-planar)180°Calculated Relative Energy
Transition State~90°Calculated Barrier Height

Note: The values in this table are illustrative and would be the result of a torsional PES scan.

Spectroscopic Properties: A Computational Perspective

Quantum chemical calculations are a powerful tool for predicting and interpreting various spectroscopic data, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Analysis

Frequency calculations performed at the optimized geometry provide the harmonic vibrational frequencies and their corresponding intensities for both infrared (IR) and Raman spectra. These calculated spectra can be used to assign experimental vibrational bands to specific molecular motions. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational method.[4]

Table 3: Selected Calculated Vibrational Frequencies for this compound.

Mode DescriptionCalculated Frequency (cm⁻¹) (Scaled)IR Intensity (km/mol)Raman Activity (Å⁴/amu)
Aromatic C-H stretch~3000-3100ValueValue
CH₃ asymmetric stretch~2950ValueValue
CH₃ symmetric stretch~2850ValueValue
Aromatic C=C stretch~1600, 1480ValueValue
C-O-C asymmetric stretch~1250ValueValue
C-O-C symmetric stretch~1030ValueValue
Phenyl ring breathing~1000ValueValue

Note: The values are representative and would be obtained from a frequency calculation.

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, allows for the accurate prediction of nuclear magnetic shielding tensors, which are then converted to chemical shifts.[5] This is invaluable for assigning peaks in experimental ¹H and ¹³C NMR spectra and for understanding how the electronic environment of each nucleus is affected by the molecular conformation.

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.

AtomCalculated ¹³C Chemical ShiftCalculated ¹H Chemical Shift
C1, C1'Value-
C2, C2'Value-
C3, C3'ValueValue
C4, C4'ValueValue
C5, C5'ValueValue
C6, C6'ValueValue
OCH₃ValueValue

Note: Chemical shifts are typically referenced to a standard like Tetramethylsilane (TMS).

Experimental and Computational Protocols

Quantum Chemical Calculations

A standard computational protocol for investigating this compound would involve the following steps:

  • Initial Geometry: The starting molecular geometry can be built using standard bond lengths and angles or imported from the experimental crystal structure data.[3]

  • Geometry Optimization: A full geometry optimization is performed using DFT with the B3LYP functional and the 6-311+G(d,p) basis set to locate the minimum energy structure.

  • Frequency Calculation: A vibrational frequency analysis is carried out at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the predicted IR and Raman spectra.

  • Torsional Potential Energy Scan: A relaxed PES scan is performed by systematically varying the C1-C1' dihedral angle and optimizing the remaining internal coordinates at each step.

  • NMR Chemical Shift Calculation: The GIAO method is employed at the optimized geometry to calculate the NMR shielding tensors and subsequently the chemical shifts.

All calculations would typically be performed using a quantum chemistry software package such as Gaussian, ORCA, or NWChem.

Experimental Synthesis and Crystallography

The synthesis of this compound can be achieved through the methylation of 2,2'-dihydroxybiphenyl using a methylating agent like dimethyl sulfate in the presence of a base. Single crystals suitable for X-ray diffraction can be obtained by recrystallization from an appropriate solvent.

The crystal structure determination involves collecting diffraction data on a single crystal using an X-ray diffractometer. The structure is then solved and refined to obtain precise atomic coordinates, bond lengths, bond angles, and the dihedral angle of the molecule in the solid state.[3]

Visualizations

The following diagrams illustrate the computational workflow and key conceptual relationships in the quantum chemical analysis of this compound.

Computational_Workflow cluster_input Input cluster_dft_calculations DFT Calculations (B3LYP/6-311+G(d,p)) cluster_output Output Data Initial_Geometry Initial Geometry (Crystal Structure or Built) Geometry_Optimization Geometry Optimization Initial_Geometry->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation PES_Scan Torsional PES Scan Geometry_Optimization->PES_Scan NMR_Calculation NMR Calculation (GIAO) Geometry_Optimization->NMR_Calculation Optimized_Structure Optimized Structure (Bond lengths, angles) Geometry_Optimization->Optimized_Structure Vibrational_Spectra Vibrational Spectra (IR, Raman) Frequency_Calculation->Vibrational_Spectra Rotational_Barriers Rotational Barriers & Conformers PES_Scan->Rotational_Barriers NMR_Shifts NMR Chemical Shifts NMR_Calculation->NMR_Shifts Torsional_Potential E Relative Energy (kcal/mol) X Dihedral Angle (φ) E->X p180 p0 p60 p0->p60 p90 p60->p90 p90->p180 label_syn Syn-planar (Transition State) label_gauche Gauche (Global Minimum) label_ts2 Transition State label_anti Anti-planar (Local Minimum) Structure_Property_Relationship Molecular_Conformation Molecular Conformation (Dihedral Angle) Spectroscopic_Properties Spectroscopic Properties (NMR, IR/Raman) Molecular_Conformation->Spectroscopic_Properties Biological_Activity Biological Activity Molecular_Conformation->Biological_Activity Steric_Hindrance Steric Hindrance Steric_Hindrance->Molecular_Conformation Electronic_Effects Electronic Effects (Conjugation) Electronic_Effects->Molecular_Conformation

References

Torsional Barrier and Rotational Dynamics of 2,2'-Dimethoxybiphenyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the torsional barrier and rotational dynamics of 2,2'-dimethoxybiphenyl, a key structural motif in medicinal chemistry and materials science. Understanding the conformational behavior and the energy landscape of this molecule is crucial for predicting its interaction with biological targets and for designing novel materials with specific properties. This document outlines the theoretical framework, experimental methodologies, and computational approaches used to characterize the rotational dynamics of this and related biphenyl systems.

Introduction to Atropisomerism and Rotational Barriers in Biphenyls

Rotation around the central carbon-carbon single bond in biphenyl derivatives is often hindered by the presence of bulky ortho-substituents. This restricted rotation can lead to the existence of stable, non-interconverting rotational isomers, known as atropisomers. The energy required to overcome this rotational hindrance is defined as the torsional or rotational barrier. For 2,2'-disubstituted biphenyls like this compound, the steric interactions between the methoxy groups are the primary determinant of this barrier. The magnitude of the rotational barrier dictates the conformational stability and the rate of interconversion between the different atropisomeric forms.

Conformational Analysis of this compound

The conformational landscape of this compound is characterized by a double-well potential energy surface, with two enantiomeric, non-planar ground states and a planar transition state. The dihedral angle (θ) between the two phenyl rings is the primary coordinate describing the rotational isomerization.

Solid-State Conformation

X-ray crystallography provides a precise determination of the molecular structure in the solid state. For this compound, the crystal structure reveals a non-planar conformation, which minimizes the steric repulsion between the ortho-methoxy groups.

Table 1: Crystallographic Data for this compound

ParameterValueReference
Dihedral Angle (θ)66.94(7)°[[“]]
Crystal SystemTetragonal[[“]]
Space GroupI4₁/a[[“]]

Experimental Determination of Rotational Barriers

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique for quantifying the kinetics of dynamic processes, including the rotational isomerization of biphenyls.

Principles of Dynamic NMR

In a molecule undergoing conformational exchange, the appearance of the NMR spectrum is dependent on the rate of exchange relative to the NMR timescale. At low temperatures, where the interconversion is slow, distinct signals for each conformer are observed. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals. At a specific temperature, known as the coalescence temperature (Tc), the individual signals merge into a single broad peak. At higher temperatures, a single, sharp, time-averaged signal is observed.

Experimental Protocol for Variable-Temperature NMR

A detailed protocol for determining the rotational barrier of a 2,2'-disubstituted biphenyl using VT-NMR is outlined below.

  • Sample Preparation:

    • Dissolve a known concentration of this compound in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated chloroform, toluene-d8, or dichloromethane-d2).

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a series of ¹H NMR spectra at different temperatures, starting from a low temperature where the exchange is slow and increasing the temperature in small increments through the coalescence point to a high temperature where the exchange is fast.

    • Allow the sample to equilibrate at each temperature for several minutes before acquiring the spectrum.

    • Record the exact temperature for each spectrum.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to protons that exchange their chemical environment during the rotational process.

    • Measure the chemical shift difference (Δν in Hz) between these signals at the low-temperature limit.

    • Determine the coalescence temperature (Tc in Kelvin).

    • Calculate the rate constant (k) at the coalescence temperature using the following equation: k = (π * Δν) / √2

    • Calculate the Gibbs free energy of activation (ΔG‡) at the coalescence temperature using the Eyring equation: ΔG‡ = -R * Tc * ln(k * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

    • For a more rigorous analysis, perform a full lineshape analysis of the spectra at multiple temperatures to obtain rate constants over a range of temperatures and subsequently determine the activation enthalpy (ΔH‡) and entropy (ΔS‡) from an Eyring plot (ln(k/T) vs 1/T).

Computational Chemistry Approaches

Theoretical calculations, particularly Density Functional Theory (DFT), are invaluable for elucidating the complete torsional energy profile and for providing a detailed understanding of the factors governing the rotational barrier.[2]

Computational Protocol for Determining the Torsional Barrier
  • Model Building:

    • Construct the 3D structure of this compound using a molecular modeling software.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify the global minimum energy conformation (the ground state).

  • Potential Energy Surface (PES) Scan:

    • Perform a relaxed PES scan by systematically varying the dihedral angle (θ) between the two phenyl rings (e.g., from 0° to 180° in steps of 10°). At each step, the geometry of the rest of the molecule is optimized.

    • This calculation provides the relative energy of the molecule as a function of the dihedral angle.

  • Transition State (TS) Optimization:

    • From the PES scan, identify the approximate geometry of the transition state (the planar conformation at θ = 0° or 180°).

    • Perform a transition state optimization calculation to locate the exact geometry of the TS.

    • Confirm that the optimized structure is a true transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the rotational motion.

  • Energy Calculations:

    • Perform single-point energy calculations on the optimized ground state and transition state geometries using a higher level of theory and a larger basis set for improved accuracy.

    • The torsional barrier is the difference in energy between the transition state and the ground state.

Table 2: Recommended Computational Parameters

ParameterRecommendation
Method Density Functional Theory (DFT)
Functional B3LYP, M06-2X, or ωB97X-D
Basis Set 6-31G(d) for initial optimizations, cc-pVTZ or larger for final energies
Solvation Model Polarizable Continuum Model (PCM) if solution-phase barrier is desired

Visualizing Rotational Dynamics and Experimental Workflow

Conformational Interchange of this compound

G cluster_ground_states Ground States (Enantiomers) cluster_transition_state Transition State GS1 Ground State 1 (P-atropisomer) TS Planar Conformation (θ = 0°/180°) GS1->TS ΔG‡ GS2 Ground State 2 (M-atropisomer) GS2->TS ΔG‡ TS->GS1 TS->GS2

Caption: Conformational interchange of this compound.

Experimental Workflow for Rotational Barrier Determination

G cluster_experiment Experimental Protocol cluster_analysis Data Analysis A Sample Preparation (Dissolve in deuterated solvent) B Variable-Temperature NMR (Acquire spectra at different T) A->B C Identify Exchanging Protons (Measure Δν at low T) B->C D Determine Coalescence Temperature (Tc) C->D E Calculate Rate Constant (k) at Tc D->E F Calculate Gibbs Free Energy (ΔG‡) using Eyring Equation E->F

Caption: Workflow for VT-NMR determination of rotational barrier.

Conclusion

References

An In-depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 2,2'-Dimethoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dimethoxybiphenyl is a substituted aromatic compound belonging to the biphenyl family. The electronic properties of biphenyls are of significant interest in materials science and drug development due to their role as versatile scaffolds and intermediates in organic synthesis. The conformational flexibility of the biphenyl core, particularly the dihedral angle between the two phenyl rings, is a key determinant of its electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The steric hindrance induced by the methoxy groups at the 2 and 2' positions forces the phenyl rings into a non-planar conformation, which in turn influences the extent of π-conjugation and, consequently, the HOMO-LUMO gap.[1] A comprehensive understanding of these electronic properties is crucial for predicting molecular reactivity, stability, and potential applications in various fields.

Molecular Structure and Conformation

The electronic properties of this compound are intrinsically linked to its three-dimensional structure. X-ray crystallography studies have revealed that the molecule adopts a twisted conformation. The angle between the least-squares planes of the two phenyl rings is approximately 66.94°.[1] This significant deviation from planarity is a result of the steric repulsion between the methoxy groups at the ortho positions. This twisting disrupts the π-conjugation across the biphenyl system, which has a profound effect on the HOMO-LUMO energy gap.

Electronic Properties and HOMO-LUMO Gap

The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

Table 1: Calculated Electronic Properties of 4,4'-dimethoxy-1,1-biphenyl

PropertyValue (eV)
HOMO Energy (EHOMO)-5.48
LUMO Energy (ELUMO)-0.912
HOMO-LUMO Gap (ΔE) 4.57
Ionization Potential (I)5.48
Electron Affinity (A)0.912
Chemical Potential (μ)-3.196
Electronegativity (χ)3.196
Chemical Hardness (η)2.284
Chemical Softness (S)0.219
Global Electrophilicity Index (ω)2.23

Experimental Determination of Electronic Properties

The electronic properties of this compound can be experimentally determined using a combination of electrochemical and spectroscopic techniques.

Experimental Protocols

Cyclic voltammetry is a widely used electrochemical technique to investigate the redox properties of a compound and to estimate its HOMO and LUMO energy levels.

  • Instrumentation: A standard three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), connected to a potentiostat.[2]

  • Sample Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). The solution must be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) prior to the experiment.[3]

  • Procedure: The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential. The resulting current is measured as a function of the applied potential, yielding a cyclic voltammogram. The scan rate can be varied to investigate the nature of the redox processes.[4]

  • Data Analysis: The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram. These values can be used to estimate the HOMO and LUMO energy levels using the following empirical equations, often with ferrocene/ferrocenium (Fc/Fc+) as an internal standard:

    • EHOMO = -[Eox - E1/2(Fc/Fc+) + 4.8] eV

    • ELUMO = -[Ered - E1/2(Fc/Fc+) + 4.8] eV

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to determine the optical HOMO-LUMO gap.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Procedure: The absorption spectrum of the solution is recorded over a specific wavelength range (e.g., 200-800 nm). A blank spectrum of the solvent is also recorded for baseline correction.[5]

  • Data Analysis: The wavelength of maximum absorption (λmax) corresponding to the π-π* transition is identified. The onset of the absorption band (λonset) is used to calculate the optical HOMO-LUMO gap (Egopt) using the formula:

    • Egopt (eV) = 1240 / λonset (nm)

Visualizations

Conceptual Relationship between Molecular Structure and Electronic Properties

G Conceptual Relationship between Structure and Electronic Properties A Molecular Structure (this compound) B Steric Hindrance (Methoxy Groups) A->B C Increased Dihedral Angle (Non-planar Conformation) B->C D Reduced π-Conjugation C->D E Altered Electronic Properties D->E F Increased HOMO-LUMO Gap E->F

Caption: The influence of steric hindrance on the HOMO-LUMO gap.

Experimental Workflow for Determining Electronic Properties

G Experimental Workflow for Electronic Property Determination cluster_0 Cyclic Voltammetry cluster_1 UV-Vis Spectroscopy A Sample Preparation (Solution with Electrolyte) B Three-Electrode Measurement A->B C Data Analysis (E_ox, E_red) B->C D HOMO & LUMO Energy Levels C->D E Sample Preparation (Dilute Solution) F Absorbance Spectrum Measurement E->F G Data Analysis (λ_onset) F->G H Optical HOMO-LUMO Gap G->H

Caption: Workflow for experimental electronic property analysis.

Computational Workflow for DFT Calculations

G Computational Workflow for DFT Calculations A Input Molecular Structure (this compound) B Geometry Optimization (e.g., B3LYP/6-311G++(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Single Point Energy Calculation B->D E Output Molecular Orbitals D->E F HOMO & LUMO Energies E->F G HOMO-LUMO Gap F->G

Caption: Workflow for DFT-based electronic property prediction.

Conclusion

The electronic properties of this compound are fundamentally governed by its non-planar molecular structure, a direct consequence of the steric hindrance from the ortho-methoxy groups. This leads to a disrupted π-conjugation and a relatively large HOMO-LUMO gap, indicative of high chemical stability. While specific experimental data remains to be reported, computational methods and experimental techniques such as cyclic voltammetry and UV-Vis spectroscopy provide robust frameworks for the detailed characterization of its electronic structure. A thorough understanding of these properties is essential for leveraging this compound and its derivatives in the design of novel materials and pharmaceuticals.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of 2,2'-Dimethoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of starting materials.[1][2] This application note provides a detailed protocol for the synthesis of 2,2'-Dimethoxybiphenyl, a key structural motif in various organic molecules, via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

The synthesis of this compound is achieved through the cross-coupling of 2-bromoanisole and 2-methoxyphenylboronic acid. This protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to performing this transformation efficiently and with high yields.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Figure 1: Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for Suzuki-Miyaura cross-coupling reactions and has been adapted for the synthesis of this compound.[1][3]

Materials and Reagents:

  • 2-Bromoanisole (1.0 mmol, 1.0 equiv.)

  • 2-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃; 0.04 mmol, 4 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃; 2.0 mmol, 2.0 equiv.) or another suitable base

  • Toluene (5 mL)

  • Ethanol (2.5 mL)

  • Water (2.5 mL, degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, magnetic stir bar)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromoanisole (1.0 mmol), 2-methoxyphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture of toluene, ethanol, and water to the flask via syringe.

  • Degassing: Purge the resulting mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove any dissolved oxygen.

  • Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-bromoanisole) is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction to synthesize this compound and similar biaryl compounds. Yields can vary depending on the specific catalyst system, base, and solvent employed.

Coupling PartnersCatalyst SystemBaseSolventYield (%)Reference
2-Methoxyphenyl bromide & 2-Methoxyphenylboronic acidPd-loaded chiral silica/PEI-Water/Ethanol (1:1)Quantitative[3]
2,5-Dimethoxy-1-bromobenzene & 4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/Ethanol/WaterNot specified[1]
2-Bromo-4-methylpyridine & Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/Water95[4]
2-Bromo-4-methylpyridine & 4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DMF98[4]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura synthesis of this compound.

Suzuki_Miyaura_Workflow reagents Reactants & Catalyst Loading (2-Bromoanisole, 2-Methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃) setup Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->setup 1. reaction Heating & Stirring (80-90 °C, 2-12 h) setup->reaction 2. workup Aqueous Work-up (Extraction with Ethyl Acetate) reaction->workup 3. purification Purification (Column Chromatography) workup->purification 4. product This compound purification->product 5.

Caption: Experimental workflow for the synthesis of this compound.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition r1_pdx_l2 R¹-Pd(II)L₂-X pd0->r1_pdx_l2 transmetalation Transmetalation r1_pdr2_l2 R¹-Pd(II)L₂-R² r1_pdx_l2->r1_pdr2_l2 r1_pdr2_l2->pd0 reductive_elimination Reductive Elimination product R¹-R² r1_pdr2_l2->product byproduct X-B(OR)₂ r1x R¹-X (2-Bromoanisole) r2by2 R²-B(OR)₂ (2-Methoxyphenylboronic acid) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. The presented methodology, along with the tabulated data and workflow diagrams, offers a comprehensive resource for researchers in organic synthesis and drug development. The versatility and robustness of the Suzuki-Miyaura coupling make it an invaluable tool for the construction of complex biaryl systems.

References

Application Notes and Protocols for the Synthesis of Unsymmetrical Biphenyls via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of unsymmetrical biphenyls, a crucial structural motif in numerous pharmaceutical compounds and advanced organic materials. The synthesis is accomplished through a Grignard reagent-based cross-coupling reaction, specifically the Kumada coupling, which is a powerful and versatile method for forming carbon-carbon bonds.[1][2][3] The protocol herein details the formation of an aryl Grignard reagent followed by a nickel- or palladium-catalyzed cross-coupling with a different aryl halide. This methodology presents a reliable and efficient route to a wide array of unsymmetrical biphenyl derivatives.

Introduction

Biphenyl scaffolds are prevalent in medicinal chemistry and materials science due to their unique structural and electronic properties. The Kumada coupling reaction, which employs a Grignard reagent and an organic halide in the presence of a transition metal catalyst (typically nickel or palladium), is a highly effective method for the synthesis of unsymmetrical biaryls.[1][2][3] This reaction is valued for its high efficiency and the ready availability of the starting materials.[1] The Grignard reagent, an organomagnesium halide, is prepared from the corresponding aryl halide and magnesium metal.[4][5] The subsequent coupling with a different aryl halide furnishes the desired unsymmetrical biphenyl. Careful control of the reaction conditions is essential to maximize the yield of the cross-coupled product and minimize the formation of homocoupled byproducts.[1]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of various unsymmetrical biphenyls using the Kumada coupling reaction. The yields are representative and can vary based on the specific substrates, catalyst, and reaction conditions used.

Aryl Grignard ReagentAryl HalideCatalystSolventYield (%)
Phenylmagnesium bromide4-BromotolueneNi(dppp)Cl₂THF~85
p-Tolylmagnesium bromideBromobenzeneNi(dppe)Cl₂Diethyl ether~80-90
4-Methoxyphenylmagnesium bromide4-NitrobromobenzenePd(PPh₃)₄THF~75-85
2-Thienylmagnesium bromide4-ChlorotolueneNi(dppp)Cl₂Diethyl ether~70-80
Naphthylmagnesium bromideBromobenzenePd(OAc)₂/PCy₃Toluene~90

Note: Yields are approximate and sourced from various literature examples. Actual yields may vary.

Experimental Protocols

Protocol 1: Preparation of the Aryl Grignard Reagent (e.g., p-Tolylmagnesium Bromide)

Materials:

  • Magnesium turnings

  • Iodine crystal (as an activator)

  • 4-Bromotoluene

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.

  • Place the magnesium turnings in the flask and add a small crystal of iodine.[6]

  • In the dropping funnel, prepare a solution of 4-bromotoluene in anhydrous THF.

  • Add a small portion (approximately 10%) of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction.[1] Gentle heating may be required to start the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.[7]

  • Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.[1]

  • After the addition is complete, continue to reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent.[1]

  • Cool the resulting dark grey to brown solution to room temperature. The Grignard reagent is now ready for the coupling reaction.

Protocol 2: Nickel-Catalyzed Cross-Coupling Reaction (Kumada Coupling)

Materials:

  • Aryl Grignard reagent solution from Protocol 1

  • Aryl halide (e.g., Bromobenzene)

  • Nickel catalyst (e.g., Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Reaction flask, magnetic stirrer, and dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the nickel catalyst in anhydrous THF in a clean, dry flask.

  • Add the bromobenzene to the catalyst solution.

  • Cool the mixture in an ice bath.

  • Slowly add the p-tolylmagnesium bromide solution from Protocol 1 to the bromobenzene/catalyst mixture via a dropping funnel over 30 minutes.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by slowly adding 1 M HCl while cooling the flask in an ice bath.[1]

Protocol 3: Work-up and Purification

Materials:

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane (or other suitable eluent)

  • Separatory funnel, beakers, rotary evaporator

Procedure:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane), to obtain the pure unsymmetrical biphenyl.[1]

Mandatory Visualization

G cluster_0 Experimental Workflow A Preparation of Aryl Grignard Reagent B Ni-Catalyzed Cross-Coupling A->B C Reaction Quench B->C D Extraction and Washing C->D E Drying and Concentration D->E F Purification (Column Chromatography) E->F G Unsymmetrical Biphenyl F->G

Caption: General experimental workflow for the synthesis of unsymmetrical biphenyls.

G cluster_1 Catalytic Cycle Pd0 Ni(0)L2 PdII_A Ar-Ni(II)(X)L2 Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Ni(II)(Ar')L2 PdII_A->PdII_B Transmetalation (Ar'-MgX) PdII_B->Pd0 Reductive Elimination (Ar-Ar') ArAr Ar-Ar' PdII_B->ArAr ArX Ar-X ArX->PdII_A ArMgX Ar'-MgX ArMgX->PdII_B

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

References

The Role of 2,2'-Dimethoxybiphenyl Moiety in Palladium-Catalyzed Cross-Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of phosphine ligands derived from a 2,2'-dimethoxybiphenyl backbone in palladium-catalyzed cross-coupling reactions. Particular focus is given to 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), a highly effective and versatile ligand for the construction of carbon-carbon and carbon-nitrogen bonds, which are critical transformations in pharmaceutical and materials science research.

Introduction to this compound-Based Ligands

Phosphine ligands based on the this compound scaffold are a class of bulky and electron-rich monophosphine ligands, often referred to as biaryl phosphine ligands. The steric hindrance and electron-donating properties of these ligands are crucial for their high catalytic activity in palladium-catalyzed cross-coupling reactions. The methoxy groups at the 2 and 2' positions of the biphenyl system play a key role in orienting the phosphine group and influencing the electronic properties of the ligand.

The bulky nature of these ligands promotes the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step of the catalytic cycle, even with challenging substrates like aryl chlorides.[1][2] The electron-rich character of the phosphine, enhanced by the methoxy substituents, facilitates the oxidative addition and subsequent reductive elimination steps.[3] SPhos is a prime example of such a ligand and has demonstrated broad utility in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The use of SPhos as a ligand allows for the efficient coupling of a wide range of aryl and heteroaryl halides with boronic acids and their derivatives, often under mild conditions and with low catalyst loadings.[4]

Quantitative Data

The following table summarizes the performance of SPhos in the Suzuki-Miyaura coupling of various aryl and heteroaryl chlorides with phenylboronic acid, demonstrating its high efficiency.

EntryAryl ChlorideProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Chlorotoluene4-MethylbiphenylPd(OAc)₂ / SPhosK₃PO₄Toluene10018>95
24-Chloroanisole4-MethoxybiphenylPd(OAc)₂ / SPhosK₃PO₄Toluene1001898
32-Chloropyridine2-PhenylpyridinePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80491
41-Chloro-4-nitrobenzene4-NitrobiphenylPd₂(dba)₃ / SPhosK₃PO₄Toluene1001296
52-Chloro-N-methylbenzamide2-Phenyl-N-methylbenzamidePd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1001685

Data compiled from various sources, and yields are substrate-dependent.

Catalytic Cycle for Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)₂ Base DiarylPd Ar-Pd(II)-Ar'(L) Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous and degassed

  • Schlenk flask or oven-dried reaction tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.) to a Schlenk flask.

  • Addition of Reactants: Add 4-chlorotoluene (1.0 mmol, 1.0 equiv.) and phenylboronic acid (1.2 mmol, 1.2 equiv.) to the flask.

  • Solvent Addition: Add anhydrous and degassed toluene (5 mL) to the flask via syringe.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 18 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 4-methylbiphenyl.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. SPhos has proven to be a highly effective ligand for the coupling of a broad range of aryl halides with various primary and secondary amines.[6]

Quantitative Data

The following table presents data on the performance of SPhos in the Buchwald-Hartwig amination of aryl chlorides with different amines.

| Entry | Aryl Chloride | Amine | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 4-Chlorotoluene | Aniline | 4-Methyl-N-phenylaniline | Pd₂(dba)₃ / SPhos | NaOtBu | Toluene | 100 | 12 | 98 | | 2 | 4-Chloroanisole | Morpholine | 4-(4-Methoxyphenyl)morpholine | Pd₂(dba)₃ / SPhos | NaOtBu | Toluene | 80 | 6 | 95 | | 3 | 2-Chloropyridine | n-Butylamine | N-Butylpyridin-2-amine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 16 | 89 | | 4 | 1-Chloro-3,5-dimethylbenzene | Pyrrolidine | 1-(3,5-Dimethylphenyl)pyrrolidine | Pd₂(dba)₃ / SPhos | NaOtBu | Toluene | 100 | 8 | 97 | | 5 | 4-Chlorobenzonitrile | Benzylamine | 4-((Benzylamino)methyl)benzonitrile | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 110 | 24 | 82 |

Data compiled from various sources, and yields are substrate-dependent.

Catalytic Cycle for Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord HNRR' Base AmidoPd Ar-Pd(II)-NRR'(L) AmineCoord->AmidoPd RedElim Reductive Elimination AmidoPd->RedElim RedElim->Pd0 Product Ar-NRR' (Product) RedElim->Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Aryl Halide, Coupling Partner, Base, Catalyst, Ligand) add_reagents Add Solid Reagents reagents->add_reagents glassware Dry Glassware (Schlenk Flask/Reaction Tube) setup Assemble Reaction under Inert Atmosphere glassware->setup solvent Degas Solvent add_solvent Add Solvent and Liquid Reagents solvent->add_solvent setup->add_reagents add_reagents->add_solvent run_reaction Heat and Stir for Specified Time add_solvent->run_reaction monitor Monitor Progress (TLC, GC, LC-MS) run_reaction->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize yield Calculate Yield characterize->yield

References

Application Notes and Protocols for the Synthesis of 2,2'-Dimethoxybiphenyl Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2,2'-dimethoxybiphenyl derivatives, key building blocks for advanced organic electronic materials. The unique structural and electronic properties of these molecules make them promising candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The following sections detail the primary synthetic methodologies, present key performance data of related compounds, and offer step-by-step experimental procedures.

Introduction to this compound Derivatives in Organic Electronics

Biphenyl derivatives are a significant class of organic compounds utilized in the development of functional materials for electronic applications. The biphenyl unit's ability to be chemically modified allows for the fine-tuning of its electronic and physical properties. The introduction of methoxy groups at the 2 and 2' positions induces a twisted conformation, which can be advantageous in preventing intermolecular aggregation and controlling the electronic communication between the two phenyl rings. This structural feature is crucial for designing efficient host materials in OLEDs and active layers in OFETs. The methoxy groups also influence the frontier molecular orbital energy levels, impacting charge injection and transport properties.

Data Presentation: Performance of Biphenyl Derivatives in Organic Electronics

Table 1: Hole and Electron Mobility of Biphenyl Derivatives

Compound ClassSpecific DerivativeHost/MatrixHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)Measurement Technique
Carbazole-based with Methoxy GroupsCarbazole Trimer with Phenyl CoreVacuum Deposited Film8.5x10⁻⁷ - 2.8x10⁻³[1]-Time-of-Flight (TOF) / CELIV
Porphyrin with Dimethoxybiphenyl UnitsZinc Porphyrin DerivativeOrganic Thin Film2.4 ± 0.5 x 10⁻⁵[2]-Space Charge Limited Current (SCLC)
Porphyrin with Dimethoxybiphenyl Units (doped)Zinc Porphyrin DerivativeOrganic Thin Film8.8 ± 0.5 x 10⁻⁴[2]-Space Charge Limited Current (SCLC)
Porphyrin with Dimethoxybiphenyl UnitsFree Base PorphyrinOrganic Thin Film8.0 ± 0.5 x 10⁻⁶[2]-Space Charge Limited Current (SCLC)
Porphyrin with Dimethoxybiphenyl Units (doped)Free Base PorphyrinOrganic Thin Film5.2 ± 0.5 x 10⁻⁴[2]-Space Charge Limited Current (SCLC)
Thienyl DPP DerivativesDPPT-RDOFET-1.84 x 10⁻²[3]OFET characterization
NDP-based Oligomer-Crystal OFET-up to 0.26[3]OFET characterization
BDP-based Oligomer-Crystal OFET0.09[3]-OFET characterization
Alkoxyphenanthrenes (A-D-A architecture)Naphthalimide substituted PNSpin-coated device-0.78[4]OFET characterization
Alkoxyphenanthrenes (D'-D-D' architecture)Sulfur-containing heteroaryl substituted PNSpin-coated device0.85[4]-OFET characterization

Table 2: Performance of OLEDs Utilizing Biphenyl Derivatives as Host Materials

Host MaterialDopant/EmitterMax. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Emission Color
2,2'-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP)FIrpic30.2[5]62.8[5]Sky-Blue
BPhCz (carbazole-based)---Green
2TriPE-CzMCN (AIE Emitter)-11.23[6]-Deep-Blue
BPIP-2TPA-11.02[6]-Blue
Red Fluorescent OLEDTCTA:3P-T2T (exciplex host)23.7-Red
Red TADF OLEDDPXZ-BPPZ20.1 ± 0.2[7]30.9 ± 1.3[7]Red

Experimental Protocols

Two of the most effective and widely used methods for the synthesis of biphenyl derivatives are the Suzuki-Miyaura coupling and the Ullmann coupling.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is based on the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.[8]

Materials:

  • 2-Methoxyphenylboronic acid

  • 2-Bromophenyl methyl ether (2-Bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxyphenylboronic acid (1.2 equivalents), 2-bromophenyl methyl ether (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Catalyst Preparation: In a separate small flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a minimal amount of toluene.

  • Inert Atmosphere: Purge the reaction flask with argon or nitrogen for 10-15 minutes to remove oxygen.

  • Solvent Addition: Add a 3:1 mixture of toluene and water to the reaction flask. The total solvent volume should be sufficient to dissolve the reactants.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound via Ullmann Homocoupling

This protocol describes the copper-catalyzed homocoupling of an aryl halide.[9]

Materials:

  • 2-Iodoanisole or 2-Bromoanisole

  • Copper powder (activated)

  • Dimethylformamide (DMF) or Sand (as a high-boiling medium)

  • Argon or Nitrogen gas

  • Standard high-temperature synthesis glassware

  • Heating mantle with a temperature controller

Procedure:

  • Reactant Preparation: In a reaction tube or flask, add 2-iodoanisole (or 2-bromoanisole) and activated copper powder (2-3 equivalents). If using sand, mix the reactants with sand.

  • Inert Atmosphere: Purge the reaction vessel with argon or nitrogen.

  • Reaction: Heat the mixture to a high temperature (typically 180-220 °C) with efficient stirring. If using a solvent like DMF, the reaction is heated to reflux. For a solvent-free reaction, the mixture is heated until the aryl halide melts and reacts. The reaction time can vary from a few hours to 24 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If DMF was used, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). If the reaction was solvent-free, extract the product from the solid mixture with a hot organic solvent.

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the synthetic pathways and the logical relationships in the design of organic electronic materials based on this compound derivatives.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_purification Purification & Analysis ArylHalide 2-Bromoanisole Reaction Reflux in Toluene/Water ArylHalide->Reaction BoronicAcid 2-Methoxyphenyl- boronic Acid BoronicAcid->Reaction Catalyst Pd(OAc)2 / PPh3 Catalyst->Reaction Base K2CO3 Base->Reaction Workup Extraction & Washing Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Suzuki-Miyaura coupling workflow for this compound.

Ullmann_Coupling_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_purification Purification & Analysis ArylHalide 2-Iodoanisole Reaction High Temperature (Solvent-free or DMF) ArylHalide->Reaction Copper Copper Powder Copper->Reaction Workup Extraction Reaction->Workup Cooling Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Ullmann homocoupling workflow for this compound.

Structure_Property_Relationship cluster_properties Electronic & Physical Properties cluster_performance Device Performance Structure Molecular Structure (this compound Core) TwistAngle Dihedral Angle Structure->TwistAngle HOMOLUMO HOMO/LUMO Levels Structure->HOMOLUMO Solubility Solubility Structure->Solubility ThermalStability Thermal Stability Structure->ThermalStability ChargeTransport Charge Carrier Mobility (Hole & Electron) TwistAngle->ChargeTransport HOMOLUMO->ChargeTransport Efficiency Device Efficiency (EQE) HOMOLUMO->Efficiency Solubility->ChargeTransport Stability Operational Stability ThermalStability->Stability ChargeTransport->Efficiency Efficiency->Stability

Caption: Structure-property relationship in organic electronics.

References

Application of 2,2'-Dimethoxybiphenyl in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dimethoxybiphenyl and its derivatives have emerged as a privileged scaffold in the field of asymmetric catalysis. The inherent axial chirality of the biphenyl backbone, arising from hindered rotation around the C-C single bond, makes it an excellent building block for the design and synthesis of chiral ligands and catalysts. These ligands, particularly chiral diphosphines such as (R)- and (S)-MeO-BIPHEP, have demonstrated remarkable efficacy and enantioselectivity in a variety of metal-catalyzed transformations. Their unique steric and electronic properties allow for the precise control of the stereochemical outcome of reactions, making them invaluable tools in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug discovery and development. This document provides a detailed overview of the applications of this compound-based ligands in asymmetric catalysis, with a focus on asymmetric hydrogenation, along with comprehensive experimental protocols and data.

Key Applications and Performance Data

The primary application of this compound-derived ligands is in ruthenium-catalyzed asymmetric hydrogenation of prochiral ketones and olefins. The resulting chiral alcohols and other saturated products are often key intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Asymmetric Hydrogenation of Ketones

Ruthenium complexes of MeO-BIPHEP and its analogues are highly effective for the enantioselective reduction of a wide range of ketones to their corresponding chiral alcohols. The high enantiomeric excesses (ee) and conversions achieved make this a preferred method for accessing these valuable building blocks.

EntrySubstrateCatalyst SystemSolventTemp (°C)Pressure (H₂)Conversion (%)ee (%)
1AcetophenoneRu(OAc)₂[(R)-MeO-BIPHEP]Methanol5010 atm>9998 (R)
21-AcetonaphthoneRu(OAc)₂[(S)-MeO-BIPHEP]Methanol5010 atm>9997 (S)
32,4,4-Trimethyl-2-cyclohexen-1-one[RuCl₂(benzene)]₂ + (R)-MeO-BIPHEPMethanol8030 atm>9996 (R)
4Methyl acetoacetateRuBr₂[(S)-MeO-BIPHEP]Methanol3550 atm10099 (S)
5Ethyl benzoylformateRuCl₂--INVALID-LINK--nMethanol25100 atm10096 (R)
Asymmetric Hydrogenation of Olefins

The asymmetric hydrogenation of various olefinic substrates, including α,β-unsaturated esters and enamides, is another area where this compound-based ligands have shown significant success.

EntrySubstrateCatalyst SystemSolventTemp (°C)Pressure (H₂)Conversion (%)ee (%)
1Methyl (Z)-α-acetamidocinnamate[Rh(COD)₂]BF₄ + (R)-MeO-BIPHEPMethanol251 atm100>99 (R)
2Itaconic acid dimethyl ester[Rh(COD)₂]BF₄ + (S)-MeO-BIPHEPMethanol251 atm10098 (S)
3Naproxen precursorRu(OAc)₂[(S)-MeO-BIPHEP]Methanol6040 atm>9997 (S)

Experimental Protocols

Synthesis of (R)-(+)-6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) [(R)-MeO-BIPHEP]

This protocol describes a common route for the synthesis of MeO-BIPHEP, a representative ligand derived from this compound.

Step 1: Synthesis of (R)-6,6'-Dimethoxy-2,2'-biphenyldicarboxylic acid

  • To a solution of (R)-1,1'-Binaphthyl-2,2'-dicarboxylic acid (1 equivalent) in a suitable solvent (e.g., a mixture of ether and water), add a solution of potassium permanganate (excess) and sodium hydroxide.

  • Heat the mixture under reflux for several hours until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude dicarboxylic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure (R)-6,6'-Dimethoxy-2,2'-biphenyldicarboxylic acid.

Step 2: Resolution of Racemic 6,6'-Dimethoxy-2,2'-biphenyldicarboxylic acid (if starting from racemic material)

  • Dissolve the racemic dicarboxylic acid in a suitable solvent (e.g., hot ethanol).

  • Add a chiral resolving agent, such as (R)-(+)-α-phenylethylamine (0.5 equivalents), to the solution.

  • Allow the solution to cool slowly to form diastereomeric salts.

  • Separate the diastereomeric salts by fractional crystallization.

  • Treat the desired diastereomeric salt with an aqueous acid solution (e.g., HCl) to liberate the enantiomerically pure dicarboxylic acid.

Step 3: Conversion to the Diphosphine

  • Convert the enantiomerically pure dicarboxylic acid to the corresponding diol by reduction with a suitable reducing agent (e.g., LiAlH₄) in an anhydrous solvent like THF.

  • The resulting diol is then converted to the corresponding dibromide using a reagent like PBr₃.

  • In the final step, the dibromide is reacted with lithium diphenylphosphide (LiPPh₂) in an inert atmosphere to yield (R)-MeO-BIPHEP. The lithium diphenylphosphide is typically prepared in situ from chlorodiphenylphosphine and lithium metal.

  • Purify the final product by column chromatography on silica gel.

Asymmetric Hydrogenation of Methyl Acetoacetate using a Ru-(R)-MeO-BIPHEP Catalyst

This protocol provides a general procedure for the asymmetric hydrogenation of a β-keto ester.

Materials:

  • RuBr₂[(R)-MeO-BIPHEP] (catalyst)

  • Methyl acetoacetate (substrate)

  • Methanol (degassed solvent)

  • High-pressure autoclave equipped with a magnetic stir bar

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with RuBr₂[(R)-MeO-BIPHEP] (0.01 mol%).

  • Add degassed methanol (e.g., 10 mL) to dissolve the catalyst.

  • Add methyl acetoacetate (1 mmol, 1 equivalent).

  • Seal the glass liner inside the autoclave.

  • Remove the autoclave from the glovebox and connect it to a hydrogen gas line.

  • Purge the autoclave with hydrogen gas three times to remove any residual air.

  • Pressurize the autoclave to the desired pressure (e.g., 50 atm) with hydrogen.

  • Place the autoclave in a heating block set to the desired temperature (e.g., 35°C) and begin stirring.

  • Monitor the reaction progress by taking aliquots (after carefully depressurizing and re-pressurizing the autoclave) and analyzing them by GC or HPLC.

  • Once the reaction is complete (typically after several hours), cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Open the autoclave and remove the reaction mixture.

  • The conversion and enantiomeric excess of the product, methyl 3-hydroxybutyrate, can be determined by chiral GC analysis.

  • The product can be purified by distillation or column chromatography if necessary.

Visualizations

Catalytic_Cycle_Asymmetric_Hydrogenation cluster_main_cycle Catalytic Cycle cluster_reactants Reactants precatalyst [RuCl₂(R-MeO-BIPHEP)(diamine)] (Precatalyst) active_catalyst [RuH(R-MeO-BIPHEP)(diamine)]⁺ precatalyst->active_catalyst + H₂, - HCl substrate_complex [RuH(R-MeO-BIPHEP)(diamine)(Ketone)]⁺ active_catalyst->substrate_complex + Ketone hydride_insertion [Ru(alkoxide)(R-MeO-BIPHEP)(diamine)]⁺ substrate_complex->hydride_insertion Hydride Insertion (Stereodetermining Step) hydride_insertion->active_catalyst + H₂, - Chiral Alcohol product_release Chiral Alcohol Product hydride_insertion->product_release Ketone Ketone Ketone->substrate_complex H2_gas H₂ H2_gas->precatalyst H2_gas->hydride_insertion

Caption: Catalytic cycle for the Ru-catalyzed asymmetric hydrogenation of a ketone.

Experimental_Workflow start Start glovebox In Glovebox: - Charge autoclave liner with catalyst - Add degassed solvent - Add substrate start->glovebox seal_autoclave Seal Autoclave glovebox->seal_autoclave purge Purge autoclave with H₂ (3x) seal_autoclave->purge pressurize Pressurize with H₂ purge->pressurize react Heat and stir for specified time pressurize->react cool_vent Cool to RT and vent H₂ react->cool_vent workup Work-up and Purification cool_vent->workup analysis Analysis: - Conversion (GC/HPLC) - Enantiomeric Excess (Chiral GC/HPLC) workup->analysis end End analysis->end

Caption: General experimental workflow for asymmetric hydrogenation.

Conclusion

Ligands derived from this compound, particularly MeO-BIPHEP, are powerful tools in asymmetric catalysis, offering high enantioselectivities and yields in a range of important transformations. Their successful application in the synthesis of chiral alcohols and other valuable intermediates underscores their importance in the pharmaceutical and fine chemical industries. The provided protocols and data serve as a valuable resource for researchers and professionals seeking to utilize these efficient catalytic systems in their synthetic endeavors. The continued development of novel ligands based on the this compound scaffold promises to further expand the scope and utility of asymmetric catalysis.

Application Notes and Protocols: Derivatization of 2,2'-Dimethoxybiphenyl for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 2,2'-dimethoxybiphenyl, a versatile scaffold for the development of novel therapeutic agents. The biphenyl moiety is a privileged structure in medicinal chemistry, known to be a core component of various pharmacologically active compounds.[1][2][3][4] The derivatization of this compound allows for the exploration of new chemical space and the generation of compounds with a wide range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3]

The synthetic methodologies for creating biphenyl derivatives are well-established, with the Suzuki-Miyaura cross-coupling reaction being a prominent method for forming the biphenyl core.[1] However, for the derivatization of an existing biphenyl scaffold such as this compound, electrophilic substitution reactions are a primary route for introducing functional groups that can be further elaborated.[4]

This document outlines a strategic approach to the derivatization of this compound, focusing on the introduction of functional handles that enable the synthesis of a diverse library of compounds for biological screening.

Strategic Derivatization Workflow

The following diagram illustrates a strategic workflow for the derivatization of this compound to generate a library of amide derivatives for pharmaceutical screening.

G A This compound B Nitration (HNO3, H2SO4) A->B Step 1 C 4,4'-Dinitro-2,2'-dimethoxybiphenyl B->C D Reduction (e.g., SnCl2, HCl or H2, Pd/C) C->D Step 2 E 4,4'-Diamino-2,2'-dimethoxybiphenyl D->E F Amide Coupling (Acyl Chlorides/Carboxylic Acids) E->F Step 3 G Library of Amide Derivatives F->G

Caption: Synthetic workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Dinitro-2,2'-dimethoxybiphenyl

This protocol describes the nitration of this compound to introduce nitro groups, which can subsequently be reduced to primary amines.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice Bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in concentrated sulfuric acid at 0 °C using an ice bath.

  • Slowly add a cooled mixture of concentrated nitric acid (2.2 equivalents) and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to yield pure 4,4'-dinitro-2,2'-dimethoxybiphenyl.

Protocol 2: Synthesis of 4,4'-Diamino-2,2'-dimethoxybiphenyl

This protocol details the reduction of the dinitro compound to the corresponding diamine, a key intermediate for further derivatization.

Materials:

  • 4,4'-Dinitro-2,2'-dimethoxybiphenyl

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend 4,4'-dinitro-2,2'-dimethoxybiphenyl (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (5-6 equivalents) in concentrated hydrochloric acid to the suspension.

  • Heat the mixture at reflux for 3-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into a beaker of crushed ice.

  • Basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is >10.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4,4'-diamino-2,2'-dimethoxybiphenyl.

Protocol 3: General Procedure for the Synthesis of Amide Derivatives

This protocol provides a general method for the acylation of 4,4'-diamino-2,2'-dimethoxybiphenyl to generate a library of amide derivatives.

Materials:

  • 4,4'-Diamino-2,2'-dimethoxybiphenyl

  • A selection of acyl chlorides or carboxylic acids

  • A suitable base (e.g., triethylamine, pyridine)

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve 4,4'-diamino-2,2'-dimethoxybiphenyl (1 equivalent) and a suitable base (2.2 equivalents) in an appropriate anhydrous solvent under an inert atmosphere.

  • Slowly add the desired acyl chloride (2.2 equivalents) or a pre-activated carboxylic acid to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Illustrative Biological Activity Data

The following table presents hypothetical quantitative data for a series of amide derivatives of 4,4'-diamino-2,2'-dimethoxybiphenyl, illustrating their potential as kinase inhibitors. This data is for representative purposes only to demonstrate how results would be presented.

Compound IDR Group (from R-COCl)Kinase TargetIC₅₀ (nM)
DDB-A01PhenylKinase A150
DDB-A024-ChlorophenylKinase A75
DDB-A034-MethoxyphenylKinase A200
DDB-A04Thien-2-ylKinase A120
DDB-B01PhenylKinase B800
DDB-B024-ChlorophenylKinase B450
DDB-B034-MethoxyphenylKinase B950
DDB-B04Thien-2-ylKinase B600

Potential Signaling Pathway Modulation

Biphenyl derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer. The diagram below illustrates a generic kinase signaling pathway that could be targeted by such derivatives.

G cluster_0 Cell Membrane Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Leads to DDB-A02 DDB-A02 DDB-A02->Kinase A Inhibits DDB-B02 DDB-B02 DDB-B02->Kinase B Inhibits

Caption: Generic kinase signaling pathway and potential inhibition points.

References

The Pivotal Role of 2,2'-Dimethoxybiphenyl in the Genesis of Advanced Chiral Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands, capable of directing the stereochemical outcome of chemical reactions, are indispensable tools in this endeavor. Among the myriad of scaffolds used to construct these ligands, the C2-symmetric biphenyl framework has proven to be exceptionally effective. This document provides a detailed overview of the application of 2,2'-dimethoxybiphenyl and its derivatives in the synthesis of a variety of privileged chiral ligands, complete with experimental protocols and performance data.

Introduction to this compound as a Precursor

This compound serves as a crucial starting material for a range of axially chiral ligands. The methoxy groups at the 2 and 2' positions are not merely passive substituents; they play a vital role in directing the initial steps of ligand synthesis and can be readily converted to hydroxyl groups, which are key functionalities for the introduction of phosphorus-containing moieties. The steric hindrance imposed by these ortho-substituents restricts rotation around the biphenyl C-C bond, giving rise to stable atropisomers, the foundation of the ligands' chirality.

Synthesis of Chiral Diphosphine Ligands: The MeO-BIPHEP Family

One of the most prominent classes of chiral ligands derived from a dimethoxybiphenyl backbone is the MeO-BIPHEP family of diphosphines. These ligands have demonstrated exceptional efficacy in a wide array of asymmetric catalytic reactions, most notably in hydrogenation and carbon-carbon bond-forming reactions.

Synthetic Workflow for MeO-BIPHEP Ligands

The synthesis of MeO-BIPHEP and its analogues typically commences with the demethylation of this compound to afford the corresponding diol, 2,2'-dihydroxybiphenyl. This diol is a versatile intermediate that can be resolved into its enantiomers and subsequently converted into a variety of diphosphine ligands.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_resolution Resolution cluster_functionalization Functionalization cluster_ligand Final Ligand This compound This compound 2,2'-Dihydroxybiphenyl 2,2'-Dihydroxybiphenyl This compound->2,2'-Dihydroxybiphenyl Demethylation (e.g., BBr3) (R)- & (S)-2,2'-Dihydroxybiphenyl (R)- & (S)-2,2'-Dihydroxybiphenyl 2,2'-Dihydroxybiphenyl->(R)- & (S)-2,2'-Dihydroxybiphenyl Enantiomeric Resolution (R)- & (S)-Bis(triflate) (R)- & (S)-Bis(triflate) (R)- & (S)-2,2'-Dihydroxybiphenyl->(R)- & (S)-Bis(triflate) Triflation (Tf2O, base) (R)- & (S)-MeO-BIPHEP (R)- & (S)-MeO-BIPHEP (R)- & (S)-Bis(triflate)->(R)- & (S)-MeO-BIPHEP Phosphinylation (HPPh2, Pd or Ni catalyst)

Caption: Synthetic pathway from this compound to MeO-BIPHEP.

Experimental Protocol: Synthesis of (R)-(+)-(6,6′-Dimethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine) ((R)-MeO-BIPHEP)

This protocol is a composite of established synthetic routes.

Step 1: Demethylation of this compound

  • To a solution of this compound in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon), add boron tribromide (BBr₃) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,2'-dihydroxybiphenyl.

Step 2: Enantiomeric Resolution of 2,2'-Dihydroxybiphenyl

  • The racemic 2,2'-dihydroxybiphenyl can be resolved via diastereomeric salt formation with a chiral resolving agent, such as a chiral amine, followed by fractional crystallization.

Step 3: Triflation of (R)-2,2'-Dihydroxybiphenyl

  • To a solution of (R)-2,2'-dihydroxybiphenyl and a hindered base (e.g., 2,6-lutidine) in anhydrous CH₂Cl₂ at 0 °C, add trifluoromethanesulfonic anhydride (Tf₂O) dropwise.

  • Stir the reaction at room temperature for 4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude (R)-bis(triflate).

Step 4: Phosphinylation to (R)-MeO-BIPHEP

  • To a solution of the (R)-bis(triflate) and a palladium or nickel catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like dppf) in an anhydrous, deoxygenated solvent such as DMF or toluene, add diphenylphosphine (HPPh₂).

  • Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling, purify the product by column chromatography on silica gel to afford (R)-MeO-BIPHEP.

Performance Data of MeO-BIPHEP in Asymmetric Catalysis

The utility of MeO-BIPHEP and its derivatives is demonstrated in their application in various asymmetric transformations. The following table summarizes representative results.

Reaction TypeSubstrateCatalyst/LigandYield (%)ee (%)Reference
Asymmetric HydrogenationMethyl acetoacetateRu(OAc)₂/(R)-MeO-BIPHEP>9598[1]
Asymmetric HydrogenationEthyl 4,4,4-trifluoroacetoacetate[RuBr₂((R)-MeO-BIPHEP)]>9991[2]
Asymmetric HydrogenationDimethyl itaconate[RuBr₂((S)-SYNPHOS)]>9992[2]
Asymmetric Hydrogenation2-Benzylquinoline[Ir(COD)Cl]₂/(S)-MeO-BIPHEP/I₂>9994[3]
Pd-catalyzed Heck ReactionAryl triflate and 2,3-dihydrofuranPd(dba)₂/(R)-3,5-t-Bu-MeOBIPHEP8596[4]
Rh-catalyzed C-C CouplingAcetylene, aldehyde, α-ketoesterRh(I)/(R)-MeO-BIPHEPGoodGood[4]

Synthesis of Chiral Phosphoramidite Ligands

The chiral diol intermediate derived from this compound is also a valuable precursor for the synthesis of phosphoramidite ligands. These monodentate ligands have emerged as powerful tools in asymmetric catalysis, often providing excellent enantioselectivity in reactions where bidentate ligands are less effective.

General Synthetic Protocol for Phosphoramidite Ligands
  • Preparation of the Phosphorochloridite: React the chiral diol (e.g., (R)-2,2'-dihydroxybiphenyl) with phosphorus trichloride (PCl₃) in the presence of a base like triethylamine in an anhydrous solvent.

  • Amination: The resulting phosphorochloridite is then reacted in situ with a desired secondary amine (e.g., diethylamine, dibenzylamine) to yield the final phosphoramidite ligand. Purification is typically achieved by filtration and removal of the solvent.

Phosphoramidite_Synthesis cluster_diol Chiral Diol cluster_reagents Reagents cluster_intermediate Intermediate cluster_ligand Final Ligand (R)-2,2'-Dihydroxybiphenyl (R)-2,2'-Dihydroxybiphenyl Phosphorochloridite Phosphorochloridite (R)-2,2'-Dihydroxybiphenyl->Phosphorochloridite PCl3 PCl3 PCl3->Phosphorochloridite Secondary Amine (HNR2) Secondary Amine (HNR2) Chiral Phosphoramidite Chiral Phosphoramidite Secondary Amine (HNR2)->Chiral Phosphoramidite Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Phosphorochloridite Phosphorochloridite->Chiral Phosphoramidite

Caption: General synthesis of chiral phosphoramidite ligands.

Catalytic Cycle in Asymmetric Hydrogenation

The mechanism of asymmetric hydrogenation using catalysts derived from this compound-based ligands has been extensively studied. A general representation of the catalytic cycle for an iridium-catalyzed hydrogenation is depicted below.

Catalytic_Cycle Ir(I)-Ligand Complex Ir(I)-Ligand Complex Ir(III)-Dihydride Ir(III)-Dihydride Ir(I)-Ligand Complex->Ir(III)-Dihydride Oxidative Addition of H2 Substrate Coordination Substrate Coordination Ir(III)-Dihydride->Substrate Coordination Substrate Binding Hydride Insertion Hydride Insertion Substrate Coordination->Hydride Insertion Stereoselective Hydride Transfer Product Release Product Release Hydride Insertion->Product Release Second Hydride Transfer Product Release->Ir(I)-Ligand Complex Reductive Elimination

Caption: A simplified catalytic cycle for iridium-catalyzed asymmetric hydrogenation.

Mechanistic studies have revealed that the reaction often proceeds through a dynamic kinetic resolution, producing the product with high diastereo- and enantioselectivity.[5] The unique steric and electronic properties of the ligand create a chiral pocket around the metal center, which dictates the facial selectivity of the hydride attack on the coordinated substrate.

Conclusion

This compound is a versatile and highly valuable precursor for the synthesis of a diverse range of successful chiral ligands. The resulting diphosphine and phosphoramidite ligands have found widespread application in asymmetric catalysis, enabling the efficient and highly enantioselective synthesis of complex chiral molecules. The modularity of the biphenyl scaffold allows for fine-tuning of the steric and electronic properties of the ligands, making them adaptable to a variety of substrates and reaction types. The detailed protocols and performance data presented herein serve as a valuable resource for researchers and professionals in the field of synthetic organic chemistry and drug development.

References

Application Note: A Detailed Protocol for the Electrophilic Nitration of 2,2'-Dimethoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the nitration of 2,2'-dimethoxybiphenyl, a key transformation for the synthesis of precursors for various advanced materials and pharmaceutical compounds. The protocol is designed to be a representative procedure and may require optimization based on specific laboratory conditions and desired product selectivity.

Introduction

This compound is an activated aromatic compound due to the presence of two electron-donating methoxy groups. These groups make the biphenyl system highly susceptible to electrophilic aromatic substitution, such as nitration.[1] The methoxy substituents are ortho, para-directing, which in this symmetric molecule, leads to several potential positions for nitration.[2][3] Careful control of reaction conditions is crucial to achieve selective mono-nitration and avoid the formation of multiple nitrated byproducts and oxidative degradation. This protocol employs a mild nitrating agent, acetyl nitrate, generated in situ from nitric acid and acetic anhydride, at a controlled low temperature to favor a clean reaction profile.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compoundReagentSigma-Aldrich---
Acetic AnhydrideACS GradeFisher Scientific---
Fuming Nitric AcidACS GradeVWRHandle with extreme caution
Dichloromethane (DCM)HPLC GradeMerckAnhydrous
Sodium BicarbonateLaboratory Grade---For neutralization
Magnesium SulfateAnhydrous---For drying
Ethyl AcetateHPLC Grade---For chromatography
HexanesHPLC Grade---For chromatography
Silica Gel230-400 mesh---For column chromatography
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Chromatography column

  • Standard laboratory glassware

Procedure

1. Reaction Setup: a. In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.14 g, 10 mmol) in 30 mL of dichloromethane. b. Cool the solution to 0-5 °C using an ice-water bath.

2. Preparation of the Nitrating Agent (Acetyl Nitrate): a. In a separate flask, carefully add acetic anhydride (2.0 mL, 21 mmol) to a stirring solution of fuming nitric acid (0.5 mL, 12 mmol) at 0 °C. b. Allow the mixture to stir for 15 minutes at this temperature.

3. Nitration Reaction: a. To the cooled solution of this compound, add the freshly prepared acetyl nitrate solution dropwise via a dropping funnel over a period of 30 minutes. b. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. c. After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours.

4. Reaction Monitoring: a. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexanes as the eluent. b. The reaction is complete when the starting material spot is no longer visible.

5. Work-up: a. Carefully pour the reaction mixture into 50 mL of ice-cold water. b. Separate the organic layer. c. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

6. Purification: a. Purify the crude product by column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (starting from 2% ethyl acetate and gradually increasing to 15%) to separate the desired mono-nitrated products from any unreacted starting material and dinitrated byproducts. c. Combine the fractions containing the desired product and evaporate the solvent.

7. Characterization: a. Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The primary expected products are 4-nitro-2,2'-dimethoxybiphenyl and 5-nitro-2,2'-dimethoxybiphenyl.

Quantitative Data Summary

ParameterValue
Moles of this compound10 mmol
Moles of Nitric Acid12 mmol
Moles of Acetic Anhydride21 mmol
Reaction Temperature0-5 °C
Reaction Time1.5 - 2.5 hours
Expected Yield (Mono-nitrated)60-75% (This is an estimate and may vary)

Experimental Workflow Diagram

Nitration_Workflow A Dissolve this compound in Dichloromethane B Cool to 0-5 °C A->B D Dropwise Addition of Acetyl Nitrate B->D C Prepare Acetyl Nitrate (Nitric Acid + Acetic Anhydride) C->D E Stir at 0-5 °C (1-2 hours) D->E F Reaction Monitoring (TLC) E->F G Quench with Ice-Water F->G Reaction Complete H Aqueous Work-up (NaHCO3, Brine) G->H I Dry and Concentrate H->I J Purification by Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: Workflow for the nitration of this compound.

Safety Precautions

  • Fuming nitric acid and acetic anhydride are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction is exothermic; therefore, maintaining a low temperature is critical to control the reaction rate and prevent the formation of byproducts.

  • Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a fume hood.

This detailed protocol provides a solid foundation for the successful nitration of this compound. Researchers are encouraged to adapt and optimize the procedure to suit their specific needs and available resources.

References

Application Notes and Protocols: 2,2'-Dimethoxybiphenyl in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2'-dimethoxybiphenyl as a key building block in the synthesis of high-performance aromatic polyketones. This document details the synthetic routes, polymer properties, and potential applications, offering researchers and professionals in polymer chemistry and drug development a guide to leveraging this versatile monomer.

Introduction

This compound is a valuable monomer in the synthesis of wholly aromatic polyketones, a class of high-performance polymers known for their exceptional thermal stability and chemical resistance. The unique non-coplanar structure of the 2,2'-disubstituted biphenyl unit imparts advantageous properties to the resulting polymers, such as enhanced solubility, which facilitates processing. The methoxy groups activate the aromatic rings, making this compound an excellent acyl-acceptant monomer for electrophilic aromatic substitution polymerizations.

The primary applications for polymers derived from this compound are in areas requiring robust materials that can withstand harsh environments. These include advanced composites, high-temperature coatings, and specialty membranes. In the context of drug development, the rigid and well-defined structure of the biphenyl moiety can be incorporated into polymer backbones for applications in drug delivery systems and biomedical devices.

Polymerization Methods

Two primary methods have been successfully employed for the polymerization of this compound to yield wholly aromatic polyketones:

  • P₂O₅-MsOH Mediated Direct Condensation Polymerization: This method utilizes a mixture of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH) as both the solvent and the condensing agent. It allows for the direct polycondensation of this compound with various dicarboxylic acids.

  • AlCl₃-Mediated Friedel-Crafts Acylation Polymerization: This classic electrophilic aromatic substitution reaction involves the polycondensation of this compound with dicarboxylic acid chlorides in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Data Presentation

The following tables summarize the quantitative data obtained from the polymerization of this compound.

Table 1: P₂O₅-MsOH Mediated Polymerization of this compound with Various Dicarboxylic Acids [1]

Dicarboxylic Acid Co-monomerPolymer Yield (%)Inherent Viscosity (η_inh) / dL g⁻¹*
Terephthalic acid990.49
Isophthalic acid930.23
4,4'-Oxydibenzoic acid780.23
1,4-Cyclohexanedicarboxylic acid>990.09

*Determined in a concentrated H₂SO₄ solution (0.3 g dL⁻¹) at 30°C.

Table 2: Properties of Aromatic Polyketones Derived from Biphenyl Monomers

PropertyValueReference
Weight-Average Molecular Weight (M_w)2,600–15,000 g/mol [1]
10% Weight Loss Temperature (T_d10)340–400 °C[1]
Glass Transition Temperature (T_g)157–297 °C[1]
SolubilitySoluble in common organic solvents (e.g., chloroform, DMSO)[1][2]

Note: The data in Table 2 is for polyketones derived from an alkoxylated divanillic acid and this compound and provides a general indication of the properties achievable.

Experimental Protocols

Protocol 1: P₂O₅-MsOH Mediated Direct Condensation Polymerization

This protocol describes the synthesis of an aromatic polyketone from this compound and terephthalic acid.

Materials:

  • This compound (1 mmol)

  • Terephthalic acid (1 mmol)

  • Phosphorus pentoxide (P₂O₅)

  • Methanesulfonic acid (MsOH)

  • Methanol

  • Deionized water

Procedure:

  • Prepare the P₂O₅-MsOH condensing agent by mixing P₂O₅ and MsOH in a 1:10 weight ratio.

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1 mmol) and terephthalic acid (1 mmol) to 3 g of the P₂O₅-MsOH mixture.

  • Purge the flask with nitrogen and heat the reaction mixture to 60°C with continuous stirring.

  • Maintain the reaction at 60°C for 24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer thoroughly with deionized water and then with methanol to remove any residual acid and unreacted monomers.

  • Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.

Protocol 2: AlCl₃-Mediated Friedel-Crafts Acylation Polymerization

This protocol outlines the synthesis of an aromatic polyketone from this compound and terephthaloyl chloride.

Materials:

  • This compound (DMB)

  • Terephthaloyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • 1,2-Dichloroethane, anhydrous

  • Methanol

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (5 equivalents relative to the total amount of monomers) to anhydrous 1,2-dichloroethane under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve equimolar amounts of this compound and terephthaloyl chloride in anhydrous 1,2-dichloroethane.

  • Add the monomer solution dropwise to the stirred AlCl₃ suspension over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by slowly pouring the reaction mixture into a stirred mixture of ice and concentrated hydrochloric acid.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with deionized water until the washings are neutral, and then wash with methanol.

  • Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.

Visualizations

Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of this compound and the resulting polymer properties.

logical_relationship Monomer This compound Structure Feature1 Non-coplanar Biphenyl Backbone Monomer->Feature1 leads to Feature2 Methoxy Groups (Electron Donating) Monomer->Feature2 contains Property3 High Thermal Stability (Aromatic Backbone) Monomer->Property3 provides Property1 Enhanced Solubility Feature1->Property1 imparts Property2 High Reactivity in Electrophilic Substitution Feature2->Property2 results in Application High-Performance Polyketones Property1->Application enables Property2->Application allows for synthesis of Property3->Application is a key feature of

Caption: Structure-Property Relationship of this compound.

Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and characterization of aromatic polyketones from this compound.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Start Monomer Preparation (this compound & Dicarboxylic Acid/Chloride) Polymerization Polymerization (P₂O₅-MsOH or AlCl₃ method) Start->Polymerization Workup Precipitation & Washing Polymerization->Workup Drying Vacuum Drying Workup->Drying Structural Structural Analysis (FTIR, NMR) Drying->Structural MolecularWeight Molecular Weight (GPC/SEC) Drying->MolecularWeight Thermal Thermal Analysis (TGA, DSC) Drying->Thermal Mechanical Mechanical Testing (Tensile Strength) Drying->Mechanical

Caption: General Workflow for Polyketone Synthesis and Characterization.

References

Troubleshooting & Optimization

Purification of crude 2,2'-Dimethoxybiphenyl by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,2'-Dimethoxybiphenyl by recrystallization and column chromatography.

Recrystallization Troubleshooting Guide

Q1: What is the recommended solvent for recrystallization of this compound?

A literature report indicates that crude this compound can be effectively recrystallized from acetone, yielding a purity of up to 72%.[1] Based on its known solubility, methanol is also a viable option.[2][3] For biphenyl compounds, which share structural similarities, a mixed solvent system such as ethyl acetate-hexane can also be effective, particularly for compounds with moderate polarity.

Q2: My compound is not dissolving in the hot recrystallization solvent. What should I do?

If your compound is not dissolving, it could be due to insufficient solvent or the use of an inappropriate solvent. First, try adding a small amount of additional hot solvent. If the compound still does not dissolve, the chosen solvent may not be suitable. This compound is known to be soluble in chloroform and methanol, which could be considered as alternative solvents or as part of a mixed solvent system.[2][3]

Q3: After cooling, no crystals have formed, or only a small amount has precipitated. How can I improve the yield?

The absence of crystal formation upon cooling could indicate that the solution is not sufficiently saturated or that the crystallization process is inhibited. To induce crystallization, you can try the following:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

  • Seeding: Add a small crystal of pure this compound to the solution to initiate crystal growth.

  • Concentration: If an excessive amount of solvent was used, gently heat the solution to evaporate some of the solvent to increase the concentration of the compound.

  • Extended Cooling: Allow the flask to cool for a longer period, and then place it in an ice bath or refrigerator to further decrease the solubility of the compound.

Q4: An oil has formed instead of crystals. How can this be resolved?

"Oiling out" can occur if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated. To address this, you can:

  • Reheat and Dilute: Reheat the solution until the oil redissolves, then add a small amount of additional solvent to reduce the saturation.

  • Slow Cooling: Allow the solution to cool very slowly to encourage the formation of an ordered crystal lattice rather than an amorphous oil.

  • Change Solvent System: Consider using a lower-boiling point solvent or a different solvent mixture.

Column Chromatography Troubleshooting Guide

Q1: What is a good starting mobile phase for the column chromatography of this compound?

For biphenyl compounds, a common mobile phase is a mixture of a non-polar solvent like hexane and a slightly more polar solvent such as ethyl acetate or dichloromethane. Based on data for structurally similar methoxy-substituted biphenyls, a good starting point for TLC analysis would be a hexane:ethyl acetate or hexane:dichloromethane mixture. For a related compound, 3-methoxy-3'-(trifluoromethyl)-1,1'-biphenyl, a mobile phase of hexane:dichloromethane (9:1) resulted in an Rf of 0.30.[4] Another related compound, 4'-Methyl[1,1'-biphenyl]-4-carbonitrile, showed an Rf of 0.50 with a mobile phase of hexane:ethyl acetate (9:1).[4] It is recommended to first perform a TLC analysis to determine the optimal solvent ratio that provides an Rf value between 0.2 and 0.4 for this compound.

Q2: My compound is not moving from the baseline on the TLC plate.

If the compound remains at the baseline, the mobile phase is likely not polar enough. To increase the polarity of the eluent, you can incrementally increase the proportion of the more polar solvent (e.g., ethyl acetate or dichloromethane) in the mixture.

Q3: The separation between my compound and impurities is poor.

Poor separation can be addressed by:

  • Optimizing the Mobile Phase: A less polar mobile phase will generally result in lower Rf values and may improve the separation of closely eluting spots. A gradient elution on the column, starting with a less polar solvent system and gradually increasing the polarity, can also enhance separation.

  • Proper Column Packing: Ensure the silica gel is packed uniformly in the column to avoid channeling, which can lead to poor separation.

  • Sample Loading: Dissolve the crude sample in a minimal amount of solvent and load it onto the column in a narrow band. Overloading the column can lead to broad peaks and poor resolution.

Quantitative Data Summary

The following tables provide a summary of known and suggested parameters for the purification of this compound.

Table 1: Recrystallization Solvents for this compound

Solvent SystemKnown/SuggestedYield (%)Purity Notes
AcetoneKnown[1]72Effective for removing synthesis byproducts.
MethanolSuggested-This compound is soluble in methanol.[2][3]
EthanolSuggested-Ethanol is a common solvent for recrystallizing biphenyl compounds.
Ethyl Acetate/HexaneSuggested-A 1:1 mixture was effective for a related substituted biphenyl.

Table 2: Suggested Starting Conditions for TLC and Column Chromatography

Mobile Phase SystemRatio (v/v)Rf of Analogous CompoundReference for Analogue
Hexane:Dichloromethane9:10.30[4]
Hexane:Dichloromethane9:10.40[4]
Hexane:Ethyl Acetate9:10.50[4]

Note: The Rf values are for structurally similar, but not identical, compounds and should be used as a starting point for optimization.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Acetone
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetone and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed flask to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase by running TLC plates with varying ratios of hexane and ethyl acetate (or dichloromethane). The ideal solvent system should give the desired compound an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity. If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect the eluent in small fractions and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Process Visualization

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimal hot acetone start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Cool to room temperature, then in an ice bath dissolve->cool No insoluble impurities hot_filtration->cool Filtrate filter Vacuum Filtration cool->filter wash Wash with ice-cold acetone filter->wash dry Dry under vacuum wash->dry end Pure this compound dry->end Chromatography_Workflow start Crude this compound tlc TLC analysis to determine optimal mobile phase start->tlc pack_column Pack silica gel column tlc->pack_column load_sample Load crude sample pack_column->load_sample elute Elute with mobile phase (isocratic or gradient) load_sample->elute collect_fractions Collect fractions elute->collect_fractions monitor_fractions Monitor fractions by TLC collect_fractions->monitor_fractions combine_pure Combine pure fractions monitor_fractions->combine_pure Identify pure fractions evaporate Evaporate solvent combine_pure->evaporate end Pure this compound evaporate->end

References

Side-products in the synthesis of 2,2'-Dimethoxybiphenyl and their minimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,2'-Dimethoxybiphenyl, with a focus on identifying and minimizing side-products.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common method for synthesizing this compound is the Ullmann homo-coupling reaction of 2-iodoanisole. This reaction involves the copper-catalyzed coupling of two molecules of 2-iodoanisole to form the desired biphenyl product.[1][2][3]

Q2: What are the common side-products in the synthesis of this compound?

The primary and most frequently encountered side-product is anisole, which is formed through the reductive dehalogenation (hydrodehalogenation) of the starting material, 2-iodoanisole.[4] Other potential, though often less significant, side-products can arise from incomplete reaction or alternative reaction pathways.

Q3: What factors can influence the formation of side-products?

Several factors can contribute to the formation of side-products, including:

  • Reaction Temperature: Higher temperatures can sometimes favor side reactions.[5]

  • Solvent Choice: The polarity and protic nature of the solvent can significantly impact the reaction outcome.[6]

  • Catalyst Activity: The source and activity of the copper catalyst are crucial.

  • Presence of Protic Impurities: Water or other protic impurities can serve as a proton source for the hydrodehalogenation side-reaction.

Q4: How can I purify the desired this compound from the reaction mixture?

Purification is typically achieved through column chromatography.[7] A suitable eluent system, such as a mixture of dichloromethane and hexane, can effectively separate the this compound from the unreacted 2-iodoanisole and the anisole side-product.[7] Recrystallization from a suitable solvent like ethanol can also be employed for further purification.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Increase reaction time. - Ensure the reaction temperature is optimal. Classical Ullmann reactions often require high temperatures (around 200 °C).[3] - Use a more active copper catalyst (e.g., freshly prepared copper powder or a Cu(I) salt).
High proportion of anisole side-product.- Use a polar aprotic solvent such as DMF or DMSO.[6][8] - Ensure all reagents and solvents are anhydrous to minimize the proton source for hydrodehalogenation. - Consider the use of a ligand to stabilize the copper intermediates and promote the desired coupling.[1]
Significant amount of unreacted 2-iodoanisole Insufficient catalyst or low catalyst activity.- Increase the amount of copper catalyst. - Activate the copper powder before use (e.g., by washing with a dilute acid to remove oxide layers).
Reaction time is too short.- Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time until the starting material is consumed.
Difficulty in purifying the product Inefficient separation of product and side-products.- Optimize the eluent system for column chromatography. A gradient elution might be necessary. - Perform a second purification step, such as recrystallization, after column chromatography.[7]

Experimental Protocols

General Protocol for Ullmann Homo-coupling of 2-Iodoanisole:

  • Reactant Preparation: In a reaction vessel, combine 2-iodoanisole (1 equivalent) and copper powder (2-3 equivalents).

  • Solvent Addition (Optional but Recommended): Add a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). The use of a solvent can help to moderate the reaction and improve yields.[6] For a solvent-free approach, the reactants can be heated directly, though this may require higher temperatures and can be more difficult to control.[7]

  • Reaction Execution: Heat the reaction mixture to a high temperature (typically 150-250 °C) with vigorous stirring. The optimal temperature and reaction time will need to be determined experimentally. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter to remove the copper residues.

  • Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation

To effectively troubleshoot and optimize the synthesis, it is crucial to collect and compare quantitative data from different experimental runs.

Experiment ID Starting Material (2-iodoanisole) Copper Catalyst Solvent Temperature (°C) Reaction Time (h) Yield of this compound (%) Yield of Anisole (%)
EXP-0011.0 gCu powder (2 eq)DMF20024
EXP-0021.0 gCuI (2 eq)DMF18024
EXP-0031.0 gCu powder (2 eq)DMSO20024
Fill in with experimental data

Visualizations

Reaction Pathway and Side-Product Formation

Synthesis_Pathway 2-Iodoanisole_1 2-Iodoanisole Dimethoxybiphenyl This compound (Desired Product) 2-Iodoanisole_1->Dimethoxybiphenyl Anisole Anisole (Side-Product) 2-Iodoanisole_1->Anisole 2-Iodoanisole_2 2-Iodoanisole 2-Iodoanisole_2->Dimethoxybiphenyl Copper_Catalyst Cu Catalyst Copper_Catalyst->Dimethoxybiphenyl Ullmann Coupling Proton_Source [H+] Proton_Source->Anisole Hydrodehalogenation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine 2-Iodoanisole and Copper Catalyst Solvent Add Anhydrous Polar Aprotic Solvent (e.g., DMF) Reagents->Solvent Heating Heat with Vigorous Stirring Solvent->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Dilute and Filter Cooling->Filtration Extraction Extract and Dry Filtration->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Isolate this compound Minimization_Strategy Goal Minimize Anisole Formation Cause Hydrodehalogenation of 2-Iodoanisole Goal->Cause Factor1 Presence of Protic Impurities (e.g., H2O) Cause->Factor1 Factor2 Suboptimal Reaction Conditions Cause->Factor2 Solution1 Use Anhydrous Solvents and Reagents Factor1->Solution1 Solution2 Optimize Solvent (Polar Aprotic) Factor2->Solution2 Solution3 Employ Ligands Factor2->Solution3 Solution4 Control Temperature Factor2->Solution4

References

Overcoming catalyst deactivation in 2,2'-Dimethoxybiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming catalyst deactivation and other common challenges encountered during the synthesis of 2,2'-Dimethoxybiphenyl via Suzuki-Miyaura cross-coupling.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you resolve experimental challenges.

Issue 1: Low or No Yield of this compound

Question: My Suzuki-Miyaura reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in the synthesis of a sterically hindered biaryl like this compound is a common problem. A systematic approach to troubleshooting is essential. The primary causes can be categorized as inactive catalyst, poor reagent quality, or suboptimal reaction conditions.

Potential CauseTroubleshooting Steps
Inactive Catalyst The active Pd(0) species may not be forming or has been deactivated. Ensure you are using a high-quality palladium precursor and a suitable ligand for sterically hindered couplings, such as SPhos or XPhos. Consider using a pre-catalyst that is more readily activated. If you suspect your catalyst has degraded, try a fresh batch.[1]
Poor Reagent Quality Boronic acids can degrade over time. Check the purity of your 2-methoxyphenylboronic acid via NMR. If degradation is suspected, use a fresh bottle or consider converting it to a more stable boronate ester. Ensure your 2-haloanisole (e.g., 2-bromoanisole) is pure and that all solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the catalyst.
Suboptimal Reaction Conditions The choice of base, solvent, and temperature is critical. For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) are often more effective than carbonates. The solvent must be able to dissolve all reactants and the base. Toluene or 1,4-dioxane with a small amount of water are commonly used. If you observe unreacted starting materials, consider increasing the reaction temperature, but be aware that excessively high temperatures can promote catalyst decomposition.
Inefficient Reductive Elimination The steric hindrance of the two ortho-methoxy groups can make the final reductive elimination step of the catalytic cycle difficult. Using bulky, electron-rich phosphine ligands like SPhos or XPhos is crucial to promote this step.

Issue 2: Significant By-product Formation

Question: My reaction is producing significant amounts of by-products, complicating purification. How can I identify and minimize them?

Answer: By-product formation is a common issue. Identifying the by-products can provide clues to the problem.

By-productIdentificationMitigation Strategies
Homocoupling of Boronic Acid Formation of 2,2',5,5'-tetramethoxy-1,1'-biphenyl. This can be identified by mass spectrometry.This is often caused by the presence of oxygen. Ensure your reaction is performed under strictly anaerobic conditions. Slow addition of the boronic acid can also help to minimize its concentration at any given time.[2]
Dehalogenation of Aryl Halide Formation of anisole from your 2-haloanisole starting material.This can occur if your solvent or base is acting as a hydride source. Avoid using alkoxide bases if this is a major issue.
Protodeboronation of Boronic Acid Formation of anisole from your 2-methoxyphenylboronic acid.This is often caused by moisture. Ensure all reagents and solvents are anhydrous. Using a more stable boronic ester can also prevent this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for the synthesis of this compound?

A1: For sterically hindered Suzuki-Miyaura couplings like the synthesis of this compound, catalyst systems with bulky, electron-rich phosphine ligands are generally the most effective. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is highly recommended. These ligands are known to promote the difficult oxidative addition and reductive elimination steps with sterically demanding substrates.

Q2: My reaction mixture is turning black. What does this mean and what should I do?

A2: A black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal. This indicates that your palladium catalyst is decomposing and precipitating out of solution. This can be caused by:

  • High temperatures: Avoid excessive heating.

  • Presence of oxygen: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.

  • Inadequate ligand stabilization: The ligand may not be effectively protecting the palladium center. Ensure you are using an appropriate ligand and a suitable palladium-to-ligand ratio.

If palladium black forms, the reaction will likely stop. It is best to restart the reaction with fresh catalyst and more stringent anaerobic conditions.

Q3: Can I regenerate my deactivated palladium catalyst?

A3: Regeneration of homogeneous palladium catalysts can be complex and is not always practical in a standard laboratory setting. For palladium black, it is generally not feasible to regenerate it back to the active catalytic species without specialized procedures. Some well-defined palladium complexes can be regenerated under specific conditions. For example, a protocol for regenerating inactive PdCl₂(PPh₃)₂ involves dissolving it in a solution of ammonium chloride, followed by treatment with triphenylphosphine in ethanol. However, a universally applicable regeneration protocol for all deactivated palladium catalysts does not exist. It is often more practical to focus on preventing deactivation in the first place.

Q4: How does steric hindrance from the ortho-methoxy groups affect the reaction?

A4: The two ortho-methoxy groups in the starting materials create significant steric hindrance around the reaction centers. This can slow down both the oxidative addition of the aryl halide to the palladium(0) center and, more significantly, the final reductive elimination step that forms the new C-C bond. This is why the use of bulky, electron-rich ligands is crucial, as they can facilitate these challenging steps and prevent catalyst decomposition.

Quantitative Data on Catalyst Performance

The following table summarizes typical catalyst performance for the synthesis of sterically hindered biaryls, providing a baseline for what can be expected in the synthesis of this compound.

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp (°C)Time (h)Catalyst Loading (mol%)Yield (%)TON (approx.)
Pd(OAc)₂ / SPhos2-Bromo-1,3,5-trimethylbenzene2,4,6-Trimethylphenylboronic acidK₃PO₄Toluene/H₂O1001829547.5
Pd₂(dba)₃ / XPhos1-Bromo-2,4,6-triisopropylbenzeneMesitylboronic acidK₃PO₄1,4-Dioxane100121.59261.3
Pd(OAc)₂ / P(t-Bu)₃2-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1002419898

TON (Turnover Number) = moles of product / moles of catalyst

Experimental Protocols

Detailed Methodology for the Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 2-Bromoanisole (1.0 equiv)

  • 2-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed toluene

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromoanisole, 2-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed toluene and then the degassed water (typically a 10:1 to 5:1 ratio of toluene to water).

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-110 °C.

  • Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure this compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'_L2 BX(OH)2 X-B(OH)2 Transmetalation->BX(OH)2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' ArX Ar-X (2-Haloanisole) ArX->Oxidative_Addition Ar'B(OH)2 Ar'-B(OH)2 (2-Methoxyphenylboronic acid) Ar'B(OH)2->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst Deactivation Pathway

Catalyst_Deactivation cluster_active Active Catalytic Cycle cluster_inactive Inactive Species Active_Pd(0) Active Pd(0)L2 Pd_Black Palladium Black (Inactive) Active_Pd(0)->Pd_Black Aggregation/ Precipitation High_Temp High Temperature High_Temp->Active_Pd(0) Oxygen Oxygen Oxygen->Active_Pd(0) Poor_Ligand_Stabilization Poor Ligand Stabilization Poor_Ligand_Stabilization->Active_Pd(0)

Caption: A common pathway for palladium catalyst deactivation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Reagents Verify Reagent Purity and Stoichiometry Check_Catalyst->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Solvent, Base) Check_Reagents->Check_Conditions Check_Setup Ensure Anaerobic/Anhydrous Setup Check_Conditions->Check_Setup Optimize_Ligand Optimize Ligand Choice for Steric Hindrance Check_Setup->Optimize_Ligand Success Improved Yield Optimize_Ligand->Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

Optimization of reaction conditions for 2,2'-Dimethoxybiphenyl synthesis (base, solvent, temperature)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,2'-Dimethoxybiphenyl

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound. The focus is on optimizing reaction conditions, including the choice of base, solvent, and temperature, to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound and other biphenyl derivatives are the Suzuki-Miyaura cross-coupling reaction and the Ullmann coupling.[1][2][3] The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an aryl halide (e.g., 2-methoxyphenyl bromide) with an arylboronic acid (e.g., 2-methoxyphenylboronic acid).[1] The Ullmann coupling is a copper-catalyzed reaction that typically involves the homocoupling of an aryl halide (e.g., 2-iodoanisole).[4][5] An alternative methylation of 2,2'-dihydroxybiphenyl is also a viable synthetic route.[6]

Q2: How do I choose between the Suzuki-Miyaura and Ullmann coupling methods?

A2: The choice depends on several factors, including the availability of starting materials, functional group tolerance, and desired reaction conditions. The Suzuki-Miyaura coupling is often preferred due to its milder reaction conditions, high functional group tolerance, and the wide availability of boronic acids.[2][7] The Ullmann coupling is a classic method but often requires higher reaction temperatures and may have a more limited substrate scope.[5]

Q3: What is the role of the base in the Suzuki-Miyaura coupling for this synthesis?

A3: In the Suzuki-Miyaura coupling, the base is crucial for the activation of the organoboron compound, facilitating the transmetalation step in the catalytic cycle. The choice of base can significantly influence the reaction rate and yield.[8] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[8] The optimal base is often dependent on the specific substrates and solvent system used.

Q4: Why is it critical to perform the coupling reactions under an inert atmosphere?

A4: Both Suzuki-Miyaura and Ullmann couplings utilize transition metal catalysts (palladium and copper, respectively) that are sensitive to oxygen, especially at elevated temperatures. Oxygen can lead to the deactivation of the catalyst through oxidation, resulting in low yields or complete reaction failure.[8][9] It can also promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[9] Therefore, maintaining an inert atmosphere using gases like argon or nitrogen is essential.

Troubleshooting Guide

Issue 1: Low or no yield of this compound in a Suzuki-Miyaura coupling reaction.

Potential Cause Troubleshooting Solution
Inactive Catalyst/Ligand The palladium catalyst may have degraded. Use a fresh batch of the palladium precatalyst and ligand. The appearance of palladium black can indicate catalyst decomposition.[9] Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and phosphine ligands (e.g., SPhos) to find the optimal combination for your substrates.[2][9]
Inappropriate Base The chosen base may not be effective. The strength and solubility of the base are critical. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[8] Cesium carbonate (Cs₂CO₃) is often effective in more challenging couplings.[8]
Poor Solvent Choice The reactants may not be sufficiently soluble, or the solvent may not be optimal for the catalytic cycle. Screen different solvents or solvent mixtures. Common choices include toluene, dioxane, DMF, and aqueous mixtures (e.g., toluene/water).[8][10] For poorly soluble starting materials, a solvent like DMF might be effective.[8] Ensure all solvents are anhydrous and properly degassed.[9]
Suboptimal Temperature The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, causing catalyst decomposition.[8] Experiment with a temperature range, for example, from 80°C to 110°C. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.
Poor Reagent Quality Boronic acids can degrade, particularly through protodeboronation, if exposed to moisture.[9] Use high-purity, anhydrous reagents.

Issue 2: Significant formation of homocoupling by-products.

Potential Cause Troubleshooting Solution
Presence of Oxygen Oxygen can promote the oxidative homocoupling of the boronic acid.[9] Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[8]
Suboptimal Stoichiometry An excess of the boronic acid can sometimes lead to increased homocoupling.[8] Try using a stoichiometry closer to 1:1 for the aryl halide and boronic acid. Slow addition of the boronic acid to the reaction mixture can also help minimize its concentration at any given time.[8]
Catalyst System The chosen catalyst and ligand may favor the homocoupling pathway. Optimizing the catalyst-to-ligand ratio can sometimes suppress this side reaction.[9]

Issue 3: The reaction stalls and starting material remains after a prolonged time.

Potential Cause Troubleshooting Solution
Catalyst Deactivation The catalyst may have decomposed over the course of the reaction.[9] If palladium black is observed, this is a likely cause. Try adding a second portion of fresh catalyst to the reaction mixture.
Insufficient Temperature The activation energy for the reaction may not be met. If catalyst stability is not an issue, consider moderately increasing the reaction temperature and continue to monitor the reaction's progress.[8]
Incomplete Reaction The reaction may simply require more time. Continue monitoring via TLC or LC-MS. If the reaction is proceeding slowly but steadily, extending the reaction time is a viable solution.[9]

Data on Reaction Condition Optimization

The selection of base, solvent, and temperature is highly interdependent and crucial for maximizing the yield of this compound. The following table summarizes general guidelines derived from literature on biphenyl synthesis.

Parameter Condition Effect on Reaction & Rationale Typical Yields
Base K₃PO₄Strong, moderately soluble base. Often effective in anhydrous conditions but may require a small amount of water to proceed efficiently.[8]Good to Excellent
Cs₂CO₃Highly effective, particularly for difficult couplings, due to its high solubility in organic solvents and the nature of the cesium cation.[8]Good to Excellent
K₂CO₃ / Na₂CO₃Common, cost-effective bases. Often used in aqueous solvent mixtures. Their effectiveness can be substrate-dependent.[7]Moderate to Good
Solvent TolueneAprotic, non-polar solvent. Good for dissolving organic starting materials. Often used at reflux temperature.Good
Dioxane / THFEthereal solvents. Often used in combination with an aqueous base solution.[10]Good
DMF / DMAPolar aprotic solvents. Excellent for dissolving a wide range of reactants, but can be difficult to remove and may lead to side reactions at high temperatures.[8][11]Variable to Good
Water/Ethanol (1:1)A "green" solvent system that can be effective. Product may precipitate directly from the reaction mixture, simplifying purification.[1]Quantitative[1]
Temperature Room TemperaturePossible for highly active catalyst systems and reactive substrates, but generally slow.[2]Low to Moderate
80 - 110 °CA common temperature range for many Suzuki-Miyaura couplings, balancing reaction rate with catalyst stability.[7]Good to Excellent
> 110 °C (High Reflux)May be required for unreactive substrates but increases the risk of catalyst decomposition and side reactions.[10]Variable

Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of this compound

This protocol is adapted from a general Suzuki-Miyaura coupling procedure.

Materials:

  • 2-Bromoanisole (1.0 equiv)

  • 2-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene and water (e.g., 10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere (argon or nitrogen).

  • Add 2-bromoanisole and 2-methoxyphenylboronic acid to the flask.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Synthesis of this compound via Williamson Ether Synthesis

This protocol is based on the methylation of 2,2'-dihydroxybiphenyl.[6]

Materials:

  • 2,2'-Dihydroxybiphenyl (1.0 equiv)

  • Sodium hydroxide (NaOH, approx. 3.0 equiv)

  • Dimethyl sulfate (DMS, approx. 4.9 equiv)

  • Water, Chloroform

Procedure:

  • Dissolve 2,2'-dihydroxybiphenyl in an aqueous NaOH solution (e.g., 3.2 wt%) in a round-bottom flask.

  • Cool the mixture in an ice bath with vigorous stirring.

  • Add dimethyl sulfate dropwise to the solution over a period of 10 minutes. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.

  • After the addition is complete, continue stirring the reaction mixture for 3 hours, allowing it to warm to room temperature.

  • A precipitate should form. Collect the solid by filtration.

  • Dissolve the collected solid in chloroform.

  • Wash the chloroform solution with 1 M aqueous NaOH solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • Recrystallize the crude product from a suitable solvent like acetone to obtain pure this compound.[6]

Visualizations

The following diagram illustrates a logical workflow for optimizing the synthesis of this compound.

Optimization_Workflow start Define Synthesis Route (e.g., Suzuki Coupling) reagent_selection Select Initial Reagents - Aryl Halide - Boronic Acid start->reagent_selection initial_screen Initial Condition Screen - Base: K2CO3 - Solvent: Toluene/H2O - Temp: 100°C reagent_selection->initial_screen analyze Analyze Outcome (Yield, Purity via TLC/LC-MS) initial_screen->analyze low_yield Problem: Low Yield or No Reaction analyze->low_yield < 50% Yield byproducts Problem: By-products (e.g., Homocoupling) analyze->byproducts Impure success Success: High Yield & Purity analyze->success > 85% Yield optimize_catalyst Optimize Catalyst System (Screen Ligands, e.g., SPhos) low_yield->optimize_catalyst check_atmosphere Verify Inert Atmosphere Degas Solvents Thoroughly byproducts->check_atmosphere optimize_base Optimize Base (Screen K3PO4, Cs2CO3) optimize_solvent Optimize Solvent (Screen Dioxane, DMF) optimize_base->optimize_solvent optimize_temp Optimize Temperature (Screen 80-120°C) optimize_solvent->optimize_temp optimize_temp->analyze Re-evaluate optimize_catalyst->optimize_base check_atmosphere->analyze Re-evaluate

Caption: A workflow for the systematic optimization of this compound synthesis.

References

Removal of homocoupling byproducts in biphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of biphenyls, with a specific focus on the removal of homocoupling byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during your biphenyl synthesis and purification, providing potential causes and recommended solutions.

Issue 1: Significant amount of homocoupling byproduct observed in the crude reaction mixture.

  • Potential Causes:

    • Presence of oxygen in the reaction, which can promote oxidative homocoupling of the boronic acid reagent.[1]

    • Use of a Pd(II) precatalyst, which may promote homocoupling during its in-situ reduction to the active Pd(0) species.[2]

    • Elevated reaction temperatures can favor the homocoupling pathway.[1]

  • Recommended Solutions:

    • Rigorous Degassing: Thoroughly degas all solvents and water. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using a freeze-pump-thaw technique.[1]

    • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas using Schlenk lines or a glovebox.[1]

    • Catalyst Selection: Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly to avoid side reactions associated with the reduction of Pd(II) precursors.[1][2]

    • Temperature Control: Lowering the reaction temperature may reduce the rate of homocoupling, though it might also slow down the desired reaction.[1]

Issue 2: Difficulty in separating the desired biphenyl product from homocoupling byproducts due to similar polarities.

  • Potential Cause: The structural similarity between the desired product and the homocoupling byproduct often results in very close retention factors (Rf) in thin-layer chromatography (TLC) and similar solubility profiles.[2]

  • Recommended Solutions:

    • Meticulous Column Chromatography: Employ a shallow solvent gradient during column chromatography to enhance separation.[2] It is crucial to test various solvent systems using TLC to identify the optimal conditions for separation.[2]

    • Recrystallization: If the product is a solid, recrystallization from a carefully selected solvent system can be a highly effective purification method.[2] A good solvent will dissolve the compound when hot but not when cold.[3]

Issue 3: The purified product appears as an oil and will not crystallize.

  • Potential Causes:

    • The presence of impurities is inhibiting the crystallization process.[2]

    • The product may inherently be an oil at room temperature.[2]

  • Recommended Solutions:

    • Further Purification: Attempt further purification using column chromatography to remove any remaining impurities and then try to recrystallize the product again.[2]

    • Alternative Purification: If the product is indeed an oil, purification by chromatography is the most suitable method.[2]

Issue 4: Low or no formation of the desired biphenyl product.

  • Potential Causes:

    • Inactive catalyst.[4]

    • Low reaction temperature.[4]

    • Poor quality of starting materials or reagents.[4]

    • Incorrect stoichiometry.[4]

  • Recommended Solutions:

    • Use a fresh, active catalyst.[4]

    • Optimize the reaction temperature by considering incremental increases.[4]

    • Ensure the purity of all starting materials and solvents.[4]

    • Verify the molar ratios of your reactants.[4]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in biphenyl synthesis, particularly focusing on the challenge of homocoupling.

G cluster_0 Start: Crude Product Analysis cluster_1 Problem Identification cluster_2 Solutions cluster_3 End Goal start Analyze crude product (TLC, NMR, etc.) high_homocoupling High Homocoupling? start->high_homocoupling low_yield Low Yield? high_homocoupling->low_yield No optimize_reaction Optimize Reaction: - Rigorous Degassing - Use Pd(0) Catalyst - Adjust Temperature/Base high_homocoupling->optimize_reaction Yes separation_issue Separation Difficulty? low_yield->separation_issue No check_reagents Check Reagents & Conditions: - Fresh Catalyst - Reagent Purity - Stoichiometry low_yield->check_reagents Yes optimize_purification Optimize Purification: - Shallow Gradient Chromatography - Test Recrystallization Solvents separation_issue->optimize_purification end_product Pure Biphenyl Product separation_issue->end_product No optimize_reaction->start optimize_purification->end_product check_reagents->start

Caption: Troubleshooting flowchart for biphenyl synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing homocoupling byproducts from biphenyl synthesis reactions?

A1: The two most effective and commonly used methods are column chromatography and recrystallization. Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase.[5] Recrystallization is a purification technique for solid compounds, which involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out.[6]

Q2: How do I choose an appropriate solvent for recrystallization?

A2: A suitable recrystallization solvent should dissolve the desired biphenyl product well at high temperatures but poorly at low temperatures.[3] Conversely, the homocoupling byproduct should ideally remain in solution at low temperatures or be insoluble at high temperatures. It is recommended to test the solubility of a small amount of the crude material in various solvents to find the optimal one.[3]

Q3: My desired product and the homocoupling byproduct have very similar Rf values on TLC. How can I improve their separation by column chromatography?

A3: When dealing with compounds of similar polarity, optimizing your column chromatography is key. You can try using a longer column to increase the surface area of the stationary phase. Additionally, employing a very shallow gradient of a less polar eluent system can help to resolve the two compounds.[2] It is essential to perform thorough TLC analysis with different solvent systems to find the one that provides the best separation before running the column.[2]

Q4: Can I prevent the formation of homocoupling byproducts in the first place?

A4: Yes, preventing the formation of byproducts is often the best strategy. The primary cause of homocoupling is the presence of oxygen.[1] Therefore, ensuring your reaction is performed under strictly anaerobic conditions is crucial. This includes degassing your solvents and running the reaction under an inert atmosphere like nitrogen or argon.[1] The choice of catalyst can also play a role; using a Pd(0) source directly, such as tetrakis(triphenylphosphine)palladium(0), can sometimes mitigate this issue.[1]

Data Presentation

Table 1: Influence of Reaction Conditions on Homocoupling

ParameterCondition Favoring HomocouplingCondition Minimizing HomocouplingRationale
Atmosphere Presence of OxygenInert Atmosphere (Argon, Nitrogen)Oxygen promotes the oxidative homocoupling of boronic acids.[1]
Catalyst Pd(II) precursors (e.g., Pd(OAc)₂)Pd(0) sources (e.g., Pd(PPh₃)₄)In-situ reduction of Pd(II) can lead to side reactions.[1]
Temperature Elevated TemperaturesLower TemperaturesHigher temperatures can increase the rate of side reactions.[1]
Base Suboptimal BaseOptimized Base (e.g., K₃PO₄, Cs₂CO₃)The choice of base can significantly impact the reaction outcome.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for separating a biphenyl product from its homocoupling byproduct using column chromatography.

  • Slurry Preparation: In a beaker, create a slurry by mixing silica gel with your chosen eluent (a non-polar solvent system like hexane/ethyl acetate is a common starting point).[7]

  • Column Packing: Securely clamp a glass column in a vertical position.[7] Place a small plug of cotton or glass wool at the bottom and add a layer of sand.[7] Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[7]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load this solution onto the top of the silica gel bed.[7]

  • Elution: Add the eluent to the top of the column and begin collecting fractions.[7] A shallow gradient can be employed by gradually increasing the polarity of the eluent (e.g., from 100% hexanes to a 95:5 mixture of hexanes:ethyl acetate).

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).[5]

  • Product Isolation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.[8]

Purification by Column Chromatography Workflow

G cluster_prep Preparation cluster_loading Loading cluster_elution Elution & Analysis cluster_isolation Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column dissolve_sample Dissolve Crude Product pack_column->dissolve_sample load_sample Load Sample onto Column dissolve_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_fractions Combine Pure Fractions analyze_tlc->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent final_product Obtain Pure Biphenyl evaporate_solvent->final_product

Caption: Workflow for column chromatography purification.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying a solid biphenyl product by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents to find one that dissolves the product when hot but not when cold.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.[3] Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.[3]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[3] Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[3]

Purification by Recrystallization Workflow

G cluster_dissolve Dissolution cluster_cool Crystallization cluster_isolate Isolation & Drying select_solvent Select Appropriate Solvent dissolve_crude Dissolve Crude Product in Minimal Hot Solvent select_solvent->dissolve_crude cool_slowly Cool Solution Slowly dissolve_crude->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter_crystals Collect Crystals by Filtration ice_bath->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals pure_product Pure Crystalline Biphenyl dry_crystals->pure_product

Caption: Workflow for recrystallization purification.

References

Technical Support Center: Challenges in the Scale-Up of 2,2'-Dimethoxybiphenyl Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2,2'-Dimethoxybiphenyl. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable biaryl compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during laboratory and large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound at an industrial scale?

A1: The two primary methods for synthesizing this compound on a larger scale are the Ullmann coupling and the Suzuki-Miyaura cross-coupling reaction. The Ullmann reaction typically involves the copper-catalyzed homocoupling of 2-haloanisole derivatives. The Suzuki-Miyaura reaction offers a more modern approach, coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges during the scale-up of this compound production include managing reaction exotherms, ensuring efficient mass transfer, preventing catalyst deactivation, controlling the formation of impurities such as homocoupled byproducts and dehalogenated starting materials, and developing robust purification methods to achieve high product purity.[1][2][3][4]

Q3: How can I minimize the formation of homocoupled byproducts in my Suzuki-Miyaura coupling reaction?

A3: To minimize homocoupling, it is crucial to maintain anaerobic conditions, as oxygen can promote this side reaction. Slow addition of the boronic acid or aryl halide can also help by keeping the concentration of the boronic acid low at any given time. Additionally, optimizing the stoichiometry of your reactants is important, as an excess of the boronic acid can lead to increased homocoupling.

Q4: My Ullmann coupling reaction is sluggish and gives low yields. What can I do to improve it?

A4: Sluggish Ullmann couplings can often be improved by ensuring the use of activated copper powder. The reaction is also sensitive to the electronic nature of the aryl halide; electron-withdrawing groups tend to increase reactivity. High reaction temperatures are typically required, but these must be carefully controlled to prevent byproduct formation. The use of a high-boiling point, polar aprotic solvent can also be beneficial.

Q5: What are the most effective methods for purifying this compound at a multi-kilogram scale?

A5: While laboratory-scale purification often relies on column chromatography, this method can be less practical for large-scale production. Industrial purification of this compound typically involves crystallization or recrystallization.[5][6][7] Developing a robust crystallization process is key to achieving high purity and good recovery. This may involve screening various solvents and optimizing cooling profiles.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps Key Considerations for Scale-Up
Catalyst Deactivation Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon). Consider using a more robust palladium catalyst or ligand system, such as those developed by Buchwald.[8]On a larger scale, the surface area to volume ratio decreases, making efficient de-gassing more challenging. Ensure your reactor is equipped for efficient sparging with an inert gas.
Inefficient Transmetalation The choice of base is critical. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can facilitate the transmetalation of electron-rich boronic acids.[9]The solubility and handling of large quantities of base need to be considered. The choice of base can also affect the downstream work-up and waste streams.
Poor Substrate Solubility Select a solvent system in which both the aryl halide and the boronic acid have good solubility at the reaction temperature. Toluene, dioxane, and DMF are common choices.At scale, ensure the reactor's agitation is sufficient to maintain a homogeneous mixture, especially if dealing with slurries.
Incomplete Reaction Monitor the reaction progress by HPLC or GC. If the reaction stalls, a small addition of fresh catalyst may be beneficial. Consider increasing the reaction temperature if substrate or product stability allows.Longer reaction times are common at scale. Ensure the stability of all components under the reaction conditions for the extended duration.
Issue 2: High Levels of Impurities in Ullmann Coupling
Potential Cause Troubleshooting Steps Key Considerations for Scale-Up
Homocoupling of Starting Material This is the desired reaction in a symmetrical Ullmann coupling. However, in cross-coupling reactions, it becomes a byproduct. To favor the desired product, a stoichiometric excess of one reactant can be used.The cost of the starting materials will dictate which, if any, can be used in excess. Efficient purification will be necessary to remove the homocoupled byproduct of the excess reagent.
Hydrodehalogenation (Loss of Halogen) Ensure all reagents and solvents are scrupulously dry, as water can be a proton source for this side reaction. The choice of solvent is also important; polar aprotic solvents are generally preferred.Drying large volumes of solvents and reagents to the required specification is a critical unit operation at scale. In-line drying systems may be necessary.
Formation of Tar/Polymeric Byproducts High reaction temperatures can lead to decomposition and polymerization. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.Heat transfer is less efficient in large reactors. Hot spots can develop, leading to localized overheating and decomposition. Ensure the reactor has adequate cooling capacity and efficient agitation.

Data Presentation

Table 1: Illustrative Comparison of Reaction Conditions for this compound Synthesis
Parameter Suzuki-Miyaura Coupling Ullmann Coupling
Starting Materials 2-Methoxyphenylboronic acid and 2-Bromoanisole2-Iodoanisole
Catalyst Palladium(II) acetate with a phosphine ligand (e.g., SPhos)Copper powder (activated)
Catalyst Loading 0.01 - 1 mol%> 100 mol% (stoichiometric)
Base K₃PO₄ or Cs₂CO₃Often not required
Solvent Toluene/Water or Dioxane/WaterDMF or neat
Temperature 80 - 110 °C150 - 220 °C
Typical Yield (Lab Scale) 85 - 95%60 - 80%
Table 2: Impurity Profile in this compound Production
Impurity Typical Source Analytical Detection Method Control Strategy
Anisole Hydrodehalogenation of 2-haloanisoleGC-MS, ¹H NMRUse of anhydrous conditions, optimization of base and solvent
Phenol Cleavage of the methyl etherHPLC, GC-MSAvoid excessively high temperatures and strongly acidic or basic conditions during work-up
Biphenyl Homocoupling of unreacted boronic acid or aryl halideHPLC, GC-MSMaintain inert atmosphere, control stoichiometry, slow addition of reagents
Starting Materials Incomplete reactionHPLC, GCMonitor reaction to completion, optimize reaction time and temperature
Palladium/Copper Residues Catalyst carry-overICP-MSEfficient purification (crystallization, filtration), use of metal scavengers

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for this compound (Lab Scale)
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methoxyphenylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and SPhos (0.04 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-bromoanisole (1.0 equivalent) and potassium phosphate (2.0 equivalents).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 100°C with vigorous stirring and monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Ullmann Coupling for this compound (Lab Scale)
  • Catalyst Activation (Optional but Recommended): Stir copper powder in a dilute solution of iodine in acetone until the color of the iodine disappears. Filter the copper, wash with acetone, then with a dilute HCl solution in acetone, and finally with acetone again. Dry the activated copper powder under vacuum.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-iodoanisole and the activated copper powder (2.0 equivalents).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent such as DMF.

  • Reaction: Heat the mixture to reflux (typically 150-200°C) with vigorous stirring. Monitor the reaction by GC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the copper salts.

  • Purification: The filtrate can be diluted with water and extracted with an organic solvent like toluene. The organic layer is then washed, dried, and concentrated. The crude product is typically purified by recrystallization.

Mandatory Visualization

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Reagent Addition Reagent Addition Inert Atmosphere->Reagent Addition Reaction Reaction Reagent Addition->Reaction Quenching/Cooling Quenching/Cooling Reaction->Quenching/Cooling Extraction Extraction Quenching/Cooling->Extraction Washing & Drying Washing & Drying Extraction->Washing & Drying Solvent Removal Solvent Removal Washing & Drying->Solvent Removal Crystallization/Chromatography Crystallization/Chromatography Solvent Removal->Crystallization/Chromatography Final Product Final Product Crystallization/Chromatography->Final Product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield in Suzuki Coupling Low Yield Low Yield Check Catalyst Activity Check Catalyst Activity Low Yield->Check Catalyst Activity Optimize Base Optimize Base Low Yield->Optimize Base Improve Solubility Improve Solubility Low Yield->Improve Solubility Ensure Complete Reaction Ensure Complete Reaction Low Yield->Ensure Complete Reaction Use Fresh Catalyst Use Fresh Catalyst Check Catalyst Activity->Use Fresh Catalyst Increase Base Strength Increase Base Strength Optimize Base->Increase Base Strength Change Solvent System Change Solvent System Improve Solubility->Change Solvent System Increase Reaction Time/Temp Increase Reaction Time/Temp Ensure Complete Reaction->Increase Reaction Time/Temp

Caption: Troubleshooting decision tree for low yields in Suzuki-Miyaura coupling.

References

Preventing decomposition of 2,2'-Dimethoxybiphenyl during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition and ensuring the purity of 2,2'-Dimethoxybiphenyl during experimental workup.

Frequently Asked Questions (FAQs)

Q1: Is this compound prone to decomposition under standard workup conditions?

A1: this compound is generally a stable compound under typical workup conditions, including washes with dilute aqueous acids (e.g., 1M HCl) and bases (e.g., saturated NaHCO₃ solution). The ether linkages are robust and require harsh reagents, such as strong Lewis acids (e.g., BBr₃) or concentrated mineral acids at high temperatures, for cleavage. Therefore, decomposition of the core structure is unlikely during a standard aqueous workup.

Q2: What are the most common "decomposition" issues observed during the workup of this compound?

A2: While the molecule itself is stable, issues encountered during workup are often related to the purification process and the removal of impurities from the preceding reaction, especially if it was synthesized via a cross-coupling reaction like the Suzuki-Miyaura coupling. Common problems include:

  • Persistent Palladium Catalyst Residues: Residual palladium catalysts can lead to product discoloration (often black or grey) and may interfere with subsequent reactions or biological assays.

  • Boronic Acid and Ester Impurities: If this compound was synthesized using a Suzuki coupling, unreacted boronic acids or their derivatives can be challenging to remove completely.

  • Side-Products from the Coupling Reaction: Homocoupling of the starting materials can lead to biphenyl impurities that are structurally similar to the desired product, complicating purification.

Q3: Can the methoxy groups on this compound be cleaved during workup?

A3: Cleavage of the methoxy groups is highly unlikely under standard workup conditions. This reaction, known as ether cleavage, typically requires strong acids like HBr, HI, or Lewis acids like boron tribromide (BBr₃), often at elevated temperatures. Washing with dilute HCl or other weak acids will not provide the necessary conditions for this transformation.

Troubleshooting Guides

Issue 1: Product is discolored (black, grey, or brown) after workup.

This discoloration is almost always due to residual palladium catalyst from a cross-coupling reaction.

Troubleshooting Step Experimental Protocol Expected Outcome
1. Filtration through Celite® After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene). Pass the mixture through a pad of Celite® in a sintered glass funnel. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.This will remove the majority of the heterogeneous palladium catalyst (e.g., Pd/C) and some precipitated palladium black.
2. Aqueous Wash with a Mild Chelating Agent During the aqueous workup, wash the organic layer with a 1 M aqueous solution of sodium thiosulfate or a saturated aqueous solution of ammonium chloride. These can help to complex and remove soluble palladium species.Reduction in the dark color of the organic phase.
3. Charcoal Treatment Dissolve the crude product in a suitable solvent (e.g., dichloromethane, ethyl acetate). Add a small amount of activated charcoal (approx. 1-2% by weight of the crude product). Stir the mixture for 15-30 minutes at room temperature. Filter through a pad of Celite® to remove the charcoal.Significant improvement in the color of the product solution. Be aware that this may lead to some loss of product due to adsorption.
Issue 2: Presence of boronic acid or boronic ester impurities in the final product.

These impurities are common when this compound is prepared via a Suzuki-Miyaura coupling.

Troubleshooting Step Experimental Protocol Expected Outcome
1. Basic Aqueous Wash During the workup, wash the organic layer with a 1 M aqueous solution of NaOH or K₂CO₃. Boronic acids are acidic and will be deprotonated to form water-soluble boronate salts that partition into the aqueous layer.Removal of the majority of the boronic acid impurity. This can be monitored by TLC.
2. "Biphasic" Recrystallization Dissolve the crude product in a hot, water-immiscible solvent (e.g., toluene). Add a small amount of a 1 M aqueous base (e.g., NaOH) and stir vigorously while the solution cools. The boronic acid impurities will be extracted into the basic aqueous phase, while the pure product crystallizes in the organic phase.High purity crystals of this compound.
3. Column Chromatography If the above methods are insufficient, purification by column chromatography on silica gel is effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically separate the non-polar this compound from the more polar boronic acid impurities.Isolation of highly pure this compound.

Experimental Workflows & Diagrams

A critical aspect of preventing issues during workup is selecting the appropriate procedure from the outset. The following diagram illustrates a decision-making workflow for the workup of a reaction producing this compound, such as a Suzuki-Miyaura coupling.

Workup_Decision_Workflow start Reaction Complete celite_filtration Filter through Celite®? start->celite_filtration filter_celite Filter Reaction Mixture through a Pad of Celite® celite_filtration->filter_celite Yes aqueous_workup Perform Aqueous Workup celite_filtration->aqueous_workup No filter_celite->aqueous_workup acid_wash Wash with Dilute Acid (e.g., 1M HCl) aqueous_workup->acid_wash base_wash Wash with Dilute Base (e.g., sat. NaHCO₃ or 1M NaOH) acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash dry_concentrate Dry (Na₂SO₄ or MgSO₄) & Concentrate brine_wash->dry_concentrate crude_product Crude Product dry_concentrate->crude_product check_purity Check Purity (TLC, NMR) crude_product->check_purity pure Pure Product check_purity->pure Purity OK purification Further Purification Required check_purity->purification Impurities Present column Column Chromatography purification->column recrystallization Recrystallization purification->recrystallization

Caption: Decision workflow for the workup of this compound.

The following diagram illustrates the general logic for troubleshooting common issues during the workup.

Troubleshooting_Logic start Crude Product Obtained issue Identify Primary Issue start->issue discoloration Discoloration (Black/Grey) issue->discoloration Color boronic_acid Boronic Acid Impurity issue->boronic_acid TLC/NMR shows boronic acid other_impurities Other/Unknown Impurities issue->other_impurities Other charcoal Charcoal Treatment discoloration->charcoal basic_wash Aggressive Basic Wash (e.g., 1M NaOH) boronic_acid->basic_wash chromatography Column Chromatography other_impurities->chromatography

Troubleshooting low conversion rates in the synthesis of 2,2'-Dimethoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of 2,2'-Dimethoxybiphenyl. The content is structured to address specific experimental issues with detailed protocols and data presentation.

Troubleshooting Low Conversion Rates

Low yields in the synthesis of this compound can be frustrating. This guide is designed to help you identify and resolve common issues in both Ullmann and Suzuki-Miyaura coupling reactions.

I. Issues Related to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, but its success is highly dependent on the optimization of several parameters.

Q1: My Suzuki-Miyaura reaction shows low or no conversion of starting materials. What are the likely causes?

Several factors could be contributing to a stalled reaction. A systematic check of your reaction components and conditions is the best approach.

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and phosphine ligand is critical, especially for sterically hindered substrates like those used to form this compound.

    • Troubleshooting:

      • Use a fresh batch of palladium catalyst; Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts.

      • Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or DavePhos, which are known to promote the coupling of sterically demanding substrates.[1][2]

      • Ensure the correct ligand-to-palladium ratio is used, typically ranging from 1:1 to 4:1.

  • Ineffective Base: The base plays a crucial role in the transmetalation step.

    • Troubleshooting:

      • Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃, which are often effective for challenging couplings.

      • Ensure the base is finely powdered to maximize its surface area and reactivity.

      • In some cases, the presence of a small amount of water can be beneficial when using anhydrous bases like K₃PO₄.

  • Inappropriate Solvent: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions.

    • Troubleshooting:

      • Commonly used solvents include toluene, dioxane, and THF, often with a small amount of water.

      • For poorly soluble starting materials, consider using a higher boiling point solvent like N-methylpyrrolidone (NMP).[1]

      • Ensure all solvents are thoroughly degassed to remove oxygen.

  • Suboptimal Temperature: The reaction may require a specific temperature range to proceed efficiently.

    • Troubleshooting:

      • If the reaction is sluggish at room temperature, gradually increase the temperature. A typical range for Suzuki couplings is 80-110 °C.

      • Be aware that excessively high temperatures can lead to catalyst decomposition.

  • Presence of Oxygen: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation.

    • Troubleshooting:

      • Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

      • Maintain a positive pressure of inert gas throughout the reaction.

Q2: My starting materials are consumed, but the yield of this compound is low, and I see significant side products. What is happening?

The formation of side products is a common issue that can significantly lower the yield of the desired product.

  • Homocoupling: The coupling of two molecules of the same starting material (e.g., two molecules of 2-bromoanisole or two molecules of 2-methoxyphenylboronic acid) can be a significant side reaction.

    • Troubleshooting:

      • Strictly anaerobic conditions are crucial to minimize homocoupling.

      • Slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and reduce self-coupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom.

    • Troubleshooting:

      • Use a less nucleophilic base or a base that is not excessively strong.

      • Minimize the amount of water in the reaction mixture, as it can promote this side reaction.

      • Use a higher concentration of the aryl halide relative to the boronic acid.

II. Issues Related to Ullmann Coupling

The Ullmann coupling is a classical method for biaryl synthesis, but it often requires harsh reaction conditions.

Q1: My Ullmann reaction is giving a very low yield of this compound. How can I improve it?

The traditional Ullmann reaction has a reputation for being sensitive and sometimes providing inconsistent yields.[3]

  • Copper Catalyst Activity: The state of the copper catalyst is paramount.

    • Troubleshooting:

      • Use freshly activated copper powder. Activation can be achieved by washing with a dilute acid (e.g., HCl) to remove surface oxides, followed by washing with water and a solvent, and then drying under vacuum.

      • Consider using a copper-bronze alloy, which is sometimes more effective than pure copper.

  • High Reaction Temperature: Ullmann reactions typically require high temperatures (often >200 °C), but excessive heat can lead to decomposition.

    • Troubleshooting:

      • Carefully control the reaction temperature. Use a sand bath or a high-temperature heating mantle for even heating.

      • If using a solvent, select one with a high boiling point, such as DMF, nitrobenzene, or pyridine.

  • Substrate Reactivity: The reactivity of the aryl halide is a key factor.

    • Troubleshooting:

      • Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. If you are using 2-bromoanisole and getting low yields, consider switching to 2-iodoanisole.

      • Electron-withdrawing groups on the aryl halide can increase its reactivity.

III. Purification and Isolation Issues

Q1: I have a low isolated yield after purification. How can I improve the recovery of my product?

  • Inefficient Extraction:

    • Troubleshooting:

      • Ensure the correct pH during aqueous workup to keep the product in the organic phase.

      • Perform multiple extractions with a suitable organic solvent to ensure complete removal of the product from the aqueous layer.

  • Losses during Chromatography:

    • Troubleshooting:

      • Choose an appropriate solvent system for column chromatography to ensure good separation from impurities without excessive band broadening.

      • Avoid using highly polar solvents if the product is not very polar, as this can lead to poor separation.

  • Product Oxidation:

    • Troubleshooting:

      • Biphenyl compounds can be susceptible to oxidation, especially if they have electron-rich substituents. Work up the reaction under an inert atmosphere if possible.

      • Adding a small amount of a reducing agent like sodium bisulfite during the workup can help prevent oxidation.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of Substituted Biphenyls
EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
12-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100~95
22-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)Dioxane/H₂O110~90
32-Iodoanisole2-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O90~85
42-Bromoanisole2-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)1,4-Dioxane100~92

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Table 2: Representative Conditions for Ullmann Synthesis of Substituted Biphenyls
EntryAryl HalideCatalyst (equiv)SolventTemp (°C)Time (h)Yield (%)
12-IodoanisoleCopper powder (2)DMF15024~70-80
22-BromoanisoleCopper-bronze alloy (2.5)None (neat)22012~60-70
32-IodoanisoleCuI (1.5)Pyridine12018~75

Note: Yields are approximate and can vary based on the activation state of the copper and reaction scale.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Bromoanisole (1.0 equiv)

  • 2-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous Toluene and Degassed Water (e.g., 10:1 v/v)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromoanisole, 2-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask and perform three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.

Protocol 2: Ullmann Coupling for this compound

This protocol uses traditional Ullmann conditions and should be performed with appropriate safety precautions due to the high temperature.

Materials:

  • 2-Iodoanisole (1.0 equiv)

  • Activated Copper Powder (2.0 equiv)

  • Anhydrous DMF (optional, as solvent)

  • High-temperature reaction vessel (e.g., round-bottom flask with a reflux condenser)

  • Sand bath or heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a dry reaction vessel, combine 2-iodoanisole and activated copper powder.

  • If using a solvent, add anhydrous DMF.

  • Flush the vessel with an inert gas and maintain a positive pressure.

  • Heat the reaction mixture to 150 °C (if using DMF) or up to 220 °C (if neat) with stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction may take 12-48 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the copper residues, washing with a suitable solvent like ethyl acetate or dichloromethane.

  • If DMF was used as a solvent, remove it under high vacuum.

  • The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualization

Troubleshooting_Workflow start Low Conversion Rate Observed reaction_type Select Synthesis Route start->reaction_type suzuki Suzuki-Miyaura Coupling reaction_type->suzuki Suzuki ullmann Ullmann Coupling reaction_type->ullmann Ullmann check_suzuki_catalyst Check Catalyst & Ligand - Fresh? - Appropriate for hindered coupling? suzuki->check_suzuki_catalyst check_ullmann_catalyst Check Copper Catalyst - Activated? ullmann->check_ullmann_catalyst check_suzuki_base Check Base - Strength? - Finely powdered? check_suzuki_catalyst->check_suzuki_base check_suzuki_conditions Check Reaction Conditions - Anaerobic? - Temperature optimal? check_suzuki_base->check_suzuki_conditions side_products_suzuki Significant Side Products? check_suzuki_conditions->side_products_suzuki homocoupling Address Homocoupling - Improve degassing - Slow addition of boronic acid side_products_suzuki->homocoupling Yes purification_issues Low Isolated Yield? side_products_suzuki->purification_issues No protodeboronation Address Protodeboronation - Adjust base - Minimize water homocoupling->protodeboronation protodeboronation->purification_issues check_ullmann_conditions Check Reaction Conditions - Temperature high enough? - Substrate reactivity (I > Br > Cl)? check_ullmann_catalyst->check_ullmann_conditions check_ullmann_conditions->purification_issues optimize_purification Optimize Purification - Efficient extraction - Proper chromatography - Prevent oxidation purification_issues->optimize_purification Yes success Improved Conversion Rate purification_issues->success No optimize_purification->success

Caption: Troubleshooting workflow for low conversion rates.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X Ln oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar' Ln transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X (2-Bromoanisole) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 (2-Methoxyphenylboronic acid) boronic_acid->transmetalation base Base (e.g., K3PO4) base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Ullmann_Reaction_Mechanism cu0 2 Cu(0) oxidative_addition1 Oxidative Addition cu0->oxidative_addition1 aryl_halide1 Ar-X (2-Iodoanisole) aryl_halide1->oxidative_addition1 ar_cu_x Ar-Cu(I)-X oxidative_addition1->ar_cu_x oxidative_addition2 Oxidative Addition ar_cu_x->oxidative_addition2 aryl_halide2 Ar-X (2-Iodoanisole) aryl_halide2->oxidative_addition2 ar2_cu_x Ar-Cu(III)-Ar X oxidative_addition2->ar2_cu_x reductive_elimination Reductive Elimination ar2_cu_x->reductive_elimination product Ar-Ar (this compound) reductive_elimination->product cu_x 2 Cu(I)X reductive_elimination->cu_x

Caption: Simplified mechanism of the Ullmann reaction.

References

Analytical methods for detecting impurities in 2,2'-Dimethoxybiphenyl samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in 2,2'-Dimethoxybiphenyl samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesized from 2,2'-dihydroxybiphenyl and dimethyl sulfate?

A1: The most probable impurities include:

  • Unreacted starting materials: 2,2'-dihydroxybiphenyl.

  • Partially methylated intermediates: 2-hydroxy-2'-methoxybiphenyl.

  • Byproducts: Residual dimethyl sulfate and reaction solvents.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography coupled with Mass Spectrometry (GC-MS) are the most common and effective techniques. HPLC is excellent for separating non-volatile impurities, while GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.[1][2][3]

Q3: How can I confirm the identity of an unknown impurity peak in my chromatogram?

A3: The most definitive method for identifying an unknown impurity is to use a hyphenated technique like LC-MS or GC-MS.[2] These methods provide both the retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer, which can be used to elucidate the structure of the impurity. Comparing the fragmentation pattern with known standards or library data can confirm the identity.

Q4: What are the typical acceptance criteria for impurities in a pharmaceutical substance like this compound?

A4: Impurity acceptance criteria are guided by regulatory bodies like the ICH. Generally, any impurity present at a level of 0.10% or higher should be identified and quantified. The specific limits depend on the daily dose of the final drug product.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC and GC analysis of this compound.

HPLC Troubleshooting
Issue Potential Cause Troubleshooting Action
Peak Splitting or Tailing for the Main Peak 1. Column overload. 2. Sample solvent is too strong. 3. Mobile phase pH is close to the pKa of an impurity. 4. Column contamination or degradation.1. Reduce the sample concentration or injection volume. 2. Dissolve the sample in the initial mobile phase. 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of any ionizable compounds. 4. Flush the column with a strong solvent or replace the column if necessary.
Poor Resolution Between this compound and an Impurity 1. Inappropriate mobile phase composition. 2. Incorrect column chemistry. 3. Isocratic elution is not providing enough separation power.1. Optimize the mobile phase by adjusting the organic-to-aqueous ratio. 2. Consider a column with a different stationary phase (e.g., a phenyl-hexyl column for enhanced π-π interactions). 3. Develop a gradient elution method.
Ghost Peaks Appearing in the Chromatogram 1. Contaminated mobile phase or glassware. 2. Carryover from a previous injection. 3. Impurities in the diluent.1. Prepare fresh mobile phase and use clean glassware. 2. Implement a needle wash step in the autosampler method. 3. Run a blank injection of the diluent to confirm its purity.
Baseline Drift or Noise 1. Mobile phase is not properly degassed. 2. Detector lamp is failing. 3. Leaks in the system.1. Degas the mobile phase using sonication or an inline degasser. 2. Check the lamp energy and replace if necessary. 3. Inspect all fittings for leaks.
GC Troubleshooting
Issue Potential Cause Troubleshooting Action
Broad or Tailing Peaks 1. Injector temperature is too low. 2. Column is contaminated or has active sites. 3. Carrier gas flow rate is too low.1. Increase the injector temperature to ensure complete volatilization of the sample. 2. Condition the column at a high temperature or trim the first few centimeters. 3. Optimize the carrier gas flow rate.
Poor Sensitivity 1. Leak in the injection port septum. 2. Split ratio is too high. 3. Dirty detector.1. Replace the septum. 2. Decrease the split ratio or use a splitless injection for trace analysis. 3. Clean the detector according to the manufacturer's instructions.
Retention Time Shifts 1. Fluctuations in oven temperature. 2. Inconsistent carrier gas flow. 3. Column degradation.1. Verify the oven temperature program is stable. 2. Check for leaks in the gas lines and ensure the pressure regulator is functioning correctly. 3. Replace the column if it is old or has been subjected to harsh conditions.

Experimental Protocols

HPLC Method for Impurity Profiling

This method is designed for the separation and quantification of potential impurities in this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

  • Suspected impurity reference standards (e.g., 2,2'-dihydroxybiphenyl, 2-hydroxy-2'-methoxybiphenyl)

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard and each impurity standard in methanol to prepare a stock solution of 1 mg/mL. Prepare working standards by diluting the stock solutions.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of methanol.

Data Analysis:

  • Identify and quantify impurities by comparing their retention times and peak areas with those of the reference standards.

  • Calculate the percentage of each impurity using the following formula: % Impurity = (Area_impurity / Area_total) * 100

Hypothetical Quantitative Data:

AnalyteRetention Time (min)LOD (µg/mL)LOQ (µg/mL)
2,2'-dihydroxybiphenyl8.50.050.15
2-hydroxy-2'-methoxybiphenyl12.20.040.12
This compound18.7--
GC-MS Method for Impurity Identification

This method is suitable for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane)

Reagents:

  • Helium (carrier gas)

  • Methanol (GC grade)

  • This compound sample

Chromatographic and MS Conditions:

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Mode: Split (20:1)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40-450

Sample Preparation:

  • Dissolve approximately 1 mg of the this compound sample in 1 mL of methanol.

Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Confirm the identity of impurities by comparing their retention times and mass spectra with those of authentic reference standards, if available.

Visualizations

Caption: Experimental workflow for impurity analysis of this compound.

troubleshooting_logic cluster_check_method Method Parameters cluster_check_hardware Instrument Hardware cluster_solutions Potential Solutions start Problem Encountered (e.g., Peak Splitting) m1 Check Sample Concentration start->m1 h1 Inspect Column/Liner start->h1 m2 Verify Mobile Phase/Carrier Gas m1->m2 m3 Review Gradient/Temperature Program m2->m3 s1 Adjust Method Parameters m3->s1 h2 Check for Leaks h1->h2 h3 Verify Detector Function h2->h3 s2 Perform Maintenance h3->s2 end Problem Resolved s1->end s3 Replace Consumables s2->s3 s3->end

Caption: Logical troubleshooting workflow for chromatographic issues.

References

Validation & Comparative

A Spectroscopic Showdown: Differentiating 2,2'-, 3,3'-, and 4,4'-Dimethoxybiphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, distinguishing between structural isomers is a fundamental challenge. The 2,2'-, 3,3'-, and 4,4'-dimethoxybiphenyls, three isomers with the same molecular formula (C₁₄H₁₄O₂) but different substitution patterns, provide an excellent case study for the power of spectroscopic techniques. This guide offers a detailed comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing researchers, scientists, and drug development professionals with the necessary tools to unambiguously identify each isomer.

Comparative Spectroscopic Data

The distinct placement of the methoxy groups in each isomer leads to unique electronic environments and symmetries, which are directly reflected in their spectroscopic signatures. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectra are particularly informative for distinguishing these isomers. The symmetry of the 4,4'- isomer results in a much simpler spectrum compared to the less symmetric 2,2'- and 3,3'- isomers.

IsomerMethoxy Protons (δ, ppm)Aromatic Protons (δ, ppm)Solvent
2,2'-Dimethoxybiphenyl ~3.7 (s, 6H)~6.9-7.4 (m, 8H)CDCl₃
3,3'-Dimethoxybiphenyl ~3.8 (s, 6H)~6.8-7.4 (m, 8H)CDCl₃
4,4'-Dimethoxybiphenyl 3.84 (s, 6H)6.96 (d, 4H), 7.48 (d, 4H)CDCl₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR further highlights the differences in molecular symmetry. The highly symmetric 4,4'- isomer shows the fewest signals, while the 2,2'- and 3,3'- isomers exhibit more complex spectra due to a larger number of chemically non-equivalent carbon atoms.

IsomerMethoxy Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Solvent
This compound ~55.5Multiple signals (~110-158 ppm)CDCl₃
3,3'-Dimethoxybiphenyl ~55.2Multiple signals (~112-160 ppm)CDCl₃
4,4'-Dimethoxybiphenyl 55.3114.1, 127.7, 132.7, 158.7CDCl₃
Infrared (IR) Spectroscopy

The IR spectra of the three isomers are broadly similar, showing characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-O stretching of the methoxy groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

IsomerKey Absorptions (cm⁻¹)Description
This compound ~3000, ~1600, ~1250Aromatic C-H stretch, Aromatic C=C stretch, Aryl-O-CH₃ stretch
3,3'-Dimethoxybiphenyl ~3000, ~1600, ~1250Aromatic C-H stretch, Aromatic C=C stretch, Aryl-O-CH₃ stretch
4,4'-Dimethoxybiphenyl ~3000, ~1600, ~1250Aromatic C-H stretch, Aromatic C=C stretch, Aryl-O-CH₃ stretch
Mass Spectrometry (MS)

All three isomers exhibit a molecular ion peak (M⁺) at m/z 214, corresponding to their shared molecular weight. The fragmentation patterns are also expected to be similar, involving the loss of methyl and methoxy groups.

IsomerMolecular Ion (m/z)Key Fragments (m/z)
This compound 214199, 184, 171, 155
3,3'-Dimethoxybiphenyl 214199, 184, 171, 155
4,4'-Dimethoxybiphenyl 214199, 184, 171, 155

Experimental Workflow & Logic

The process of spectroscopic analysis for isomer identification follows a systematic workflow, from sample preparation to final data interpretation.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Conclusion Isomer Dimethoxybiphenyl Isomer (2,2'-, 3,3'-, or 4,4'-) NMR NMR Spectroscopy (¹H and ¹³C) Isomer->NMR Acquire Data IR IR Spectroscopy Isomer->IR Acquire Data MS Mass Spectrometry Isomer->MS Acquire Data Compare Compare Spectra: - Chemical Shifts - Coupling Patterns - Number of Signals - IR Bands - m/z Values NMR->Compare IR->Compare MS->Compare Identify Isomer Identification Compare->Identify Deduce Structure

Caption: General workflow for the spectroscopic identification of dimethoxybiphenyl isomers.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the dimethoxybiphenyl isomer was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13.

  • Data Acquisition: Standard pulse sequences were used. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample was ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for some samples, a thin film was melted between two salt plates.

  • Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition: The instrument was scanned over a mass-to-charge (m/z) range of 50-500.

Conclusion

While all three dimethoxybiphenyl isomers share the same molecular formula and weight, their distinct structural arrangements give rise to unique spectroscopic fingerprints. ¹H and ¹³C NMR spectroscopy are the most powerful tools for their differentiation, with the symmetry of the 4,4'- isomer resulting in a significantly simpler spectrum. While IR and MS are useful for confirming the presence of the key functional groups and the molecular weight, they are less effective for distinguishing between the isomers on their own. By employing a combination of these spectroscopic techniques, researchers can confidently identify and characterize each of the 2,2'-, 3,3'-, and 4,4'-dimethoxybiphenyl isomers.

A Comparative Analysis of 2,2'-Dimethoxybiphenyl and its Hydroxylated Analogue, 2,2'-Dihydroxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and biological activities of 2,2'-Dimethoxybiphenyl and its hydroxylated counterpart, 2,2'-Dihydroxybiphenyl.

This guide provides an objective comparison of this compound and its hydroxylated analogue, 2,2'-dihydroxybiphenyl, focusing on their chemical characteristics and biological performance. The substitution of methoxy groups with hydroxyl groups significantly alters the properties of the biphenyl scaffold, influencing its potential applications in medicinal chemistry and materials science.

Physicochemical Properties

The fundamental physicochemical properties of this compound and 2,2'-Dihydroxybiphenyl are summarized in Table 1. The presence of hydroxyl groups in 2,2'-dihydroxybiphenyl contributes to a lower melting point and a higher boiling point compared to its methoxylated analogue. The hydroxyl groups also increase its polarity, which is reflected in its solubility characteristics.

PropertyThis compound2,2'-Dihydroxybiphenyl
Molecular Formula C₁₄H₁₄O₂[1][2]C₁₂H₁₀O₂[3][4]
Molecular Weight 214.26 g/mol [1]186.21 g/mol [3]
Melting Point 153-157 °C[1]108-110 °C[5]
Boiling Point ~307.5 °C (estimate)[1]315 °C[3][5]
Appearance White to off-white solid[1]Beige to grayish-beige powder[3][5]
Solubility Soluble in chloroform and methanol[1]Insoluble in water[3]

Synthesis and Preparation

Both compounds can be synthesized through various methods, with the choice of route often depending on the desired scale and available starting materials.

Synthesis of 2,2'-Dihydroxybiphenyl: One common method for the synthesis of 2,2'-dihydroxybiphenyl is through the oxidative coupling of phenols.[6] Another established method is the alkaline fusion of biphenylene oxide.[5]

Synthesis of this compound: this compound is frequently synthesized from its hydroxylated analogue, 2,2'-dihydroxybiphenyl. A typical laboratory-scale synthesis involves the reaction of 2,2'-dihydroxybiphenyl with a methylating agent, such as dimethyl sulfate, in the presence of a base.[7]

Synthesis_Workflow cluster_dihydroxy Synthesis of 2,2'-Dihydroxybiphenyl cluster_dimethoxy Synthesis of this compound Phenol Phenol OxidativeCoupling Oxidative Coupling Phenol->OxidativeCoupling Dihydroxybiphenyl 2,2'-Dihydroxybiphenyl OxidativeCoupling->Dihydroxybiphenyl BiphenyleneOxide Biphenylene Oxide AlkalineFusion Alkaline Fusion BiphenyleneOxide->AlkalineFusion AlkalineFusion->Dihydroxybiphenyl Methylation Methylation Dihydroxybiphenyl->Methylation MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) MethylatingAgent->Methylation Dimethoxybiphenyl This compound Methylation->Dimethoxybiphenyl

General synthetic routes for 2,2'-dihydroxybiphenyl and this compound.

Comparative Biological Activity

The biological activities of biphenyl derivatives are significantly influenced by the nature of their substituents. The presence of hydroxyl groups in 2,2'-dihydroxybiphenyl is expected to confer more potent antioxidant and potential anticancer properties compared to the methoxy groups in this compound. This is primarily due to the ability of the hydroxyl groups to donate a hydrogen atom to scavenge free radicals.

Antioxidant Activity

A study on various biphenol derivatives demonstrated that the antioxidant efficiency is dependent on the position of the hydroxyl groups.[8] The 2,2'-dihydroxy configuration allows for potential intramolecular hydrogen bonding, which can influence the bond dissociation enthalpy of the O-H bond and, consequently, the antioxidant activity.[8]

Anticancer Activity

Hydroxylated biphenyls have been investigated for their potential as anticancer agents. Their structural similarity to endogenous estrogens has led to research into their effects on hormone-dependent cancers.[9] The cytotoxic effects of biphenyl derivatives are often mediated through the induction of apoptosis (programmed cell death).

While specific comparative cytotoxicity data for this compound and 2,2'-dihydroxybiphenyl is limited, studies on related compounds provide insights. For instance, a comparative analysis of 4,4'-dihydroxybiphenyl and its methoxy-substituted derivatives showed that the hydroxylated form exhibited cytotoxicity against various human cancer cell lines.[5] It is plausible that 2,2'-dihydroxybiphenyl would also exhibit greater cytotoxic potential than its methoxylated counterpart due to the reactive nature of the hydroxyl groups.

Signaling Pathways

The biological effects of biphenyl derivatives are mediated through their interaction with various cellular signaling pathways.

Antioxidant and Anti-inflammatory Pathways: Phenolic compounds are known to modulate signaling pathways involved in oxidative stress and inflammation. The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response and can be influenced by the redox state of the cell.[10] Antioxidants like 2,2'-dihydroxybiphenyl can potentially inhibit the activation of NF-κB by scavenging reactive oxygen species (ROS) that act as signaling molecules in the NF-κB pathway. Furthermore, the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, a primary regulator of cellular antioxidant responses, can be activated by phenolic compounds, leading to the expression of antioxidant enzymes.

Signaling_Pathway cluster_antioxidant Antioxidant & Anti-inflammatory Signaling ROS Reactive Oxygen Species (ROS) NFkB_activation NF-κB Activation ROS->NFkB_activation Dihydroxybiphenyl 2,2'-Dihydroxybiphenyl Dihydroxybiphenyl->ROS Nrf2_activation Nrf2 Activation Dihydroxybiphenyl->Nrf2_activation Inflammation Inflammation NFkB_activation->Inflammation Antioxidant_Enzymes Antioxidant Enzyme Expression Nrf2_activation->Antioxidant_Enzymes

Potential signaling pathways modulated by 2,2'-dihydroxybiphenyl.

Apoptosis Pathway: The anticancer activity of many compounds, including hydroxylated biphenyls, often involves the induction of apoptosis. This can occur through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak can be activated, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of compounds.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Procedure:

  • Prepare a stock solution of the test compound (e.g., 2,2'-dihydroxybiphenyl or this compound) in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add a specific volume of the DPPH solution to each well.

  • Add a specific volume of each dilution of the test compound to the wells.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute them in cell culture medium to the desired concentrations.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent) and an untreated control.

  • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined.[3]

Conclusion

The conversion of methoxy groups to hydroxyl groups in the biphenyl structure from this compound to 2,2'-dihydroxybiphenyl is expected to significantly enhance its biological activity, particularly its antioxidant and cytotoxic properties. This is attributed to the hydrogen-donating ability of the hydroxyl groups, a key feature for radical scavenging and potentially for inducing cellular responses leading to apoptosis. Further direct comparative studies are warranted to precisely quantify the differences in their biological efficacy and to fully elucidate their mechanisms of action on various signaling pathways. Such research will be invaluable for the rational design of novel biphenyl-based therapeutic agents.

References

A Comparative Guide to the Reactivity of 2,2'-Dimethoxybiphenyl and Other Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of 2,2'-dimethoxybiphenyl against other substituted biphenyls. It is intended for researchers, scientists, and professionals in drug development who utilize biaryl scaffolds in their work. The content focuses on the influence of steric and electronic effects of substituents on key chemical transformations, supported by experimental data and detailed protocols.

Introduction: The Role of Substituents in Biphenyl Reactivity

Biphenyls are a class of organic compounds that form the structural core of many pharmaceuticals, agrochemicals, and advanced materials, including chiral ligands for asymmetric catalysis. The reactivity of the biphenyl scaffold is profoundly influenced by the nature and position of substituents on its aromatic rings. These substituents exert two primary effects:

  • Electronic Effects: Electron-donating groups (like methoxy, -OCH₃) increase the electron density of the aromatic rings, making them more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease reactivity towards electrophiles.

  • Steric Effects: Bulky substituents, particularly at the ortho-positions (2, 2', 6, 6'), create steric hindrance. This hindrance can restrict rotation around the central carbon-carbon single bond, leading to a phenomenon known as atropisomerism, where non-interconverting rotational isomers (atropisomers) can be isolated.[1][2][3] This restricted geometry significantly impacts how the molecule interacts with catalysts and other reagents.[4][5]

This compound is a classic example of a di-ortho-substituted biphenyl where both electronic and steric effects are prominent. The methoxy groups are strongly electron-donating, yet their position introduces significant steric bulk, leading to a twisted, non-planar conformation.[6] This guide compares its performance in key reactions against unsubstituted, alkyl-substituted, and halo-substituted biphenyls.

Atropisomerism in 2,2'-Disubstituted Biphenyls

The presence of bulky groups in the ortho-positions of a biphenyl system can create a high energy barrier for rotation around the central C-C bond. If this barrier is high enough to prevent the interconversion of the resulting conformers at room temperature, stable enantiomers known as atropisomers can be isolated.[2][5] This axial chirality is a critical feature in many chiral ligands and natural products.

Caption: Steric hindrance from ortho-substituents restricts C-C bond rotation, leading to stable atropisomers.

Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for synthesizing biaryl compounds. The performance of substituted biphenyl halides or their derivatives in these reactions is a key indicator of their reactivity.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. The reactivity is sensitive to both steric hindrance and the electronic properties of the substrates.[7][8]

Generally, electron-withdrawing groups on the aryl halide increase the rate of oxidative addition, the first step in the catalytic cycle. Conversely, bulky ortho-substituents can hinder the approach of the palladium catalyst, slowing the reaction.[7] For tetra-ortho-substituted biaryls, specialized, bulky phosphine ligands (e.g., Buchwald-type ligands) are often required to achieve good yields.[9]

Table 1: Illustrative Yields in Suzuki-Miyaura Coupling

Aryl Bromide SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)
2-Bromoanisole2-Methoxyphenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O, 80°C, 12h~85%
2-Bromotoluene2-Methylphenylboronic acidPd(OAc)₂ / SPhosToluene, K₃PO₄, 100°C, 8h~90%
2-BromochlorobenzenePhenylboronic acidPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O, 90°C, 16h~78%
Bromo-benzenePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O, 80°C, 6h>95%

Note: Data is compiled from typical results in organic synthesis literature and serves for relative comparison. Actual yields are highly dependent on the specific ligand, base, and solvent system used.

The synthesis of this compound via Suzuki coupling proceeds in high yield, demonstrating that while steric hindrance is present, the electronic activation from the methoxy groups and the use of appropriate catalysts can overcome this barrier effectively.[10]

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds.[11] This reaction is particularly sensitive to steric hindrance at the position of C-N bond formation. The development of bulky, electron-rich phosphine ligands by groups like Buchwald and Hartwig was crucial for extending the scope of this reaction to sterically hindered aryl halides.[12][13]

For substrates like 2-halo-substituted biphenyls, the steric bulk adjacent to the reaction site can significantly slow down the reductive elimination step, which forms the final C-N bond. Therefore, coupling amines to a 2-position on a biphenyl core, especially one that already has a substituent at the 2'-position, often requires specialized ligands and harsher conditions compared to less hindered substrates.

Experimental Protocols

This protocol describes a representative procedure for the synthesis of this compound from 2-bromoanisole and 2-methoxyphenylboronic acid.

Materials:

  • 2-Bromoanisole

  • 2-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Deionized water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromoanisole (1.0 mmol, 1 eq.), 2-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL). Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add additional anhydrous toluene (8 mL) to the reaction mixture.

  • Reaction: Seal the flask and heat the mixture to 100°C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

SuzukiWorkflow reagents 1. Add Reagents to Flask (Aryl Halide, Boronic Acid, Base) catalyst 2. Add Catalyst/Ligand Solution (e.g., Pd(OAc)₂ / SPhos in Toluene) reagents->catalyst heat 3. Heat Under Inert Atmosphere (e.g., 100°C, 12h) catalyst->heat workup 4. Cool and Perform Aqueous Workup (Dilute, Wash with H₂O & Brine) heat->workup purify 5. Dry and Purify (Dry over Na₂SO₄, Concentrate, Column Chromatography) workup->purify product Pure Biphenyl Product purify->product

Caption: General experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reactivity in Oxidative Coupling

Oxidative coupling provides a direct route to biaryl compounds from electron-rich arenes, such as phenols, without pre-functionalization.[14][15] In these reactions, an oxidant (e.g., FeCl₃, K₂S₂O₈) is used to generate aryl radicals or radical cations, which then dimerize.[16][17]

The strong electron-donating nature of the methoxy groups in a substrate like 2-methoxyphenol makes it highly susceptible to oxidation. However, the regioselectivity of the coupling (ortho vs. para to the activating group) is controlled by both steric and electronic factors. For this compound synthesis from 2-methoxyphenol, the coupling must occur ortho to the methoxy group and ortho to the hydroxyl group, which can be sterically challenging. Often, specialized reagents or biocatalytic methods are employed to control selectivity and achieve high yields in such transformations.[18]

Conclusion

The reactivity of this compound is a nuanced interplay of its electronic and steric properties.

  • Compared to Unsubstituted Biphenyl: It is more electron-rich, making it more reactive in electrophilic aromatic substitution, but the steric bulk of the ortho-methoxy groups can hinder its participation in cross-coupling reactions unless appropriate bulky ligands are used.

  • Compared to 2,2'-Dimethylbiphenyl: The methoxy groups are stronger electron-donors than methyl groups but are of comparable size. This makes this compound's rings more activated, but it faces similar steric challenges. The lone pairs on the oxygen atoms can also coordinate to metal catalysts, altering the reaction pathway in some cases.

  • Compared to 2,2'-Dihalobiphenyls: It is significantly more electron-rich and thus more reactive in electrophilic substitutions. In cross-coupling reactions where the biphenyl itself is a substrate (e.g., further functionalization), the dihalo-derivatives are designed for reactivity at the C-X bond, a different mode of reactivity altogether.

References

Performance of 2,2'-Dimethoxybiphenyl-based ligands versus other phosphine ligands in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the development of highly efficient and versatile catalytic systems is paramount for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. Among the plethora of phosphine ligands that have been developed, those based on a 2,2'-dimethoxybiphenyl scaffold have emerged as powerful tools, demonstrating exceptional performance in a variety of cross-coupling reactions. This guide provides an objective comparison of the performance of these ligands against other notable phosphine ligands, supported by experimental data, detailed protocols, and visual representations of catalytic cycles and workflows.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, has been a key testing ground for the efficacy of various phosphine ligands. Among the this compound-based ligands, SPhos has garnered significant attention for its ability to catalyze the coupling of challenging substrates, such as aryl chlorides, at room temperature with low catalyst loadings.[1][2]

A direct comparison with another highly effective Buchwald phosphine ligand, CPhos , reveals the nuanced advantages of each. While both ligands facilitate the coupling of a range of electronically diverse aryl chlorides with excellent yields, SPhos often achieves this under milder conditions.[1]

LigandAryl ChlorideBoronic AcidPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos 4-ChlorotoluenePhenylboronic acidPd(OAc)₂K₃PO₄Toluene/H₂ORT298[1]
CPhos 4-ChlorotoluenePhenylboronic acidPd(OAc)₂K₃PO₄Toluene1001895[1]
SPhos 2-Chloroanisole4-Methoxyphenylboronic acidPd(OAc)₂K₃PO₄Toluene/H₂ORT297[1]
CPhos 2-Chloroanisole4-Methoxyphenylboronic acidPd(OAc)₂K₃PO₄Toluene1001894[1]

Table 1: Performance comparison of SPhos and CPhos in the Suzuki-Miyaura coupling of aryl chlorides. Data adapted from Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. J. Am. Chem. Soc. 2005, 127 (13), 4685–4696.[1]

The exceptional activity of SPhos is attributed to its bulky and electron-rich nature, which promotes the formation of a monoligated Pd(0) species, a highly active catalyst in the oxidative addition step with challenging substrates like aryl chlorides.[1]

Dominance in Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds, is another area where this compound-based ligands have demonstrated superior performance. BrettPhos , a prominent member of this family, has shown exceptional reactivity in C-N cross-coupling reactions, even enabling the use of traditionally less reactive aryl mesylates as coupling partners.[3]

A key advantage of BrettPhos is its ability to achieve highly selective monoarylation of primary aliphatic amines and anilines at low catalyst loadings and with fast reaction times.[3] This selectivity is a significant challenge with many other phosphine ligands.

LigandAryl Halide/MesylateAminePd SourceBaseSolventTemp (°C)Time (h)Yield (%)Selectivity (Mono:Di)Reference
BrettPhos Phenyl mesylaten-HexylaminePd₂(dba)₃NaOtBuToluene100395>99:1[3]
RuPhos Phenyl mesylaten-HexylaminePd₂(dba)₃NaOtBuToluene100370-[3]
BrettPhos 4-ChlorotolueneMethylaminePd₂(dba)₃NaOtBuToluene80192>99:1[3]
JohnPhos 4-ChlorotolueneMethylaminePd₂(dba)₃NaOtBuToluene80165-[3]

Table 2: Performance comparison of BrettPhos with other phosphine ligands in the Buchwald-Hartwig amination.

The superior performance of BrettPhos in these reactions can be attributed to its unique structural features, which modulate the steric and electronic properties of the palladium catalyst.[4][5]

Experimental Protocols

To provide a practical context for the data presented, detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are outlined below.

General Procedure for Suzuki-Miyaura Coupling using SPhos

An oven-dried Schlenk tube is charged with the aryl chloride (1.0 mmol), the boronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and a magnetic stir bar. The tube is evacuated and backfilled with argon. Palladium acetate (Pd(OAc)₂, 0.02 mmol) and SPhos (0.04 mmol) are then added, followed by toluene (2 mL) and water (0.2 mL). The reaction mixture is stirred vigorously at room temperature for the time indicated in Table 1. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination using BrettPhos

An oven-dried Schlenk tube is charged with the aryl halide or mesylate (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), and a magnetic stir bar. The tube is evacuated and backfilled with argon. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol) and BrettPhos (0.03 mmol) are then added, followed by toluene (2 mL). The reaction mixture is heated to the temperature indicated in Table 2 and stirred for the specified time. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[3]

Catalytic Cycles and Workflows

To further elucidate the mechanistic underpinnings of these reactions and the role of the phosphine ligands, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L (Active Catalyst) ArPdX Ar-Pd(II)-X(L) Pd0->ArPdX Oxidative Addition ArPdArB Ar-Pd(II)-Ar'(L) ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 ArAr Ar-Ar' (Product) ArPdArB->ArAr Reductive Elimination ArX Ar-X (Aryl Halide) ArX->ArPdX ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->ArPdArB Base Base Base->ArPdArB

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 Pd(0)L (Active Catalyst) ArPdX Ar-Pd(II)-X(L) Pd0->ArPdX Oxidative Addition ArPdNRR Ar-Pd(II)-NRR'(L) ArPdX->ArPdNRR Amine Coordination & Deprotonation ArPdNRR->Pd0 ArNRR Ar-NRR' (Product) ArPdNRR->ArNRR Reductive Elimination ArX Ar-X (Aryl Halide) ArX->ArPdX HNRR HNRR' (Amine) HNRR->ArPdX Base Base Base->ArPdX

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start setup Reaction Setup (Schlenk Tube, Argon) start->setup reagents Addition of Reactants (Aryl Halide, Coupling Partner, Base) setup->reagents catalyst Addition of Catalyst System (Pd Precursor, Phosphine Ligand) reagents->catalyst solvent Addition of Solvent catalyst->solvent reaction Reaction (Stirring at specified Temp & Time) solvent->reaction quench Quenching reaction->quench extraction Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification analysis Analysis (NMR, GC-MS) purification->analysis end End analysis->end

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The data and experimental evidence clearly indicate that this compound-based ligands, such as SPhos and BrettPhos, offer significant advantages in terms of reactivity, selectivity, and substrate scope in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Their ability to facilitate reactions under milder conditions and with challenging substrates makes them invaluable tools for researchers, scientists, and professionals in drug development. While other phosphine ligands also demonstrate high efficacy, the unique structural features of the this compound scaffold often provide a superior catalytic performance, expanding the boundaries of what is achievable in modern organic synthesis.

References

Bridging the Gap: A Comparative Guide to Experimental and DFT Computational Analysis of 2,2'-Dimethoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules like 2,2'-Dimethoxybiphenyl is paramount. This guide provides a comprehensive comparison between experimental findings from X-ray crystallography and theoretical data obtained from Density Functional Theory (DFT) computational analysis, offering a framework for validating molecular structures.

This guide delves into the structural parameters of this compound, a key organic molecule, by juxtaposing its experimentally determined solid-state structure with its theoretically optimized geometry. The core of this comparison lies in the evaluation of bond lengths, bond angles, and the defining dihedral angle between the two phenyl rings. Such a comparative approach is crucial for understanding the conformational dynamics and electronic properties that govern the molecule's behavior and potential applications.

Experimental Validation: The Gold Standard of X-ray Crystallography

The definitive solid-state structure of this compound has been determined by single-crystal X-ray diffraction. This powerful technique provides precise atomic coordinates, from which key geometric parameters can be derived. The molecule crystallizes with a notable twist between its two aromatic rings, a consequence of the steric hindrance induced by the ortho-methoxy groups.

Crystal Structure Data

The crystallographic analysis reveals that the molecule of this compound possesses a C2 axis of symmetry. The critical dihedral angle between the least-squares planes of the two phenyl rings is experimentally determined to be 66.94(7)°.[1] This significant deviation from planarity is a hallmark of ortho-substituted biphenyls.

Theoretical Corroboration: The Power of DFT Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting and analyzing the geometric and electronic properties of molecules. By solving the Schrödinger equation within an approximate framework, DFT can provide a detailed picture of a molecule's lowest energy conformation in the gas phase, offering a valuable counterpart to the solid-state data from X-ray crystallography.

For this compound, a standard computational approach involves geometry optimization using a functional such as B3LYP paired with a basis set like 6-31G(d). This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Head-to-Head: Comparing Experimental and Theoretical Data

The true validation of a computational model comes from its ability to reproduce experimental findings. The following tables summarize the key experimental geometric parameters for this compound and provide a template for their comparison with DFT-calculated values.

Table 1: Comparison of Key Dihedral and Torsion Angles (°)

ParameterExperimental (X-ray)DFT (B3LYP/6-31G(d))
Dihedral Angle (Phenyl-Phenyl)66.94(7)[1]To be calculated
C1'-C1-C2-O1 Torsion Angle10.69(8)[1]To be calculated

Table 2: Comparison of Selected Bond Lengths (Å)

BondExperimental (X-ray)DFT (B3LYP/6-31G(d))
C1-C1'Value from CIFTo be calculated
C2-O1Value from CIFTo be calculated
O1-C7Value from CIFTo be calculated

Table 3: Comparison of Selected Bond Angles (°)

AngleExperimental (X-ray)DFT (B3LYP/6-31G(d))
C1'-C1-C2Value from CIFTo be calculated
C1'-C1-C6Value from CIFTo be calculated
C1-C2-O1Value from CIFTo be calculated
C2-O1-C7Value from CIFTo be calculated

Note: The experimental bond lengths and angles can be extracted from the Crystallographic Information File (CIF) for this compound. The DFT values are to be populated upon performing the computational analysis.

Experimental and Computational Methodologies

A robust comparison requires a clear understanding of the methodologies employed to obtain both the experimental and theoretical data.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Synthesis and Crystallization: this compound is synthesized, and single crystals suitable for X-ray diffraction are grown, typically by slow evaporation from a suitable solvent.[1]

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a specific temperature.

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure and refine the atomic positions and thermal parameters.

Computational Protocol: DFT Geometry Optimization
  • Initial Structure: An initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: A geometry optimization calculation is performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This calculation iteratively adjusts the atomic coordinates to find the minimum energy conformation.

  • Frequency Analysis: A frequency calculation is typically performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Visualizing the Comparison: A Logical Workflow

The process of validating experimental findings with computational analysis can be visualized as a clear workflow.

G cluster_exp Experimental Analysis cluster_dft DFT Computational Analysis exp_synthesis Synthesis & Crystallization exp_xray X-ray Data Collection exp_synthesis->exp_xray exp_solve Structure Solution & Refinement exp_xray->exp_solve exp_data Experimental Geometric Data exp_solve->exp_data compare Comparative Analysis (Bond Lengths, Angles, Dihedral) exp_data->compare dft_build Initial 3D Structure dft_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) dft_build->dft_opt dft_freq Frequency Analysis dft_opt->dft_freq dft_data Theoretical Geometric Data dft_freq->dft_data dft_data->compare validation Structural Validation compare->validation

Caption: Workflow for the comparative analysis of this compound.

Signaling Pathway of Structural Influence

The conformation of this compound, particularly the dihedral angle, has a direct impact on its electronic properties and, consequently, its potential biological activity or material properties.

G cluster_structure Molecular Structure cluster_properties Resulting Properties ortho Ortho-Methoxy Groups steric Steric Hindrance ortho->steric dihedral Non-planar Dihedral Angle steric->dihedral conjugation Altered π-Conjugation dihedral->conjugation electronic Modified Electronic Properties (HOMO-LUMO Gap) conjugation->electronic activity Influence on Biological Activity / Material Properties electronic->activity

Caption: Influence of structure on the properties of this compound.

References

A Comparative Guide to the Purity Assessment of Synthesized 2,2'-Dimethoxybiphenyl by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2,2'-Dimethoxybiphenyl. This biphenyl derivative is a valuable building block in organic synthesis, and its purity is paramount for subsequent reactions and the integrity of the final products.

Introduction

This compound is often synthesized via cross-coupling reactions, such as the Ullmann condensation. This process can lead to the presence of unreacted starting materials, homocoupled byproducts, and positional isomers, all of which can interfere with subsequent synthetic steps and the biological activity of target molecules. Therefore, robust analytical methods are required to accurately determine the purity of the synthesized product and to identify and quantify any impurities. HPLC with UV detection and GC-MS are two powerful and commonly employed techniques for this purpose. This guide will delve into the experimental protocols for both methods, present a comparative analysis of their performance, and provide a logical framework for selecting the most appropriate technique for your analytical needs.

Comparison of Analytical Techniques

The choice between HPLC and GC-MS for the purity assessment of this compound depends on several factors, including the volatility and thermal stability of the compound and its potential impurities, the required sensitivity and selectivity, and the desired information (e.g., quantitative purity versus impurity identification). The following table summarizes the key performance characteristics of each technique for this application.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Applicability Well-suited for non-volatile and thermally labile compounds. This compound is sufficiently non-volatile for HPLC analysis.Ideal for volatile and thermally stable compounds. This compound is amenable to GC analysis.
Selectivity Good selectivity for isomers can be achieved with appropriate column and mobile phase selection. Biphenyl-specific stationary phases can offer enhanced selectivity through π-π interactions.[1]Excellent selectivity, especially for isomers, can be achieved with high-resolution capillary columns. The mass spectrometer provides an additional dimension of selectivity.
Sensitivity Sensitivity is dependent on the UV detector and the chromophore of the analyte. For aromatic compounds like this compound, UV detection provides good sensitivity, typically in the parts-per-million (ppm) range.[2]Generally offers higher sensitivity than HPLC-UV, often in the parts-per-billion (ppb) range, particularly when using selected ion monitoring (SIM) mode.[2]
Impurity Identification Tentative identification of impurities can be made based on retention time comparison with known standards. Definitive identification requires coupling to a mass spectrometer (LC-MS).Provides definitive identification of impurities through their mass spectra, which can be compared against spectral libraries.
Quantification Provides accurate quantification based on peak area percentages from the UV chromatogram, assuming all components have similar UV responses at the detection wavelength.Provides accurate quantification based on peak area percentages from the total ion chromatogram (TIC). Calibration with standards is recommended for higher accuracy.
Sample Preparation Simple dissolution in a suitable solvent, typically the mobile phase or a compatible organic solvent.Simple dissolution in a volatile organic solvent. Derivatization is generally not required for this compound.
Analysis Time Typically longer run times compared to GC, often in the range of 15-30 minutes.Generally faster analysis times, with typical runs lasting 10-20 minutes.

Experimental Protocols

The following are detailed methodologies for the purity assessment of this compound using HPLC and GC-MS.

This reversed-phase HPLC method is suitable for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For improved separation of aromatic isomers, a biphenyl stationary phase can be utilized to leverage π-π interactions.[1]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient from 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Linear gradient from 95% to 50% B

    • 19-25 min: Re-equilibration at 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 5 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to obtain a 0.5 mg/mL solution. Filter the solution through a 0.45 µm syringe filter prior to injection.

This GC-MS method is ideal for the separation of volatile impurities and the definitive identification of all components in the sample.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A mid-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of aromatic isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Scan Range: 40-400 amu

  • Sample Preparation: Accurately weigh approximately 2 mg of the synthesized this compound and dissolve it in 2 mL of a volatile solvent such as dichloromethane or ethyl acetate to obtain a 1 mg/mL solution.

Data Presentation and Interpretation

Quantitative data from both HPLC and GC-MS analyses should be summarized in a clear and structured format to allow for easy comparison. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table of Expected Results:

Analytical MethodRetention Time of this compound (min)Purity (% Area)Potential Impurities Detected
HPLC-UV ~12.5>98%Starting materials (e.g., 2-iodoanisole), other dimethoxybiphenyl isomers, and non-volatile byproducts.
GC-MS ~10.8>98%Starting materials, solvent residue, and volatile isomers. Mass spectra will aid in definitive identification.

Note: Retention times are estimates and will vary depending on the specific instrumentation and conditions used.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical comparison of the two analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis and Purity Assessment synthesis Synthesized this compound dissolution Dissolution in Appropriate Solvent synthesis->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_injection Injection into HPLC filtration->hplc_injection gc_injection Injection into GC filtration->gc_injection hplc_separation Reversed-Phase Separation hplc_injection->hplc_separation uv_detection UV Detection hplc_separation->uv_detection hplc_data Chromatogram Acquisition uv_detection->hplc_data peak_integration Peak Integration and Area % Calculation hplc_data->peak_integration gc_separation Capillary Column Separation gc_injection->gc_separation ms_detection Mass Spectrometry Detection gc_separation->ms_detection gcms_data Chromatogram and Mass Spectra Acquisition ms_detection->gcms_data gcms_data->peak_integration impurity_id Impurity Identification (GC-MS) gcms_data->impurity_id purity_report Final Purity Report peak_integration->purity_report impurity_id->purity_report

Caption: Experimental workflow for the purity assessment of this compound.

logical_comparison cluster_hplc HPLC-UV cluster_gcms GC-MS compound This compound Purity Assessment hplc_quant Quantitative Purity (% Area) compound->hplc_quant gcms_quant Quantitative Purity (% Area) compound->gcms_quant hplc_nonvol Analysis of Non-Volatile Impurities hplc_quant->hplc_nonvol hplc_thermolabile Suitable for Thermolabile Compounds hplc_nonvol->hplc_thermolabile gcms_id Definitive Impurity ID (Mass Spectra) gcms_quant->gcms_id gcms_volatile Analysis of Volatile Impurities gcms_id->gcms_volatile gcms_sensitivity Higher Sensitivity gcms_volatile->gcms_sensitivity

Caption: Logical comparison of HPLC and GC-MS for this compound analysis.

Conclusion

Both HPLC and GC-MS are highly effective techniques for assessing the purity of synthesized this compound. HPLC with UV detection offers a straightforward and robust method for quantitative purity determination, particularly for non-volatile impurities. GC-MS, on the other hand, provides the significant advantage of definitive impurity identification through mass spectral data, along with excellent sensitivity and separation efficiency for volatile components and isomers. For routine quality control where the impurity profile is well-characterized, HPLC is a suitable choice. However, for in-depth analysis, impurity profiling, and troubleshooting of synthetic procedures, the detailed structural information provided by GC-MS is invaluable. In many research and development settings, the use of both techniques provides a comprehensive and orthogonal approach to purity assessment, ensuring the highest confidence in the quality of the synthesized this compound.

References

A Comparative Guide to 2D NMR Techniques for the Characterization of 2,2'-Dimethoxybiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural characterization of biphenyl derivatives is a critical task in drug discovery and materials science. The conformational flexibility and potential for complex substitution patterns in these molecules necessitate advanced analytical techniques for unambiguous structure elucidation. Among these, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as an indispensable tool. This guide provides a comparative overview of three essential 2D NMR techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the detailed characterization of 2,2'-dimethoxybiphenyl derivatives.

Predicted NMR Data for this compound

Due to the steric hindrance between the methoxy groups at the 2 and 2' positions, the phenyl rings in this compound are forced into a twisted conformation. This has a significant impact on the chemical environment of the protons and carbons, leading to a complex NMR spectrum. Below is a table of predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. These predictions are based on data from analogous compounds and established principles of NMR spectroscopy.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key COSY Correlations (¹H-¹H) Key HSQC Correlation (¹H-¹³C) Key HMBC Correlations (¹H-¹³C)
1, 1'-~130.0---
2, 2'-~157.0---
3, 3'~7.00 (d)~112.0H-4C-3C-1, C-2, C-5
4, 4'~7.35 (t)~129.0H-3, H-5C-4C-2, C-6
5, 5'~7.10 (t)~121.0H-4, H-6C-5C-1, C-3
6, 6'~7.30 (d)~128.0H-5C-6C-2, C-4
OMe, OMe'~3.80 (s)~55.5-C-OMeC-2

Justification for Predicted Chemical Shifts:

  • ¹H NMR: The aromatic protons are predicted based on the values for 2-methoxybiphenyl, with adjustments for the presence of the second phenyl ring. The ortho- and para-protons (H-3, H-6, and H-4) are expected to be downfield due to the anisotropic effect of the neighboring ring, while the meta-proton (H-5) will be slightly more shielded. The methoxy protons are expected to be a singlet around 3.80 ppm.

  • ¹³C NMR: The chemical shifts are estimated based on biphenyl and the known substituent effects of a methoxy group. The carbon bearing the methoxy group (C-2) is expected to be significantly downfield (~157.0 ppm). The ortho- and para-carbons relative to the methoxy group (C-3 and C-5) will be shielded, while the ipso-carbon (C-1) and the other aromatic carbons will have shifts comparable to substituted biphenyls. The methoxy carbon is predicted to be around 55.5 ppm.

Experimental Protocols for 2D NMR Analysis

To acquire high-quality 2D NMR data for a this compound derivative, the following experimental protocols are recommended:

Sample Preparation:

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent for most biphenyl derivatives.

  • Concentration: A concentration of 10-20 mg of the compound in 0.6-0.7 mL of solvent is recommended.

  • Sample Filtration: Filter the sample through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Instrument Parameters (500 MHz Spectrometer):

Experiment Pulse Program Spectral Width (¹H) Spectral Width (¹³C) Number of Scans Relaxation Delay
COSY cosygpqf12 ppm-2-41.5-2.0 s
HSQC hsqcedetgpsisp212 ppm180 ppm2-81.5-2.0 s
HMBC hmbcgplpndqf12 ppm220 ppm8-161.5-2.0 s

Data Processing:

  • Apply a sine-bell or squared sine-bell window function in both dimensions.

  • Perform zero-filling to at least double the number of acquired data points to improve digital resolution.

  • Phase correct the spectra carefully to ensure accurate interpretation of cross-peaks.

Workflow for Structural Elucidation using 2D NMR

The following diagram illustrates the logical workflow for characterizing a this compound derivative using a combination of 1D and 2D NMR techniques.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_structure Structure Elucidation H1_NMR ¹H NMR - Proton chemical shifts - Multiplicities - Integration COSY COSY - Identify ¹H-¹H spin systems - Trace proton connectivity H1_NMR->COSY Provides proton network HMBC HMBC - Identify long-range ¹H-¹³C correlations (2-3 bonds) - Connect spin systems H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT - Carbon chemical shifts - Number of C, CH, CH₂, CH₃ HSQC HSQC - Correlate protons to directly attached carbons C13_NMR->HSQC Provides carbon framework C13_NMR->HMBC Fragment_Assembly Assemble Molecular Fragments COSY->Fragment_Assembly HSQC->Fragment_Assembly HMBC->Fragment_Assembly Connects fragments via quaternary carbons Final_Structure Determine Final Structure and Stereochemistry Fragment_Assembly->Final_Structure

Workflow for 2D NMR-based structure elucidation.

Comparative Analysis of 2D NMR Techniques

Each 2D NMR experiment provides unique and complementary information that, when combined, leads to the unambiguous structural assignment of this compound derivatives.

  • COSY (Correlation Spectroscopy): This is the starting point for piecing together the proton framework of the molecule.[1][2] By identifying which protons are coupled to each other (typically through three bonds), COSY allows for the delineation of individual spin systems.[1][2] For a this compound derivative, COSY will reveal the connectivity of the protons on each of the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for linking the proton and carbon skeletons of the molecule.[3] It identifies which protons are directly attached to which carbon atoms.[3] This is particularly useful for assigning the chemical shifts of the protonated carbons in the aromatic rings and confirming the attachment of the methoxy protons to the methoxy carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is often the key to connecting the different spin systems and elucidating the overall molecular structure.[3][4] It reveals correlations between protons and carbons that are separated by two or three bonds.[3][4] For this compound derivatives, HMBC is invaluable for:

    • Confirming the position of the methoxy groups by observing a correlation from the methoxy protons to the C-2 carbon.

    • Establishing the connectivity between the two phenyl rings by observing correlations from the protons on one ring to the carbons of the other ring across the biphenyl linkage.

    • Assigning quaternary carbons, which are not observed in the HSQC spectrum.

References

Twists in Molecular Architecture: A Comparative Analysis of Dihedral Angles in 2,2'-Dimethoxybiphenyl and its Halogenated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional conformation of molecules is paramount. The dihedral angle of biaryl systems, in particular, is a critical parameter influencing a compound's biological activity and physical properties. This guide provides a detailed comparison of the dihedral angle of 2,2'-dimethoxybiphenyl and its halogenated analogs, supported by experimental data from X-ray crystallography.

The spatial arrangement of the two phenyl rings in biphenyl derivatives, defined by the dihedral angle, is a delicate balance between steric hindrance and electronic effects. Substituents at the ortho positions play a crucial role in dictating this angle. In this compound, the presence of methoxy groups at these positions forces the phenyl rings to adopt a twisted conformation to alleviate steric strain. The introduction of halogen atoms further modulates this angle, leading to significant conformational changes that can impact molecular recognition and binding affinity.

Comparative Analysis of Dihedral Angles

The dihedral angles of this compound and its halogenated derivatives, as determined by single-crystal X-ray diffraction, are summarized in the table below. For a broader context, data for some halogenated biphenyls lacking the methoxy groups are also included.

CompoundDihedral Angle (°)Method
This compound66.94X-ray Crystallography[1]
5,5'-Dichloro-2,2'-dimethoxybiphenyl62.17X-ray Crystallography[2]
3,3'-Dibromo-5,5'-di-tert-butyl-2,2'-dimethoxybiphenyl84.2X-ray Crystallography[3]
2,2'-Difluoro-3,3'-dimethoxy-1,1'-biphenyl46.3 - 48.9X-ray Crystallography[4]
2,2'-Difluorobiphenyl60X-ray Crystallography[5]
2,2'-Dichlorobiphenyl74X-ray Crystallography[5]
2,2'-Dibromobiphenyl75 - 84.8X-ray Crystallography[5][6]

The data reveals that the parent this compound has a dihedral angle of 66.94°.[1] Halogenation at different positions leads to varied conformational outcomes. For instance, the introduction of chlorine atoms at the 5 and 5' positions in 5,5'-dichloro-2,2'-dimethoxybiphenyl results in a slightly smaller dihedral angle of 62.17°.[2] Conversely, the presence of bulky tert-butyl groups in addition to bromine atoms in 3,3'-dibromo-5,5'-di-tert-butyl-2,2'-dimethoxybiphenyl significantly increases the dihedral angle to 84.2°, likely due to increased steric hindrance.[3] Interestingly, fluorination at the 2,2' and 3,3' positions in 2,2'-difluoro-3,3'-dimethoxy-1,1'-biphenyl leads to a smaller dihedral angle, with values ranging from 46.3° to 48.9° observed for different molecules in the crystal lattice.[4] This suggests that the electronic effects of the highly electronegative fluorine atoms may play a significant role in stabilizing a more planar conformation.

Experimental Protocols

The determination of the precise three-dimensional structure of these molecules, including the critical dihedral angle, is predominantly achieved through single-crystal X-ray diffraction.

General Protocol for Single-Crystal X-ray Diffraction:
  • Crystallization: Single crystals of the target compound suitable for X-ray analysis are grown. This is often achieved by slow evaporation of a saturated solution, or by cooling a hot, saturated solution. The choice of solvent is critical and is determined empirically. For example, colorless single crystals of this compound were obtained from an acetone solution.[1]

  • Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of reflections. The intensities and positions of these reflections are recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, bond angles, and dihedral angles.

Logical Relationship of Substituent Effects on Dihedral Angle

The interplay of steric and electronic effects of different substituents on the dihedral angle of the this compound core can be visualized as a logical workflow.

DihedralAngleInfluence Factors Influencing Dihedral Angle in this compound Derivatives substituent Substituent Added to Biphenyl Core steric Steric Hindrance substituent->steric Size & Position electronic Electronic Effects (e.g., Electronegativity) substituent->electronic Nature of Atom dihedral_angle Resulting Dihedral Angle steric->dihedral_angle Increases Angle electronic->dihedral_angle Can Decrease Angle

Caption: Logical workflow of substituent effects on the dihedral angle.

This guide highlights the significant impact of halogenation on the conformational properties of this compound. The presented data underscores the importance of precise structural analysis in understanding the structure-activity relationships of these compounds, providing valuable insights for researchers in the fields of chemistry and drug discovery.

References

Safety Operating Guide

Proper Disposal of 2,2'-Dimethoxybiphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of 2,2'-Dimethoxybiphenyl (CAS No. 4877-93-4), ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on information from safety data sheets (SDSs) and general best practices for hazardous chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Required PPE:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Skin and Body Protection: A lab coat or other impervious clothing.[1]

According to its Safety Data Sheets, this compound is classified as a hazardous chemical that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It may also be harmful if swallowed.[2][3]

Summary of Safety and Disposal Information

The following table summarizes key hazard and disposal information for this compound.

ParameterInformationCitations
GHS Hazard Class Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3, Respiratory tract irritation), Acute toxicity, oral (Category 4)[1][2][3]
Primary Disposal Method Incineration or other approved methods through a licensed professional waste disposal service.[2][4][5]
Environmental Hazards Do not let the product enter drains, waterways, or sewer systems. Avoid release to the environment.[1][2][3][4]
Waste Container Use suitable, closed, and clearly labeled containers for disposal.[2][4]
Spill Cleanup For minor spills, sweep up the solid material, avoiding dust formation, and place it in a designated hazardous waste container.[2][4]

Step-by-Step Disposal Protocol

The mandated method for the disposal of this compound is through a licensed hazardous waste disposal company. Never dispose of this chemical in the regular trash or down the drain.[2][6]

Step 1: Waste Identification and Segregation
  • Classify Waste: All unused or unwanted this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips) must be classified as hazardous chemical waste.

  • Segregate Waste:

    • Solid Waste: Collect pure this compound or contaminated solids in a dedicated, robust, and sealable waste container.

    • Liquid Waste: If this compound is in a solution, collect it in a compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Contaminated Labware: Disposable items contaminated with the chemical should be placed in a designated hazardous waste container.[5] Non-disposable glassware must be decontaminated by triple-rinsing with a suitable solvent (e.g., acetone or ethanol); collect the rinsate as hazardous waste.

Step 2: Waste Storage and Labeling
  • Container: Store waste in a tightly sealed container that is in good condition and compatible with the chemical.

  • Labeling: Label the container clearly with the words "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations. The label should also include the accumulation start date and the specific hazards (e.g., "Irritant").

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area. Ensure it is stored away from incompatible materials.

Step 3: Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Licensed Disposal Service: The waste must be handled and disposed of by a licensed professional waste disposal company.[2][4] This service will typically use high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction of the chemical and to prevent environmental contamination.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_segregation Segregate Waste start Waste Generation (Unused or Contaminated This compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal classify Classify as Hazardous Waste ppe->classify solid_waste Solid Waste (Pure compound, contaminated items) classify->solid_waste If Solid liquid_waste Liquid Waste (Solutions, rinsate) classify->liquid_waste If Liquid label_container Label Container: 'Hazardous Waste' '2,2''-Dimethoxybiphenyl' Hazard Pictograms solid_waste->label_container liquid_waste->label_container store Store in a Secure, Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor (e.g., Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,2'-Dimethoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,2'-Dimethoxybiphenyl. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE.

Protection Type Required PPE Specifications & Best Practices
Eye and Face Protection Safety goggles and a face shieldMust be worn when there is a potential for splashing. For low splash potential, safety glasses with side shields are the minimum requirement.
Skin Protection Chemical-resistant gloves and a lab coat or chemical-resistant suitGloves should be inspected for any damage before use. Double gloving is recommended. A lab coat should be worn at all times. For significant handling, a chemical-resistant suit is advised.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a fume hood or in poorly ventilated areas to avoid inhalation of dust particles.

II. Quantitative Safety Data

While specific occupational exposure limits for this compound have not been established, data for the parent compound, biphenyl, can be used as a conservative reference.

Occupational Exposure Limits for Biphenyl

Agency Limit Description
OSHA 1 mg/m³Permissible Exposure Limit (PEL) as an 8-hour time-weighted average.[1][2]
NIOSH 1 mg/m³Recommended Exposure Limit (REL) as a 10-hour time-weighted average.[1]
ACGIH 1 mg/m³Threshold Limit Value (TLV) as an 8-hour time-weighted average.[1]

Glove Material Chemical Resistance

Glove Material General Recommendation for Aromatic Compounds
Nitrile Good
Neoprene Good
Butyl Rubber Excellent
Viton Excellent

III. Operational Plan for Handling

A systematic approach to handling this compound is essential for laboratory safety.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Verify that an emergency shower and eyewash station are accessible.

    • Gather all necessary PPE and inspect it for integrity.

    • Prepare all necessary equipment and reagents before handling the chemical.

  • Handling:

    • Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use.

    • Properly dispose of all contaminated materials (see Section V).

    • Remove PPE in the designated area, avoiding cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

IV. Emergency Response Plan

In the event of an accidental exposure, immediate and appropriate action is critical.

Emergency Procedures:

  • Skin Contact: Immediately brush off any solid chemical.[3] Flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek medical attention.[1][4]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response:

For minor spills, alert others in the area, wear appropriate PPE, and clean up the spill using an absorbent material. For major spills, evacuate the area and contact the institution's environmental health and safety department.[5]

V. Disposal Plan

Proper disposal of this compound and its contaminated waste is mandatory to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • All materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be considered hazardous waste.

    • Segregate this waste from other laboratory waste streams.

  • Waste Collection and Labeling:

    • Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is close to the point of generation.[7][8]

    • Ensure the container is kept closed except when adding waste.

  • Arranging for Pickup:

    • Contact your institution's environmental health and safety (EHS) department to schedule a pickup for the hazardous waste.[6] Do not dispose of this chemical down the drain or in the regular trash.[7]

VI. Visual Safety Protocols

Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood & Safety Stations prep2 Inspect & Don PPE prep1->prep2 prep3 Prepare Equipment prep2->prep3 handle1 Weigh & Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 post1 Clean Work Area & Equipment handle3->post1 post2 Dispose of Waste post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4

Caption: Workflow for handling this compound.

Emergency Response for Accidental Exposure

G cluster_response Immediate Actions exposure Accidental Exposure Occurs skin Skin Contact: Brush off solid, flush with water for 15 min. exposure->skin eye Eye Contact: Flush with water for 15 min. exposure->eye inhalation Inhalation: Move to fresh air. exposure->inhalation medical Seek Immediate Medical Attention skin->medical eye->medical inhalation->medical report Report Incident to Supervisor medical->report

Caption: Emergency response for accidental exposure.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.